molecular formula C9H6FNO2 B1339818 5-fluoro-1H-indole-4-carboxylic Acid CAS No. 908600-70-4

5-fluoro-1H-indole-4-carboxylic Acid

Cat. No.: B1339818
CAS No.: 908600-70-4
M. Wt: 179.15 g/mol
InChI Key: WAEMHSZWSHYBDH-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-4-carboxylic acid (CAS RN: 908600-70-4) is a high-purity, fluorinated indole derivative designed for advanced research applications. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the construction of complex molecules for biological evaluation. The strategic incorporation of a fluorine atom at the 5-position of the indole ring and a carboxylic acid functional group at the 4-position makes this building block highly valuable for Structure-Activity Relationship (SAR) studies and lead optimization in drug discovery programs . This reagent is instrumental in the exploration of new pharmacologically active compounds. Fluorinated indole derivatives are extensively investigated for their diverse biological activities and are common scaffolds in the development of therapeutic agents . The carboxylic acid functional group allows for further derivatization, enabling researchers to synthesize amides, esters, and other conjugates to modulate the properties of their target molecules . As a key starting material, it facilitates the synthesis of novel molecular entities aimed at interacting with various biological targets. Researchers are advised to handle this product in accordance with good laboratory practices. The product is offered with a guaranteed purity of 97% or higher and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMHSZWSHYBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining 5-fluoro-1H-indole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the indole scaffold imparts unique physicochemical and pharmacological properties, making this molecule a valuable precursor for the development of novel therapeutic agents.[1] This document explores plausible and efficient synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale for methodological choices. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Indole Carboxylic Acids

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals.[2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Concurrently, the carboxylic acid group serves as a versatile handle for further chemical modifications and can play a crucial role in the pharmacodynamics of a drug candidate. The specific regioisomer, this compound, presents a unique substitution pattern that is of growing interest in the design of targeted therapies.

This guide will focus on two primary retrosynthetic approaches for the synthesis of this target molecule, leveraging both classical and modern synthetic methodologies. The proposed routes are designed to be efficient, scalable, and adaptable to a range of laboratory settings.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, 1 , suggests two primary strategies:

  • Strategy A: Late-Stage C4-Functionalization of a Pre-formed 5-Fluoroindole Core. This approach commences with the commercially available or readily synthesized 5-fluoroindole (2 ). The key challenge lies in the regioselective introduction of a carboxyl group or its precursor at the C4 position.

  • Strategy B: Construction of the Indole Ring with Pre-installed Functionalities. This classical approach involves the cyclization of a suitably substituted benzene derivative to form the indole scaffold with the fluorine and carboxyl functionalities already in place.

G cluster_A Strategy A: Late-Stage C4-Functionalization cluster_B Strategy B: Indole Ring Construction This compound (1) This compound (1) 4-Formyl-5-fluoroindole (3) 4-Formyl-5-fluoroindole (3) This compound (1)->4-Formyl-5-fluoroindole (3) Oxidation C4-Borylated Indole (5) C4-Borylated Indole (5) This compound (1)->C4-Borylated Indole (5) Carboxylation Substituted Phenylhydrazine (6) Substituted Phenylhydrazine (6) This compound (1)->Substituted Phenylhydrazine (6) Indole Ring Formation (e.g., Fischer Synthesis) Keto-acid derivative (7) Keto-acid derivative (7) This compound (1)->Keto-acid derivative (7) Indole Ring Formation (e.g., Fischer Synthesis) 5-Fluoroindole (2) 5-Fluoroindole (2) 4-Formyl-5-fluoroindole (3)->5-Fluoroindole (2) Formylation (e.g., Vilsmeier-Haack) N-protected 5-fluoroindole (4) N-protected 5-fluoroindole (4) N-protected 5-fluoroindole (4)->5-Fluoroindole (2) N-protection C4-Borylated Indole (5)->N-protected 5-fluoroindole (4) Iridium-catalyzed Borylation

Caption: Retrosynthetic analysis of this compound.

This guide will primarily focus on Strategy A due to the commercial availability of 5-fluoroindole and the elegance of modern C-H functionalization techniques.

Proposed Synthetic Pathway: Late-Stage C4-Carboxylation

This pathway involves a three-step sequence starting from 5-fluoroindole: N-protection, regioselective C4-functionalization, and subsequent conversion to the carboxylic acid.

Step 1: N-Protection of 5-Fluoroindole

The acidic N-H proton of the indole can interfere with many organometallic reactions. Therefore, protection of the indole nitrogen is a crucial first step. A variety of protecting groups can be employed, with the choice depending on the specific conditions of the subsequent steps. For the purpose of this guide, we will utilize the benzenesulfonyl (Bs) group, which is known to be robust and can be readily removed under mild conditions.

Experimental Protocol:

  • To a solution of 5-fluoroindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzenesulfonyl-5-fluoroindole.

Step 2: Regioselective C4-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds.[3][4][5][6][7] The regioselectivity of this reaction on the indole nucleus is typically at the C3 position. However, with a protecting group on the nitrogen and substitution at C5, the electronic and steric environment is altered, potentially favoring C4-formylation.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 10 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-benzenesulfonyl-5-fluoroindole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with aqueous sodium hydroxide to a pH of 8-9.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield N-benzenesulfonyl-4-formyl-5-fluoroindole.

Step 3: Oxidation of the Formyl Group and Deprotection

The final steps involve the oxidation of the aldehyde to a carboxylic acid, followed by the removal of the N-benzenesulfonyl protecting group. A Pinnick oxidation is a mild and efficient method for this transformation. The deprotection can be achieved under basic conditions.

Experimental Protocol:

  • Dissolve the N-benzenesulfonyl-4-formyl-5-fluoroindole (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-benzenesulfonyl-5-fluoro-1H-indole-4-carboxylic acid.

  • For deprotection, dissolve the crude product in a mixture of methanol and water.

  • Add potassium carbonate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, remove the methanol under reduced pressure, and dilute with water.

  • Acidify the aqueous solution with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Pathway: Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry offers more direct and atom-economical routes to functionalized molecules. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles at the C4 position.[8][9] This approach can potentially streamline the synthesis by avoiding the multi-step formylation-oxidation sequence.

G cluster_workflow Workflow for Rh-Catalyzed C4-Carboxylation A N-Protected 5-Fluoroindole B Rh(III)-Catalyzed C-H Activation at C4 A->B C Carboxylation with CO₂ source B->C D N-Deprotection C->D E This compound D->E

Caption: Rhodium-catalyzed C4-carboxylation workflow.

Conceptual Protocol:

  • N-Protection: Protect 5-fluoroindole with a suitable directing group, such as a picolinamide or a similar coordinating moiety.

  • C-H Activation and Carboxylation: Subject the N-protected 5-fluoroindole to a rhodium(III) catalyst, such as [RhCp*Cl₂]₂, in the presence of a silver salt oxidant and a carboxylating agent (e.g., carbon dioxide gas or a solid CO₂ surrogate).

  • Deprotection: Remove the directing group under appropriate conditions to yield the final product.

The development of this specific transformation would require experimental optimization of reaction parameters such as the catalyst, directing group, solvent, temperature, and carboxylating agent.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Analysis Expected Data
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
¹H NMR Characteristic aromatic and N-H proton signals. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Signals corresponding to the nine carbon atoms, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant.
¹⁹F NMR A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Characteristic absorptions for N-H, C=O (carboxylic acid), and C-F bonds.

Conclusion

This technical guide has outlined robust and plausible synthetic strategies for the preparation of this compound. The proposed late-stage functionalization of 5-fluoroindole via a Vilsmeier-Haack reaction followed by oxidation represents a practical and accessible approach. Furthermore, the exploration of modern transition metal-catalyzed C-H activation methods highlights a more direct and potentially more efficient, albeit less established, alternative. The choice of synthetic route will ultimately depend on the specific resources and expertise available to the research team. The methodologies and protocols detailed herein provide a solid foundation for the successful synthesis of this valuable fluorinated indole derivative for applications in drug discovery and development.

References

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  • YAMADA, F. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. YAKUGAKU ZASSHI, 120(4), 363–373. [Link]

  • Shaikh, A., & Gacche, R. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(5), 626-644. [Link]

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  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). Wiley Online Library. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cao, T., Hu, W., Hao, L., Guo, L., Wu, L., Xu, L., Gao, Z., Li, J., Tian, F., & Wu, X. (2023). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. Organic Letters, 25(47), 8496–8501. [Link]

  • SpectraBase. (n.d.). 4-FLUOROINDOLE-2-CARBOXYLIC_ACID. Retrieved from [Link]

  • Chemical Communications. (2018). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Retrieved from [Link]

  • Lundgren, R. J. (2015). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Retrieved from [Link]

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  • Penieres-Carrillo, G., et al. (2021). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Chemistry & Chemical Engineering, 2(1), 1-5. [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Chen, Z., et al. (2017). Rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles. Chemical Communications, 53(47), 6343-6346. [Link]

  • Chem-Impex. (n.d.). 5-Fluoroindole. Retrieved from [Link]

  • Zhang, L., et al. (2014). Rhodium‐Catalyzed Decarbonylative Direct C2‐Arylation of Indoles with Aryl Carboxylic Acids. ChemCatChem, 6(11), 3069-3074. [Link]

  • Yu, H., et al. (2021). Rhodium(I)‐Catalyzed C2‐Selective Decarbonylative C−H Alkylation of Indoles with Alkyl Carboxylic Acids and Anhydrides. Asian Journal of Organic Chemistry, 10(4), 879-885. [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Nandy, A. (2018, February 7). How 4-fluoroindole and 5- fluoroindole differ energetically? ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Catalysts, 10(12), 1449. [Link]

  • dos Santos, A. A. S., et al. (2022). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 27(23), 8209. [Link]

  • Wu, F., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • Bai, J., et al. (2022). In-situ oxidation of 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid catalyzed by iron, manganese, copper and salicylic amantadine Schiff base ligands. Oil Crop Science, 7(2), 65-72. [Link]

Sources

Foreword: The Strategic Importance of the Indole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of Substituted Indole-4-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, the indole-4-carboxylic acid motif presents a unique synthetic challenge and a significant opportunity for drug design. The strategic placement of the carboxylic acid at the C4 position provides a critical handle for modulating solubility, directing intermolecular interactions with biological targets, and serving as a key intermediate for further functionalization. This guide, intended for researchers and professionals in drug development, moves beyond a simple recitation of named reactions to provide a field-proven perspective on the synthesis of these valuable compounds. We will explore the causality behind strategic decisions, from the selection of a core synthetic route to the nuances of protecting group manipulation and final deprotection steps.

Principal Synthetic Strategies for the Indole-4-Carboxylic Acid Core

The construction of the indole-4-carboxylic acid core can be approached through several established synthetic paradigms. The optimal choice is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions. We will focus on the most robust and versatile methods, highlighting their mechanistic underpinnings and practical applications.

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction has become a mainstay for the synthesis of polysubstituted indoles due to its versatility and functional group tolerance.[1] The reaction constructs the indole ring from an ortho-haloaniline and a disubstituted alkyne using a palladium catalyst.[1][2]

Causality and Mechanistic Insight: The Larock synthesis operates via a Pd(0)/Pd(II) catalytic cycle. The choice of an ortho-iodo or ortho-bromoaniline is critical, as the carbon-halogen bond strength dictates the ease of the initial oxidative addition step to the Pd(0) catalyst. For the synthesis of indole-4-carboxylic acids, the logical starting material is a 2-halo-3-aminobenzoic acid derivative. The reaction proceeds through oxidative addition, alkyne coordination and migratory insertion, intramolecular N-cyclization, and finally, reductive elimination to regenerate the catalyst and yield the indole product.[3]

Larock_Indole_Synthesis Larock Indole Synthesis Workflow SM Starting Materials: 2-Halo-3-aminobenzoic Acid Ester + Alkyne OxAdd Oxidative Addition SM->OxAdd Ar-X Pd0 Pd(0) Catalyst Pd0->OxAdd ArylPdII Aryl-Pd(II)-Halide Complex OxAdd->ArylPdII AlkyneCoord Alkyne Coordination ArylPdII->AlkyneCoord R-C≡C-R' VinylPdII Vinyl-Pd(II) Intermediate AlkyneCoord->VinylPdII Migratory Insertion IntraCycl Intramolecular N-Annulation VinylPdII->IntraCycl Palladacycle Six-Membered Palladacycle IntraCycl->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Catalyst Regeneration Product Indole-4-carboxylate Ester RedElim->Product

Caption: Catalytic cycle of the Larock Indole Synthesis.

Advantages:

  • High Convergence: Two key fragments are coupled in a single operation.

  • Broad Scope: Tolerates a wide variety of functional groups on both the aniline and alkyne partners.[2]

  • Regiocontrol: With unsymmetrical alkynes, regioselectivity can often be controlled by steric and electronic factors, although mixtures can result.[2][4]

Limitations:

  • Starting Material Access: Synthesis of the required 2-halo-3-aminobenzoic acid precursors can be non-trivial.

  • Catalyst Cost: Palladium catalysts can be expensive, although catalyst loading can often be minimized.

  • Symmetrical Alkynes: The use of symmetrical alkynes is most straightforward to avoid issues of regioselectivity.

The Fischer Indole Synthesis: A Classic Acid-Catalyzed Cyclization

Discovered by Emil Fischer in 1883, this is arguably the most famous method for indole synthesis.[5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5][6]

Causality and Mechanistic Insight: To generate an indole-4-carboxylic acid, one must start with a (3-carboxyphenyl)hydrazine derivative. The key step is an irreversible[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[8] This rearrangement forms a new C-C bond and breaks the N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5][8] The choice of acid catalyst (Brønsted or Lewis) is crucial and can significantly impact the yield.[8]

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow Start Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization (Acid-catalyzed) Rearrange [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrange Diimine Di-imine Intermediate Rearrange->Diimine Cyclize Intramolecular Cyclization Diimine->Cyclize Aminal Cyclic Aminal Cyclize->Aminal Eliminate Elimination of NH3 Aminal->Eliminate Product Indole Product Eliminate->Product Aromatization

Caption: Key transformations in the Fischer Indole Synthesis.

Advantages:

  • Readily Available Starting Materials: Many substituted phenylhydrazines and carbonyl compounds are commercially available or easily prepared.

  • Robustness: The reaction is often high-yielding and has been practiced for over a century.

Limitations:

  • Harsh Conditions: Often requires strong acids and high temperatures, limiting its use with sensitive functional groups.

  • Regioselectivity Issues: Using unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[6]

  • Substrate Limitations: The arylhydrazine cannot bear a substituent at the ortho position that would block the cyclization.

The Reissert Indole Synthesis: A Reductive Cyclization Pathway

The Reissert synthesis provides a route to indoles (historically, indole-2-carboxylic acids) starting from an ortho-nitrotoluene and diethyl oxalate.[9] This method is particularly relevant as it inherently generates a carboxylic acid functionality on the pyrrole ring, which can then be manipulated.

Causality and Mechanistic Insight: The synthesis begins with a base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate to form an o-nitrophenylpyruvate ester.[10] To produce a 4-carboxyindole, the starting material would be 2-methyl-3-nitrobenzoic acid. The crucial step is the reductive cyclization of the pyruvate intermediate, typically using zinc in acetic acid or other reducing agents like sodium dithionite.[9][11] This reduces the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring.[10][11]

Advantages:

  • Accessible Starting Materials: Substituted o-nitrotoluenes are often available.

  • Direct Introduction of C2-Carboxylate: The method directly furnishes an indole-2-carboxylic acid, a useful synthetic handle.

Limitations:

  • Harsh Reductive Conditions: The reduction step can be incompatible with certain functional groups.

  • Limited to C2-Carboxylic Acids: The classical Reissert synthesis is not a direct route to indole-4-carboxylic acids but can be used to build a substituted indole core that is later carboxylated at C4, or if the starting material (e.g., 2-methyl-3-nitrobenzoic acid) is used, it yields an indole-4,2-dicarboxylic acid derivative which would require selective decarboxylation.

Critical Operations and Strategic Considerations

Beyond the primary ring-forming reaction, several key operations are fundamental to the successful synthesis of indole-4-carboxylic acids.

N-H Protecting Group Strategy

The indole N-H proton is acidic (pKa ≈ 17) and the nitrogen is nucleophilic, which can interfere with many synthetic transformations (e.g., metallation, cross-coupling).[12] Protection of the indole nitrogen is therefore a critical strategic decision. The choice of protecting group must be orthogonal to the planned reaction conditions and the final deprotection step.

Table 1: Comparison of Common Indole N-Protecting Groups

Protecting GroupIntroduction ConditionsCleavage ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, base (e.g., NaH)TFA, HCl (strong acid); HeatEWG; reduces ring electron density; labile to strong acid.[13]
Ts (Tosyl)TsCl, base (e.g., NaH, K₂CO₃)Strong base (e.g., NaOH, KOH); Reductive (e.g., Mg/MeOH)EWG; very stable to acid and mild base; directs lithiation to C2.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, base (e.g., NaH)Fluoride source (TBAF); Strong acid (TFA, HCl)Stable to a wide range of conditions; cleaved by fluoride.[12]
PhSO₂ (Phenylsulfonyl)PhSO₂Cl, baseHarsh conditions (e.g., strong base)EWG*; very robust; directs metallation to C2.[7][13]

*EWG: Electron-Withdrawing Group. The introduction of an EWG on the nitrogen deactivates the indole ring towards electrophilic substitution but facilitates metallation.[13]

Final Step: Ester Hydrolysis to the Carboxylic Acid

Most indole-forming reactions are optimized to produce more stable and soluble ester derivatives. The final step is invariably the hydrolysis of this ester to the target carboxylic acid. This transformation, while seemingly simple, must be approached with care to avoid side reactions.

Protocol 1: Basic Hydrolysis (Saponification)

This is the most common method for ester hydrolysis.[14] The reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate, which is unreactive toward the alcohol by-product.[15]

  • Dissolution: Dissolve the indole-4-carboxylate ester (1.0 eq) in a suitable solvent mixture such as THF/Methanol/Water (e.g., 2:1:1 ratio).

  • Base Addition: Add an excess of an aqueous base, typically 1-4 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-10 eq).

  • Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify with aqueous acid (e.g., 1 M HCl) to a pH of ~2-3. The carboxylic acid product will often precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Causality: The choice of LiOH is often preferred due to the high solubility of lithium salts in organic solvents. The reaction is driven to completion by the formation of the stable carboxylate salt.[14][15] Caution is required, as prolonged exposure to strong base at high temperatures can lead to degradation of some indole derivatives.[16]

Protocol 2: Acidic Hydrolysis

Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium toward the products.[15][17] It is generally used when the substrate is sensitive to basic conditions.

  • Dissolution: Dissolve the indole-4-carboxylate ester in a mixture of a protic solvent (e.g., acetic acid, methanol) and concentrated aqueous acid (e.g., HCl, H₂SO₄).

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify as needed.

Causality: This method is less common due to the equilibrium nature of the reaction and the potential for acid-catalyzed degradation or side reactions on the electron-rich indole nucleus.[15]

Conclusion and Future Outlook

The synthesis of substituted indole-4-carboxylic acids is a mature field that continues to evolve. While classical methods like the Fischer synthesis remain relevant, modern palladium-catalyzed reactions such as the Larock synthesis offer unparalleled scope and efficiency for constructing highly decorated analogs. The key to success lies not only in selecting the appropriate ring-forming strategy but also in the judicious application of protecting groups and the careful execution of terminal hydrolysis steps. As the demand for novel, complex indole-based therapeutics grows, future efforts will likely focus on the development of C-H activation methodologies to directly carboxylate the C4 position of pre-formed indoles, further streamlining access to this vital chemical scaffold.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]

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  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. [Link]

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  • MDPI. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

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  • ResearchGate. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

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An In-Depth Technical Guide to 5-Fluoro-1H-indole-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-1H-indole-4-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold, a cornerstone in medicinal chemistry. The indole ring system is a prevalent feature in numerous natural products and pharmacologically active compounds, recognized for its ability to interact with a wide range of biological targets.[1] The strategic incorporation of a fluorine atom at the C-5 position and a carboxylic acid at the C-4 position imparts unique physicochemical properties that are highly advantageous in drug design and development.

The fluorine substituent is critical; its high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity, and bioavailability of a parent molecule without introducing substantial steric bulk.[2] Concurrently, the carboxylic acid group at the C-4 position provides a key interaction point, capable of forming hydrogen bonds or ionic interactions within protein active sites, and serves as a versatile synthetic handle for further molecular elaboration.[3] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and potential applications of this compound for researchers and professionals in drug discovery.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a molecule is paramount for its effective application in research and synthesis.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 908600-70-4
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance White to off-white powderInferred from related compounds
Storage 2-8°C, Sealed in dry, Keep in dark place
SMILES O=C(O)c1c2c(c(F)cc1)ncc2Inferred from structure
InChIKey Not readily available
Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment. While a dedicated public spectrum for this specific isomer is not available, the expected spectral characteristics can be reliably predicted based on extensive data from closely related analogues like 5-fluoroindole and its 2- and 3-carboxylic acid isomers.[4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The N-H proton will likely appear as a broad singlet at a high chemical shift (>10 ppm). The protons at C-2, C-3, C-6, and C-7 will exhibit complex splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon bearing the fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF ≈ 235 Hz). Other carbons in proximity to the fluorine (C-4, C-6) will also exhibit smaller C-F couplings. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum (~170 ppm).[5]

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift being indicative of the electronic environment around the fluorine atom on the aromatic ring. For 5-fluoroindole, this signal appears around -125 ppm.[7]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 180.04, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), an N-H stretch (~3400 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations (~1250 cm⁻¹).

Part 2: Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry, with several named reactions providing access to the core scaffold.

Synthetic Strategies

While a specific, published synthesis for this compound is not readily found, its preparation can be envisioned through established indole synthesis methodologies followed by or preceded by functionalization. A plausible retrosynthetic approach would involve the Fischer indole synthesis.[8]

A potential forward synthesis could start from a commercially available fluorinated aniline derivative.

Synthetic_Workflow A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-aminotoluene A->B Reduction (e.g., Fe/HCl) C 3-Fluoro-4-hydrazinyltoluene B->C 1. NaNO₂, HCl 2. SnCl₂ D Hydrazone Intermediate C->D Pyruvic Acid E 5-Fluoro-4-methyl-1H-indole D->E Fischer Indole Synthesis (Acid catalyst, Heat) F 5-Fluoro-1H-indole-4-carbaldehyde E->F Oxidation (e.g., DDQ or SeO₂) G This compound F->G Oxidation (e.g., KMnO₄ or Ag₂O) Drug_Discovery_Logic cluster_0 Core Scaffold A This compound Indole Core C5-Fluorine C4-Carboxylic Acid B Properties Enhanced Metabolic Stability Modulated pKa & Lipophilicity Key H-Bonding/Ionic Site A:f1->B:f0 blocks metabolism A:f2->B:f2 provides anchor C Applications Enzyme Inhibitors Receptor Ligands Bio-probes B->C enables function D Lead Optimization in Drug Discovery C->D leads to

Caption: Logic flow from molecular features to drug discovery applications.

Potential Therapeutic Targets

While specific biological data for the 4-carboxylic acid isomer is limited, related 5-fluoroindole derivatives have shown significant activity. For instance, 5-fluoro-2-oxindole derivatives are potent α-glucosidase inhibitors, relevant for diabetes treatment. [9]Furthermore, various indole carboxamides have been evaluated for anticancer and antimicrobial activities. [3]It is highly probable that derivatives of this compound could be explored as inhibitors of kinases, proteases, or other enzymes implicated in cancer and inflammatory diseases.

Part 4: Experimental Protocol: Amide Synthesis

The conversion of the carboxylic acid to an amide is a fundamental step in leveraging this scaffold for drug discovery.

Objective: To synthesize N-benzyl-5-fluoro-1H-indole-4-carboxamide.

Materials:

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the activated ester can be monitored by TLC.

  • Amine Addition: Add benzylamine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring for the consumption of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-fluoro-1H-indole-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Part 5: Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. The hazard profile for this compound can be inferred from safety data for closely related compounds.

  • Hazard Statements: Based on analogues, the compound may be associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.

References

  • Mayes, B. A., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2025). An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Available at: [Link]

  • Diva Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Chembk. (n.d.). Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available at: [Link]

  • RJPN. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. Available at: [Link]

  • Google Patents. (n.d.). WO2006013048A1 - Indole, indazole or indoline derivatives.
  • NIH. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Available at: [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available at: [Link]

  • Eureka. (2020). 3-(5-Fluoroindolyl)-4-arylmaleimide Compounds and their Use in Tumor Treatment. Available at: [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of... Available at: [Link]

  • ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Google Patents. (n.d.). EP0354419B1 - Method for the production of fluorinated carboxylic acid fluorides.
  • ResearchGate. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available at: [Link]

  • Reddit. (2021). 5-fluoroindole reactivity. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2018). How 4-fluoroindole and 5- fluoroindole differ energetically?. Available at: [Link]

  • NIH. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Available at: [Link]

  • NIH. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

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Spectroscopic Data for 5-Fluoro-1H-indole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 5-fluoro-1H-indole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom and a carboxylic acid group to the indole scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Accurate and thorough spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and to provide a foundational dataset for further research and development.

This document is structured to provide not just the data, but also the underlying scientific principles and practical considerations for acquiring and interpreting the spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a holistic view of the molecule's spectroscopic signature.

Molecular Structure and Numbering

Before delving into the spectroscopic data, it is crucial to establish the molecular structure and the standard numbering convention for the indole ring system, which will be used for all spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~12.0br s1HCOOH-
~11.5br s1HN1-H-
~7.6t1HH2J ≈ 2.5
~7.4dd1HH6J ≈ 9.0, 4.5
~7.2t1HH3J ≈ 2.5
~7.0dd1HH7J ≈ 9.0, 2.0

Interpretation and Rationale:

  • Carboxylic Acid and N-H Protons: The protons of the carboxylic acid and the indole N-H are expected to be the most downfield signals due to their acidic nature and hydrogen bonding with the DMSO solvent. They typically appear as broad singlets and their chemical shifts can be concentration and temperature-dependent.

  • Aromatic Protons: The protons on the indole ring (H2, H3, H6, and H7) will resonate in the aromatic region (δ 7.0-8.0 ppm).

    • H2 and H3: These protons on the pyrrole ring are typically observed as triplets (or more complex multiplets due to long-range couplings) around δ 7.2-7.6 ppm.

    • H6 and H7: These protons on the benzene ring form an AX system. H6 is coupled to both H7 and the fluorine at C5, resulting in a doublet of doublets. H7 is coupled to H6, also appearing as a doublet of doublets. The ortho coupling (³JHH) between H6 and H7 is expected to be around 9.0 Hz. The coupling of H6 to the fluorine (³JHF) will be in the range of 4-5 Hz, while the meta coupling of H7 to fluorine (⁴JHF) will be smaller, around 2 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the observation of the exchangeable COOH and NH protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-14 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a line broadening factor of 0.3 Hz and manually phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O
~158 (d, ¹JCF ≈ 240 Hz)C5
~135C7a
~128C3a
~125C2
~120 (d, ³JCF ≈ 10 Hz)C4
~115 (d, ²JCF ≈ 25 Hz)C6
~105 (d, ²JCF ≈ 20 Hz)C7
~103C3

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 170 ppm.

  • C5 (Fluorine-bearing Carbon): The carbon directly attached to the fluorine atom (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

  • Other Aromatic Carbons: The other carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons ortho and meta to the fluorine atom (C4, C6, and C7) will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, appearing as doublets.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Apply a line broadening factor of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atom's environment.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
~ -120 to -130ddd³JFH6 ≈ 4.5, ⁴JFH7 ≈ 2.0, ⁵JFH2 ≈ 1.0

Interpretation and Rationale:

  • The chemical shift of the fluorine atom in fluoro-substituted aromatic rings is sensitive to the electronic effects of the other substituents. For a 5-fluoroindole system, a chemical shift in the range of -120 to -130 ppm (relative to CFCl₃) is expected.

  • The fluorine signal will be split by the neighboring protons. The largest coupling will be the three-bond coupling to H6 (³JFH6), followed by the four-bond coupling to H7 (⁴JFH7), and potentially a smaller five-bond coupling to H2. This would result in a doublet of doublet of doublets (ddd).

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: A spectrometer equipped with a fluorine probe is required.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of fluorine chemical shifts.

    • Proton decoupling can be used to simplify the spectrum to a singlet, which can be useful for initial identification.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Processing: Reference the spectrum to an external standard such as CFCl₃ (δ 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
~3400MediumN-H stretch
1700-1680StrongC=O stretch (carboxylic acid)
1620-1450Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretch (carboxylic acid)
~1200StrongC-F stretch
950-910Medium, BroadO-H bend (out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the very broad absorption band from 3300 to 2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded dimer.[1][2]

  • N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a medium intensity band around 3400 cm⁻¹.

  • C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid will be a strong, sharp absorption in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring may lower this frequency slightly.[1][2]

  • Aromatic C=C and C-F Stretches: The aromatic C=C stretching vibrations will appear as a series of bands in the 1620-1450 cm⁻¹ region. The C-F stretch will likely be a strong band around 1200 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Place solid sample on ATR crystal background Collect background spectrum prep->background sample Collect sample spectrum background->sample process Ratio sample to background sample->process spectrum Final IR Spectrum process->spectrum MS_Fragmentation parent [M-H]⁻ m/z 178.038 fragment [M-H-CO₂]⁻ m/z 134.041 parent->fragment loss - CO₂

Caption: Proposed primary fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its chemical structure. The predicted data, based on established principles and comparison with related compounds, offers a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery to confidently identify and characterize this important molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

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An In-depth Technical Guide to the Solubility Profile of 5-fluoro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

5-fluoro-1H-indole-4-carboxylic acid is a heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. The carboxylic acid group, an ionizable handle, critically influences the compound's solubility, a paramount parameter in drug discovery. Poor solubility can severely impede absorption and bioavailability, leading to unpredictable pharmacokinetic profiles and potential development failure.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, offering field-proven insights into its physicochemical nature, experimental determination of its solubility, and strategies for formulation.

Physicochemical Properties: The Foundation of Solubility

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its solubility behavior. For this compound, these parameters dictate its interaction with various solvent systems.

While experimental data for this specific isomer is not widely published, we can deduce or predict key parameters based on its structural motifs and data from closely related analogues like 5-fluoro-1H-indole-3-carboxylic acid.[3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueRationale & Significance
Molecular Formula C₉H₆FNO₂Confirmed by isomeric data.[3][5] Defines the elemental composition.
Molecular Weight 179.15 g/mol Confirmed by isomeric data.[3][5] Impacts diffusion and dissolution rates.
Predicted pKa ~3.5 - 4.5The carboxylic acid group is the primary acidic center. The electron-withdrawing fluorine atom on the benzene ring is expected to increase acidity (lower pKa) compared to unsubstituted indole-4-carboxylic acid. This value is critical for predicting aqueous solubility changes with pH.
Predicted XLogP3 ~2.0 - 2.5This value indicates moderate lipophilicity. The indole ring is lipophilic, while the carboxylic acid is hydrophilic. The fluorine atom slightly increases lipophilicity. LogP is a key predictor of solubility in both aqueous and lipid environments.

Aqueous Solubility Profile: The Critical Role of pH

As an ionizable molecule, the aqueous solubility of this compound is intrinsically linked to the pH of the medium. The carboxylic acid moiety can exist in either a neutral, protonated state (-COOH) or a charged, deprotonated carboxylate state (-COO⁻).

  • At low pH (pH < pKa): The compound will be predominantly in its neutral, protonated form. This form is less polar and is expected to exhibit low intrinsic aqueous solubility.

  • At high pH (pH > pKa): The compound will be predominantly in its ionized, deprotonated form. The resulting carboxylate anion is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.

This pH-dependent equilibrium is the cornerstone of its aqueous behavior and a key lever to manipulate during formulation.[6]

Caption: pH-dependent ionization of this compound.

Table 2: Predicted Aqueous Solubility as a Function of pH

pH ConditionDominant SpeciesPredicted SolubilityJustification
pH 2.0 (Acidic) Neutral (R-COOH)LowBelow the pKa, the poorly soluble, un-ionized form predominates.
pH 7.4 (Physiological) Ionized (R-COO⁻)HighAbove the pKa, the highly soluble, ionized form predominates.[2]
pH 9.0 (Basic) Ionized (R-COO⁻)Very HighFurther above the pKa, ensuring complete ionization and maximal aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both a polar carboxylic acid group and a moderately non-polar fluorinated indole ring system. This amphiphilic nature results in a varied solubility profile.

Table 3: Predicted Solubility in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent solvent for a wide range of compounds, including those with polar functional groups.[1]
Methanol / Ethanol Polar ProticModerate to HighThe alcohol can hydrogen bond with the carboxylic acid group, facilitating dissolution.
Dichloromethane (DCM) Moderately PolarLow to ModerateMay partially dissolve the compound, but the polarity might not be optimal.
Ethyl Acetate Moderately PolarLow to ModerateThe ester functionality offers some polarity, but solubility may be limited.
Toluene Non-polarVery LowThe non-polar nature of the solvent is a poor match for the polar carboxylic acid.
Hexane Non-polarInsolubleThe hydrophobic solvent cannot effectively solvate the polar functional groups.

Note: The presence of trace amounts of water can sometimes significantly increase the solubility of carboxylic acids in organic solvents.[7][8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[9] This method ensures that the dissolved compound is in true equilibrium with the undissolved solid, providing the most accurate and relevant data for biopharmaceutical assessment.[1][10]

Methodology
  • Preparation of Buffers: Prepare a series of aqueous buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) using appropriate buffer systems (e.g., phosphate, acetate). Ensure the ionic strength is consistent across all buffers.

  • Compound Addition: Add an excess amount of solid this compound to a series of glass vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each prepared buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., PVDF). This step is critical to avoid aspirating solid particles.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Measurement: Measure the final pH of the saturated solution in each vial to confirm it has not shifted significantly during the experiment.[9]

  • Data Analysis: Construct a standard curve using known concentrations of the compound. Use this curve to calculate the solubility in the original supernatant, accounting for the dilution factor.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Formulation Strategies for Solubility Enhancement

Given its predicted low intrinsic solubility in acidic environments, formulation strategies may be necessary to ensure adequate bioavailability for oral administration. The ionizable carboxylic acid group provides several clear avenues for solubility enhancement.

  • Salt Formation: Creating a salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically improve solubility and dissolution rate by promoting the ionized form. This is one of the most common and effective strategies.[11][12]

  • pH Adjustment: For liquid formulations, adjusting the pH of the vehicle to be at least 1-2 units above the pKa will maintain the compound in its soluble, ionized state.[6]

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 in the formulation can increase the solubility of the neutral form of the drug.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be employed. These formulations consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.[6][13]

  • Solid Dispersions: Creating an amorphous solid dispersion, where the drug is molecularly dispersed within a polymer matrix, can prevent crystallization and enhance the dissolution rate.[11][14]

Conclusion

The solubility profile of this compound is dominated by its acidic pKa, leading to pronounced pH-dependent aqueous solubility. Its intrinsic solubility in acidic conditions is predicted to be low, while solubility at neutral and basic pH is expected to be high due to the formation of the highly polar carboxylate anion. The compound exhibits moderate solubility in polar organic solvents and is largely insoluble in non-polar media. A thorough experimental determination of its thermodynamic solubility via the shake-flask method is essential for accurate biopharmaceutical classification. The presence of the carboxylic acid functional group offers robust and well-established formulation pathways, such as salt formation and pH modification, to overcome any potential solubility-related bioavailability challenges. A comprehensive understanding of this profile is a critical-path activity for the successful development of this compound as a potential therapeutic agent.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Journal of Chemical & Engineering Data. Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Evotec. Thermodynamic Solubility Assay.
  • Exploring Chemistry. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PubChem. 5-fluoro-1H-indole-3-carboxylic acid.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation).
  • PMC - NIH. 5-Fluoro-1H-indole-3-carboxylic acid.

Sources

A Comprehensive Technical Guide to the Biological Activity of Fluorinated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorine and the Indole Nucleus

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique aromatic and heterocyclic nature allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking, making it a cornerstone of drug design.[2] The versatility of the indole scaffold has led to its incorporation in drugs with a wide spectrum of therapeutic applications, from anticancer to antiviral and anti-inflammatory agents.[1][4][5]

Parallel to the prominence of the indole ring, the strategic incorporation of fluorine into drug candidates has emerged as a transformative tool in drug discovery.[6][7] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[8][9][10] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to its target protein.[6][7][9][11]

This guide delves into the synergistic combination of these two powerful elements: the fluorinated indole carboxylic acids. By strategically placing fluorine atoms on the indole carboxylic acid scaffold, researchers can unlock new biological activities and enhance existing ones, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. We will explore the synthesis, diverse biological activities, and key experimental evaluation techniques for this promising class of compounds.

Part 1: The Rationale for Fluorination in Indole Carboxylic Acid Drug Design

The decision to incorporate fluorine into an indole carboxylic acid scaffold is a deliberate one, aimed at modulating specific molecular properties to achieve a desired biological outcome. This section elucidates the key physicochemical alterations bestowed by fluorine and their implications for drug action.

Modulation of Acidity and Target Engagement

Fluorine's potent electron-withdrawing nature can significantly alter the pKa of nearby functional groups.[8][9] In the context of indole carboxylic acids, fluorination of the indole ring can influence the acidity of the carboxylic acid moiety. This modulation can be critical for optimizing interactions with the target protein. For instance, a change in pKa can affect the ionization state of the carboxylic acid at physiological pH, which in turn can dictate its ability to form crucial salt bridges or hydrogen bonds within the active site of an enzyme or receptor.

Enhancing Metabolic Stability and Bioavailability

A major challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[6][12] By replacing a hydrogen atom at a metabolically vulnerable position on the indole ring with a fluorine atom, the metabolic stability of the compound can be significantly enhanced.[6][9] This "metabolic blocking" strategy often leads to a longer in vivo half-life and improved oral bioavailability, allowing for less frequent dosing and a more favorable pharmacokinetic profile.[6][12]

Tuning Lipophilicity for Optimal Permeability

The introduction of fluorine can have a complex and context-dependent effect on a molecule's lipophilicity, a critical parameter for membrane permeability and overall drug disposition.[8][10] While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it. This allows for the fine-tuning of a compound's lipophilicity to achieve the optimal balance between aqueous solubility and the ability to cross biological membranes, such as the blood-brain barrier.[8]

Part 2: Synthetic Pathways to Fluorinated Indole Carboxylic Acids

The synthesis of fluorinated indole carboxylic acids can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Direct Friedel-Crafts Fluoroacetylation: A straightforward approach involves the Friedel-Crafts acylation of an indole with a fluorinated acetic acid or its derivative.[13] Notably, this reaction can often be performed under catalyst- and additive-free conditions, using the fluorinated acetic acid itself as the reagent, with water as the only byproduct.[14][15] This method is particularly useful for introducing fluorinated acyl groups at the C3 position of the indole ring.

Decarboxylative Fluoroacylation: More recent advancements have led to the development of metal-free, direct decarboxylative fluoroacylation methods.[16][17][18] These reactions utilize readily available indole carboxylic acids and couple them with fluorinated acids, offering high efficiency and selectivity.[19][20] This approach is advantageous as it aligns with the principles of green chemistry by avoiding the use of metal catalysts.[16]

The general workflow for the synthesis and purification of a target fluorinated indole carboxylic acid is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Fluorinated Precursor or Indole Starting Material Reaction Key Synthetic Step (e.g., Friedel-Crafts or Decarboxylative Fluoroacylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Structural Analysis (NMR, MS, etc.) Purification->Analysis Final Pure Fluorinated Indole Carboxylic Acid Analysis->Final F-Indole Fluorinated Indole Carboxylic Acid ViralEnzyme Viral Enzyme (e.g., HIV Integrase, HCV Polymerase) F-Indole->ViralEnzyme Binds to active site F-Indole->Inhibition Replication Viral Replication ViralEnzyme->Replication Catalyzes Inhibition->Replication Inhibits

Sources

A Technical Guide to the Synthesis of 5-fluoro-1H-indole-4-carboxylic acid: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-1H-indole-4-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its synthesis, however, presents a significant regiochemical challenge due to the C4-carboxylic acid and C5-fluoro substitution pattern on the indole scaffold. Many classical indole syntheses are ill-suited for controllably installing substituents at the C4 position. This guide provides an in-depth analysis of a robust and logical synthetic strategy centered on late-stage functionalization. We advocate for the synthesis of a versatile 5-fluoro-4-bromo-1H-indole intermediate, followed by a directed organometallic carboxylation. This approach circumvents the regioselectivity issues inherent in other methods and relies on more readily accessible starting materials. Detailed protocols, mechanistic insights, and a critical evaluation of alternative routes are presented to provide researchers with a comprehensive framework for the successful synthesis of this valuable compound.

Introduction: The Challenge of C4-Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The specific functionalization of the benzene portion of the indole ring dictates its biological activity. This compound, in particular, is a sought-after intermediate due to the unique electronic properties imparted by the fluorine atom and the synthetic handle provided by the carboxylic acid.

The primary obstacle in its synthesis is the vicinal substitution at the C4 and C5 positions. Classical indole syntheses, such as the Fischer[2][3][4], Reissert[5][6][7], and Bischler-Möhlau[8][9][10] methods, often exhibit poor regiocontrol when applied to the synthesis of 4-substituted indoles, leading to mixtures of isomers that are difficult to separate.[1] Therefore, a successful synthesis requires a strategy that unambiguously establishes the desired substitution pattern.

Recommended Retrosynthetic Strategy: Late-Stage Carboxylation

A superior approach involves forming the indole core with a handle at the C4 position, which can be cleanly converted to the carboxylic acid in a final step. A halogen, specifically bromine, serves as an ideal placeholder for this "late-stage functionalization" strategy. This simplifies the problem to the synthesis of 5-fluoro-4-bromo-1H-indole, for which the starting materials are more accessible and the cyclization is more predictable.

The overall retrosynthetic plan is outlined below:

G product This compound intermediate1 Protected 5-fluoro-4-bromo-1H-indole product->intermediate1 Deprotection & Acidic Workup intermediate2 5-fluoro-4-bromo-1H-indole intermediate1->intermediate2 N-Protection & Halogen-Metal Exchange + CO2 start_material 4-Bromo-3-fluoroaniline intermediate2->start_material Indole Ring Formation (e.g., Gassman Synthesis) G cluster_stage1 Stage 1: Gassman Synthesis aniline 4-Bromo-3-fluoroaniline n_chloro N-Chloroaniline aniline->n_chloro t-BuOCl sulfonium Sulfonium Ylide n_chloro->sulfonium MeSCH₂CHO Base thioindole 3-(Methylthio)indole sulfonium->thioindole [2,3]-Sigmatropic Rearrangement bromoindole 5-Fluoro-4-bromo-1H-indole thioindole->bromoindole Raney Ni G cluster_stage2 Stage 2: Carboxylation bromoindole 5-Fluoro-4-bromo-1H-indole protected_indole N-Tosyl Protected Indole bromoindole->protected_indole NaH, TsCl lithiated_indole C4-Lithiated Species protected_indole->lithiated_indole n-BuLi, -78°C protected_acid N-Tosyl Protected Acid lithiated_indole->protected_acid 1. CO₂(s) 2. H₃O⁺ workup final_product This compound protected_acid->final_product NaOH, H₂O Reflux

Sources

regioselective synthesis of 4-substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Substituted Indoles

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative for C4-Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials. While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, regioselective substitution on the benzenoid ring remains a formidable challenge. Among the benzenoid positions, the C4-position is particularly noteworthy. The 4-substituted indole motif is a key feature in numerous bioactive molecules, including ergot alkaloids, and serves as a critical precursor for complex molecular architectures.

However, the direct functionalization of the C4 position is intrinsically difficult due to the superior nucleophilicity of the pyrrole moiety and the electronic similarity of the C4-C7 positions[1]. This guide provides a comprehensive overview of field-proven and emerging strategies for the , designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic rationale behind each approach, providing a robust framework for methodological selection and experimental design.

Part 1: The Modern Paradigm - Direct C-H Functionalization

The most elegant and atom-economical approach to 4-substituted indoles is the direct functionalization of an existing indole C4–H bond. This strategy avoids the multi-step sequences often required to build the indole from a pre-functionalized benzene ring. The key to achieving regioselectivity in this context is the use of a directing group (DG), which positions a transition metal catalyst in proximity to the target C4–H bond, facilitating its selective activation.[2][3]

The Directing Group (DG) Strategy: A Logic-Based Approach

The DG strategy transforms the challenge of inherent reactivity into a problem of molecular geometry. By temporarily installing a coordinating group elsewhere on the indole scaffold, we can force the catalyst to engage with an otherwise unreactive C-H bond. The most successful strategies for C4-functionalization have utilized directing groups at the C3 position or, less commonly, the N1 position.

A C3-carbonyl moiety (e.g., an aldehyde or ketone) is a particularly effective DG. It forms a stable six-membered palladacycle or ruthenacycle intermediate, positioning the metal catalyst directly over the C4-H bond for activation.[4][5]

C4_CH_Activation Indole_DG Indole with C3-DG Intermediate_Complex Coordination Complex Indole_DG->Intermediate_Complex + [M]Ln Catalyst [M]Ln Catalyst->Intermediate_Complex Metallacycle C4-Metallacycle (Key Intermediate) Intermediate_Complex->Metallacycle C-H Activation Insertion_Product Migratory Insertion Product Metallacycle->Insertion_Product + Coupling Partner Coupling_Partner Coupling Partner (e.g., Alkene) Coupling_Partner->Insertion_Product Product_Complex Product-Catalyst Complex Insertion_Product->Product_Complex Reductive Elimination Product_Complex->Catalyst Catalyst Regeneration Product C4-Functionalized Indole Product_Complex->Product

Caption: Generalized catalytic cycle for directing group-assisted C4 C-H functionalization.

Ruthenium-Catalyzed C4-Alkenylation

Prabhu and coworkers developed a highly effective method for the C4-alkenylation of indoles using an aldehyde at the C3-position as the directing group.[4][6] This ruthenium-catalyzed reaction proceeds under mild, open-flask conditions, demonstrating high functional group tolerance. The causality behind this selectivity lies in the formation of a stable six-membered ruthenacycle involving the aldehyde oxygen and the C4-carbon.

Field-Proven Protocol: Ru-Catalyzed C4-Alkenylation of 1-Benzylindole-3-carboxaldehyde [4]
  • Reaction Setup: To an oven-dried reaction tube, add 1-benzylindole-3-carboxaldehyde (0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).

  • Reagent Addition: Add the desired acrylate (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (DCE) (1.0 mL).

  • Reaction Execution: Stir the mixture in an open flask (or under a balloon of air) at 80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the C4-alkenylated indole product.

Rhodium-Catalyzed C4-Functionalization

Rhodium catalysts have also been successfully employed for the direct C4-functionalization of unprotected N-H indoles, a significant advantage as it removes the need for protection/deprotection steps.[1] A notable example from Jia and coworkers demonstrates the C4-alkenylation of indole-3-carboxaldehydes using a Rh(III) catalyst.[7] This protocol features mild conditions and low catalyst loading.

Palladium-Catalyzed Approaches

Palladium catalysis is a workhorse in C-H activation. For C4-functionalization, strategies often involve installing a directing group on the indole nitrogen or at the C3 position.[3][5] For instance, installing a pivaloyl group at the C3 position can direct the arylation to the C4 and C5 positions.[3] These methods highlight the modularity of the DG strategy, where tuning the DG and catalyst system can achieve different regioselectivities.

Data Summary: Comparison of C-H Activation Methods
Catalyst SystemDirecting Group (DG)Coupling PartnerKey AdvantageReference
[Ru(p-cymene)Cl₂]₂ / AgSbF₆C3-AldehydeAlkenes (Acrylates)Mild, open-flask conditions[4][6]
[RhCp*Cl₂]₂ / AgSbF₆C3-AldehydeAlkenesTolerates unprotected N-H indole[1][7]
Pd(OAc)₂C3-PivaloylAryl HalidesAccess to C4-arylated indoles[3]
Ru(II)N-Bulky SubstituentPhosphorylating AgentsC4-Phosphorylation[8]

Part 2: Synthesis via Pre-Functionalized Scaffolds

While C-H activation is powerful for late-stage functionalization, building the indole ring from strategically pre-functionalized precursors remains a robust and highly reliable approach. These methods offer excellent control over substitution patterns.

The Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[9][10] To achieve a 4-substituted indole, the required substituent is simply present on the aniline starting material at the position that will become C4 of the indole. This method provides a clear and predictable route to the target molecule. The key step is an intramolecular aminopalladation of the alkene followed by β-hydride elimination to form the indole double bond.[11]

Hegedus_Workflow Start_Aniline Substituted o-Alkenyl Aniline Aminopalladation Intramolecular Aminopalladation Start_Aniline->Aminopalladation Pd_Complex Pd(II) Complex (e.g., PdCl₂(MeCN)₂) Pd_Complex->Aminopalladation Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Intermediate Aminopalladation->Sigma_Alkyl_Pd Beta_Elimination β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Elimination Indole_Product 4-Substituted Indole Beta_Elimination->Indole_Product

Caption: Key mechanistic steps in the Hegedus indole synthesis.

The Bartoli Indole Synthesis

The Bartoli synthesis is a powerful method for creating sterically hindered indoles, particularly those substituted at the C7 position.[12][13] It involves the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent.[14] While its primary utility is for 7-substitution, its principles can be applied to generate indoles with substitution on the carbocyclic ring. The ortho-substituent on the starting nitroarene is essential; it sterically facilitates the key[15][15]-sigmatropic rearrangement in the mechanism.[12][16] For the synthesis of a 4-substituted indole, one would start with a 2,6-disubstituted nitroarene, where the substituent at the 6-position becomes the C4-substituent of the final indole.

Synthesis from 4-Haloindoles: A Gateway to Diversity

An exceptionally versatile strategy involves the initial synthesis of a 4-haloindole (e.g., 4-bromo- or 4-iodoindole), which then serves as a handle for a wide range of transition metal-catalyzed cross-coupling reactions.[17] This two-stage approach allows for the introduction of diverse aryl, alkyl, alkynyl, and other functional groups at the C4 position with high fidelity.

Protocol: Synthesis of a 4-Halo-1H-indole via Sonogashira Coupling/Cyclization [17]

This protocol is based on the work of Sanz et al., starting from 2,3-dihalophenol derivatives.

  • Preparation of Precursor: Synthesize the N-(3-halo-2-iodophenyl) anilide precursor from the corresponding 2,3-dihaloaniline.

  • Sonogashira Coupling: To a solution of the anilide precursor (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N), add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the terminal alkyne (1.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • One-Pot Cyclization: Add NaOH (5.0 equiv) to the reaction mixture and heat to 80-100 °C. The basic conditions mediate the cyclization to form the indole ring.

  • Workup and Purification: After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to yield the 4-haloindole.

  • Subsequent Functionalization: The resulting 4-haloindole can be used in standard cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce the desired C4-substituent.[17][18][19]

Part 3: The Role of Protecting Groups - A Practical Necessity

In many indole syntheses, particularly those involving organometallic reagents or harsh conditions, protection of the indole N-H is essential.[20] The acidic N-H proton can interfere with basic reagents or catalysts. A well-chosen protecting group (PG) should be easy to install, stable to the reaction conditions, and readily removable in high yield.[21]

Common N-Protecting Groups for Indole Chemistry
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsNotes
tert-ButoxycarbonylBocBoc₂O, DMAPTFA; or K₂CO₃ in MeOHAcid labile, can be base labile on electron-deficient indoles.[22]
PhenylsulfonylPhSO₂PhSO₂Cl, BaseHarsh conditions (e.g., Mg/MeOH)Very robust, good for directing lithiation.
p-ToluenesulfonylTs (Tosyl)TsCl, BaseReductive (e.g., Na/NH₃) or basic hydrolysisCommon and robust, but cleavage can be harsh.
PivaloylPivPivCl, BaseStrong base (e.g., LDA, LiOH)Bulky group that can protect both N1 and C2 positions sterically.[20]

The choice of PG is not trivial and must be integrated into the overall synthetic strategy. For instance, some PGs can also function as directing groups, while others are chosen specifically for their orthogonality, allowing for selective removal without affecting other functional groups in the molecule.

Conclusion and Future Outlook

The has evolved significantly from classical cyclization methods to modern, highly efficient direct C-H functionalization strategies. The development of directing group tactics has revolutionized the field, allowing for the late-stage introduction of functional groups at the previously inaccessible C4-position with remarkable precision.[15][23] Concurrently, robust methods based on pre-functionalized precursors and post-modification of 4-haloindoles continue to provide reliable and scalable routes to these valuable compounds.

Future research will likely focus on developing even more sustainable and efficient catalytic systems, potentially using earth-abundant metals, photoredox catalysis, or enzymatic processes.[2][15] The ultimate goal remains the ability to selectively and predictably functionalize any C-H bond on the indole nucleus on demand, a challenge that continues to inspire innovation in synthetic organic chemistry.

References

  • Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(14), 3656–3659. [Link][1][7]

  • Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters. [Link][1][7]

  • Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(18), 4203–4216. [Link][2][15][24]

  • (2025). Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters. [Link][8]

  • Sanz, R., Guilarte, V., & Castroviejo, M. P. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic & Biomolecular Chemistry, 8(17), 3860–3864. [Link][17][25]

  • Request PDF | Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. [Link][26]

  • Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link][2][15][24]

  • Hu, L., & Davies, H. M. L. (2007). C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles. Abstracts of Papers of the American Chemical Society, 234. [Link][27]

  • Pi, C., Li, Y., & Li, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2234–2246. [Link][3]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265. [Link][4][6][28]

  • Naka, H. (2006). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 126(9), 693–702. [Link][29]

  • Sharma, S., & Kumar, A. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(34), 15309–15331. [Link][23]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262–6265. [Link][4][6][28]

  • Direct C‐4 Functionalization of Indoles. | Download Scientific Diagram. [Link][30]

  • What's the best way to protect the NH group in Heterocyclic Compounds? [Link][22]

  • Sharma, A., Kumar, A., & Kumar, V. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(20), 14361–14373. [Link][5]

  • Li, C.-J. (2021). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Molecules, 26(11), 3128. [Link][28]

  • Request PDF | A New Protecting-Group Strategy for Indoles. [Link][31]

  • Liskamp, R. M. J., Kruijtzer, J. A. W., & van der Marel, G. A. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 6(10), 481–488. [Link][32]

  • Protecting Groups. [Link][21]

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  • Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science. [Link][2][15][24]

  • Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. [Link][18]

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  • Ponticello, G. S., & Baldwin, J. J. (1979). Useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 44(22), 4003–4005. [Link][34]

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5-fluoro-1H-indole-4-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Elucidating the Crystal Structure of 5-fluoro-1H-indole-4-carboxylic acid for Advanced Drug Development

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its three-dimensional structure and intermolecular interactions in the solid state are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability—factors paramount to successful drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and analyzing the crystal structure of this molecule. We move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating system for structural elucidation, from material purification and crystallization to advanced X-ray diffraction techniques and computational prediction.

Part 1: Foundational Principles & Strategic Importance

The Rationale for Structural Elucidation

In modern drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a regulatory and commercial necessity. The precise arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a cascade of physical properties. For a molecule like this compound, which serves as a scaffold for various inhibitors, knowledge of its crystal structure provides:

  • Polymorph Identification: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties. Identifying the most stable polymorph is crucial for ensuring consistent product performance and meeting regulatory requirements.

  • Solubility and Dissolution Rate Modulation: The energy required to break the crystal lattice directly impacts solubility. A detailed crystal structure reveals the key intermolecular interactions (e.g., hydrogen bonds, π-stacking) that must be overcome, guiding formulation strategies to enhance bioavailability.

  • Structure-Activity Relationship (SAR) Insights: The conformation of the molecule within the crystal can provide insights into its preferred low-energy state, which can be used to refine computational models for drug-receptor binding.

  • Intellectual Property Protection: Novel polymorphs and crystalline forms are often patentable, providing a significant competitive advantage.

Physicochemical Profile

A successful crystallization campaign begins with a thorough understanding of the molecule's intrinsic properties. These parameters guide the selection of solvents and experimental conditions.

PropertyValueSignificance for Crystallization
Molecular Formula C₉H₆FNO₂Provides the basic building block identity.
Molecular Weight 179.15 g/mol Used in all stoichiometric calculations.
IUPAC Name This compoundEnsures unambiguous compound identification.
Predicted pKa ~4.0 (Carboxylic Acid)Indicates the molecule is acidic. The charge state will change with pH, affecting solubility and hydrogen bonding. Buffering may be required for aqueous crystallization.
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, Methanol.Guides the choice of solvent systems for various crystallization techniques (e.g., anti-solvent methods).

Part 2: The Experimental Workflow: From Amorphous Powder to High-Resolution Structure

The path to a high-quality crystal structure is a systematic process that demands meticulous attention to detail at every stage. The diagram below outlines the logical flow of this workflow.

G cluster_prep Phase 1: Material Preparation cluster_cryst Phase 2: Crystallization Screening cluster_analysis Phase 3: Structural Analysis A Starting Material (≥98% Purity) B Purification via Recrystallization A->B Initial Check C Purity Verification (HPLC, NMR, LC-MS) B->C Critical Step D Solvent Selection (Based on Solubility Data) C->D Purity >99.5% H Powder X-Ray Diffraction (PXRD for Bulk Analysis) C->H E High-Throughput Screening D->E Broad F Manual Optimization (e.g., Slow Evaporation, Vapor Diffusion) E->F Focused G Harvest Quality Single Crystals F->G I Single Crystal X-Ray Diffraction (SC-XRD) G->I Crystal Selection J Structure Solution & Refinement I->J K Final Structure Validation (CIF) J->K

Caption: High-level workflow for crystal structure determination.

Prerequisite: Attaining Analytical-Grade Purity

The Principle of Purity: Crystallization is a process of molecular self-assembly. The presence of impurities disrupts the formation of a uniform, repeating crystal lattice, often leading to amorphous material, poorly-formed crystals, or an incorrect structure. It is an absolute prerequisite to begin with material of the highest possible purity (>99.5%).

Protocol for Recrystallization (Example):

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture).

  • Dissolution: In a clean flask, dissolve the compound in the minimum amount of the hot solvent to create a saturated solution.

  • Filtration: Perform a hot filtration using a pre-warmed funnel to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation. Rapid cooling often leads to smaller, less perfect crystals.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Verification: Confirm the enhanced purity using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization Methodologies: Engineering Self-Assembly

The goal of crystallization is to guide the molecules out of the disordered solution state and into an ordered solid state in a slow, controlled manner. There is no universal solvent or method; screening is essential.

Core Techniques:

  • Slow Evaporation:

    • Mechanism: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing crystallization.

    • Best For: Compounds that are stable and reasonably soluble at room temperature. It is often the simplest and most effective starting point.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Mechanism: A concentrated drop of the compound solution is sealed in a larger reservoir containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Causality: This method allows for a very gradual change in solvent composition, providing exquisite control over the rate of supersaturation, which is ideal for growing high-quality, diffraction-ready crystals.

  • Solvent/Anti-Solvent Addition:

    • Mechanism: An "anti-solvent" (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate.

    • Best For: Compounds that are highly soluble in a particular solvent, making slow evaporation impractical. The key is extremely slow addition of the anti-solvent to the point of slight turbidity, followed by a resting period.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold-standard technique for obtaining an unambiguous, three-dimensional map of atomic positions within a crystal.

SCXRD_Workflow A Select & Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Data Collection: Rotate crystal, collect diffraction spots B->C D Data Processing: Integrate spot intensities C->D E Structure Solution: Determine initial phases (e.g., Direct Methods) D->E F Structure Refinement: Fit atomic model to data E->F G Final CIF Report: R-factor, bond lengths, angles, torsion angles F->G

Methodological & Application

The Strategic Application of 5-Fluoro-1H-indole-4-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Power of Fluorination

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, neurotransmitters like serotonin, and a multitude of approved therapeutic agents.[1] Its versatile structure serves as a "privileged scaffold," capable of interacting with a wide array of biological targets. In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, the strategic modification of such scaffolds is paramount. The introduction of fluorine atoms into drug candidates has become a powerful and widely adopted strategy to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]

This guide focuses on a particularly valuable, yet underexplored, building block: 5-fluoro-1H-indole-4-carboxylic acid . The specific placement of a fluorine atom at the 5-position and a carboxylic acid at the 4-position creates a unique chemical entity with significant potential for the development of next-generation therapeutics. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the electron density of the indole ring, thereby modulating its reactivity and potential biological interactions.[2] The carboxylic acid, in turn, provides a crucial handle for a variety of chemical modifications, most notably the formation of amides, which are fundamental linkages in a vast number of drug molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed, field-proven protocols for the effective utilization of this compound in medicinal chemistry programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its potential influence on the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₆FNO₂[4]
Molecular Weight 179.15 g/mol [4]
Appearance White to pale yellow or brown powder[2]
Purity Typically ≥97.0%[2]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with many fine chemicals, it is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For information on hazards, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of the Core Scaffold

While this compound is commercially available from several suppliers, an understanding of its synthesis is valuable for chemists. A common and adaptable route to substituted indoles is the Fischer indole synthesis. A plausible synthetic pathway to the target molecule is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-aminotoluene A->B Reduction (e.g., Fe/HCl) C 3-Fluoro-4-tolylhydrazine B->C Diazotization & Reduction (NaNO2, HCl then SnCl2) D Hydrazone Intermediate C->D Condensation (Ethyl pyruvate) E Ethyl 5-fluoro-1H-indole-4-carboxylate D->E Fischer Indole Synthesis (Acid catalyst, heat) F This compound E->F Hydrolysis (e.g., LiOH, H2O/THF) Amide_Coupling_Workflow cluster_0 Amide Coupling Protocol Start Dissolve this compound, amine, HOBt, and DIPEA in DMF/DCM Cool Cool to 0 °C Start->Cool Add_EDC Add EDC·HCl portion-wise Cool->Add_EDC React Stir at room temperature for 12-24h Add_EDC->React Workup Aqueous workup (NaHCO3, H2O, Brine) React->Workup Purify Purify by column chromatography Workup->Purify Product Desired Amide Purify->Product

Sources

Application Notes and Protocols: Strategic Derivatization of 5-Fluoro-1H-indole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-1H-indole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering multiple vectors for chemical modification to explore structure-activity relationships (SAR). The strategic introduction of fluorine at the 5-position can enhance metabolic stability and binding affinity, making this a valuable starting point for drug discovery programs.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We present detailed, field-proven protocols for the selective modification of both the C4-carboxylic acid and the N1-indole positions. The causality behind experimental choices, including reaction conditions, reagent selection, and protecting group strategies, is explained to empower researchers to rationally design and synthesize compound libraries for robust SAR exploration.

Introduction: The Strategic Value of the this compound Scaffold

Indole derivatives are ubiquitous in pharmacologically active molecules, forming the core of numerous approved drugs and clinical candidates.[2][3] Their structural versatility allows for precise modulation of biological activity against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes.[4][5] The title compound, this compound, presents two primary, chemically distinct handles for derivatization: the aromatic carboxylic acid at the C4-position and the secondary amine (NH) of the indole ring at the N1-position.

The strategic importance of this scaffold is threefold:

  • Bioisosteric Replacement and Metabolic Blocking: The fluorine atom at the C5-position serves as a bioisostere of a hydrogen atom but can block metabolic oxidation at that site, often leading to improved pharmacokinetic profiles.[1]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the indole NH and influence the molecule's overall lipophilicity and membrane permeability.[1]

  • Defined Derivatization Vectors: The carboxylic acid and the indole nitrogen provide orthogonal sites for modification, allowing for systematic exploration of chemical space to build a comprehensive SAR model.

This guide will detail the primary derivatization pathways to generate diverse libraries of amides, esters, and N-alkylated analogs, which are fundamental transformations in medicinal chemistry.

Strategic Planning for SAR Library Synthesis

A successful SAR campaign requires a logical and systematic approach to derivatization. For the this compound core, modifications should be planned to probe the chemical space around the molecule and understand the impact of various substituents on biological activity.

Key questions to address through derivatization:

  • C4-Position (Carboxylic Acid): How does the introduction of different sized, shaped, and electronically diverse groups impact activity? Is a hydrogen bond donor/acceptor at this position critical?

  • N1-Position (Indole NH): Does substitution on the indole nitrogen enhance potency or modulate properties like solubility? Is the NH proton essential for activity (i.e., acting as a hydrogen bond donor)?

The following diagram illustrates the strategic workflow for generating a focused library of derivatives.

Caption: Strategic workflow for SAR studies.

Protocol I: Derivatization of the C4-Carboxylic Acid via Amide Coupling

Amide bond formation is one of the most critical reactions in drug discovery. The resulting amides are generally stable and can form key hydrogen bond interactions with biological targets. To selectively form amides at the C4-position, the indole NH must first be protected to prevent competing N-acylation.

Rationale for Experimental Choices
  • Indole N-Protection: The indole nitrogen is nucleophilic and can react with activated carboxylic acids. A protecting group like tert-butyloxycarbonyl (Boc) is ideal as it is robust enough to withstand amide coupling conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) that typically do not affect the newly formed amide bond.

  • Coupling Reagents: A variety of coupling reagents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent that minimizes racemization and works well for a broad range of amines, including less nucleophilic anilines.[6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a more economical choice, though reaction times may be longer.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid and facilitate the coupling reaction.

Step-by-Step Protocol

Step 1: N-Boc Protection of this compound

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Base Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude N-Boc protected product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Step 2: Amide Coupling with a Primary Amine (e.g., Benzylamine)

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add N-Boc-5-fluoro-1H-indole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous Dimethylformamide (DMF) (approx. 0.2 M).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (to remove residual DMF), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected amide.

Step 3: N-Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc protected amide in Dichloromethane (DCM) (approx. 0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 eq, typically 20-50% v/v in DCM).

  • Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic, followed by a wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final N-(benzyl)-5-fluoro-1H-indole-4-carboxamide.

Reagent ClassExamplesTypical EquivalentsRationale
Coupling Agent HATU, HBTU, PyBOP1.1 - 1.5High efficiency, low racemization.[6]
EDC/HOBt1.2 - 2.0Economical, effective for many substrates.
Base DIPEA, TEA2.0 - 4.0Non-nucleophilic, scavenges acid byproduct.
Solvent DMF, DCM, THF-Aprotic solvents to facilitate reaction.
N-Protecting Group Boc, Cbz1.2 - 2.0Prevents N-acylation, orthogonal removal.[7][8]

Protocol II: Derivatization of the N1-Indole Position

To explore the SAR around the indole nitrogen, a library of N-alkylated derivatives can be synthesized. For this pathway, it is advantageous to first convert the carboxylic acid to a stable ester. This protects the acidic proton and prevents potential side reactions during the basic conditions required for N-alkylation.

Rationale for Experimental Choices
  • Carboxylic Acid Protection: A simple methyl or ethyl ester is an effective protecting group. Fischer esterification (acid-catalyzed reaction with an excess of the corresponding alcohol) is a classic and scalable method.[9]

  • N-Alkylation Conditions: The indole NH is weakly acidic (pKa ≈ 17 in DMSO) and requires a strong base for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[10][11] The resulting indolide anion is a soft nucleophile that readily undergoes Sₙ2 reaction with a variety of alkyl halides.

  • Ester Deprotection (Saponification): The final ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide), which are typically mild enough not to affect other parts of the molecule.

Step-by-Step Protocol

Step 1: Esterification of this compound

  • Preparation: Suspend this compound (1.0 eq) in methanol (or ethanol) in a round-bottom flask. Use a large excess of the alcohol, which serves as both reactant and solvent.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq).

  • Reaction: Warm the mixture to reflux and heat for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product into ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl 5-fluoro-1H-indole-4-carboxylate, which is often a solid that can be recrystallized.

Step 2: N-Alkylation of the Indole Ester

  • Preparation: To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes carefully.

  • Solvent Addition: Add anhydrous DMF or THF. Cool the suspension to 0 °C in an ice bath.

  • Indole Addition: Dissolve the methyl 5-fluoro-1H-indole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor by TLC or LC-MS. For less reactive halides, gentle heating (e.g., 50 °C) may be required.[10]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the purified N-alkylated indole ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Concentrate the mixture to remove the THF. Dilute with water and acidify the aqueous solution to pH ~3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final N-alkyl-5-fluoro-1H-indole-4-carboxylic acid.

Derivatization_Workflow cluster_A cluster_B Start This compound N_Prot 1. N-Boc Protection Start->N_Prot Ester 1. Esterification (MeOH/H+) Start->Ester Amide_Coup 2. Amide Coupling (HATU/Amine) N_Prot->Amide_Coup N_Deprot 3. N-Boc Deprotection (TFA) Amide_Coup->N_Deprot Final_A C4-Amide Library N_Deprot->Final_A N_Alk 2. N-Alkylation (NaH/R-X) Ester->N_Alk Sapon 3. Saponification (LiOH) N_Alk->Sapon Final_B N1-Alkyl Library Sapon->Final_B

Caption: Key derivatization workflows.

Conclusion

The this compound scaffold is a highly valuable starting material for generating diverse chemical libraries for SAR studies. By employing robust and well-established synthetic methodologies, including strategic protection/deprotection steps, researchers can systematically and efficiently synthesize analogs with modifications at the C4-carboxyl and N1-indole positions. The protocols detailed in this application note provide a solid foundation for these synthetic efforts, enabling the rational design of novel compounds with potentially improved therapeutic properties. Careful monitoring of reactions and appropriate purification of intermediates are critical for the successful implementation of these multi-step sequences.

References

  • Mishra, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]

  • Various Authors. (2023). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available at: [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Moody, C. J., et al. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Various Authors. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Various Authors. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC - NIH. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Various Authors. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Pharmaceuticals. Available at: [Link]

  • Various Authors. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. MDPI. Available at: [Link]

  • Various Authors. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. Available at: [Link]

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. PubMed. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Various Authors. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]

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Application Notes and Protocols: 5-fluoro-1H-indole-4-carboxylic acid as a Versatile Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-fluoro-1H-indole-4-carboxylic acid as a high-value fragment in modern drug discovery campaigns. We will delve into the core principles that make this fragment an attractive starting point, provide detailed protocols for its application in fragment-based drug design (FBDD), and offer expert insights into hit-to-lead optimization.

Introduction: The Strategic Value of this compound in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] The core principle of FBDD is to screen low molecular weight compounds ("fragments") that bind weakly to a biological target and then to grow or combine these fragments into more potent, drug-like molecules.[1][2] This approach offers several advantages, including a more thorough sampling of chemical space and the generation of leads with superior physicochemical properties.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[3] Its bicyclic aromatic nature provides a rigid framework for the presentation of functional groups, while the nitrogen atom can act as a hydrogen bond donor. When functionalized with a carboxylic acid and a fluorine atom, as in this compound, this fragment becomes particularly adept for FBDD.

The strategic incorporation of a fluorine atom offers several distinct advantages:

  • ¹⁹F NMR Spectroscopy: The fluorine atom acts as a highly sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] As fluorine is absent in biological systems, ¹⁹F NMR screening is devoid of background signals, enabling the unambiguous detection of fragment binding.[5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity of the carboxylic acid, modulate lipophilicity, and enhance metabolic stability.[6]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

The carboxylic acid group, on the other hand, provides a crucial anchor point for interaction with polar residues in a protein's binding site and serves as a versatile handle for synthetic elaboration during hit-to-lead optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is paramount for designing effective screening campaigns and interpreting results.

PropertyValueSource
Molecular FormulaC₉H₆FNO₂-
Molecular Weight179.15 g/mol [7]
XLogP32.1PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds1PubChem

These properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3, Rotatable bonds ≤ 3).

Core Experimental Workflow: From Fragment Screening to Hit Validation

The successful application of this compound in an FBDD campaign follows a logical and stepwise workflow.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization cluster_optimization Optimization Prep_Fragment Fragment Library (with this compound) Screening Biophysical Screening (e.g., ¹⁹F NMR, SPR) Prep_Fragment->Screening Prep_Target Target Protein Purification & QC Prep_Target->Screening Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Affinity_Determination Affinity Determination (ITC, SPR) Hit_Validation->Affinity_Determination SAR Structure-Activity Relationship (SAR) Structural_Biology->SAR Affinity_Determination->SAR Lead_Opt Hit-to-Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocol 1: Fragment Screening using ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is a powerful primary screening technique for fluorinated fragments due to its high sensitivity and lack of background signal.[5] Changes in the ¹⁹F chemical shift, line broadening, or signal intensity upon addition of the target protein indicate a binding event.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO-d₆)

  • Target protein stock solution (e.g., 50 µM in a suitable buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • NMR tubes

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation: a. Prepare a reference sample containing the fragment at the final screening concentration (e.g., 200 µM) in the assay buffer. b. Prepare a test sample containing the fragment at the same concentration and the target protein (e.g., 10-20 µM). Ensure the final DMSO concentration is identical in both samples (typically ≤ 1%).

  • NMR Data Acquisition: a. Acquire a one-dimensional ¹⁹F NMR spectrum of the reference sample. b. Acquire a one-dimensional ¹⁹F NMR spectrum of the test sample under the same experimental conditions.

  • Data Analysis: a. Compare the spectra of the reference and test samples. b. A significant change in the ¹⁹F resonance (chemical shift perturbation, line broadening) in the presence of the protein indicates a potential hit.

Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that can be used to confirm hits from primary screens and to determine binding affinity (K_D) and kinetics (k_on, k_off). It serves as an excellent orthogonal method to validate NMR hits.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: a. Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. b. Create a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding.

  • Binding Analysis: a. Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 500 µM). b. Inject the fragment solutions over the sensor surface at a constant flow rate. c. Record the sensorgrams, which show the change in response units (RU) over time.

  • Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Hit-to-Lead Optimization: A Hypothetical Case Study

Once a fragment hit like this compound is validated and its binding mode is elucidated through structural biology (e.g., X-ray crystallography), the hit-to-lead optimization phase begins. The goal is to increase the affinity and selectivity of the fragment by synthetic modifications.

Hypothetical Target: A kinase with a known binding pocket.

Structural Information: X-ray crystallography reveals that the carboxylic acid of the fragment forms a key salt bridge with a lysine residue in the active site. The indole nitrogen acts as a hydrogen bond donor to a backbone carbonyl. The fluorine atom is situated in a small hydrophobic pocket.

SAR_Workflow cluster_vectors Growth Vectors cluster_synthesis Synthetic Elaboration cluster_leads Improved Leads Start Initial Hit This compound (K_D = 200 µM) Vector1 Vector 1: Indole N1 position Start->Vector1 Vector2 Vector 2: Indole C2/C3 positions Start->Vector2 Vector3 Vector 3: Indole C6/C7 positions Start->Vector3 Synth1 N-alkylation at N1 Vector1->Synth1 Synth2 Functionalization at C2/C3 Vector2->Synth2 Synth3 Substitution at C7 Vector3->Synth3 Lead1 Lead 1 (N1-benzyl) K_D = 50 µM Synth1->Lead1 Lead2 Lead 2 (C2-amide) K_D = 10 µM Synth2->Lead2 Lead3 Lead 3 (C7-sulfonamide) K_D = 2 µM Synth3->Lead3

Caption: A decision-making workflow for hit-to-lead optimization.

Structure-Activity Relationship (SAR) Insights:

  • Vector 1 (N1-alkylation): Alkylation of the indole nitrogen with small alkyl or aryl groups can probe for additional hydrophobic interactions. An N-benzyl group might extend into a nearby pocket, improving affinity.

  • Vector 2 (C2/C3 functionalization): The C2 position is a common point for modification. Introducing amides or other functional groups can create new hydrogen bonding interactions.

  • Vector 3 (C7-substitution): The C7 position is adjacent to the anchoring carboxylic acid. Adding a small, polar group like a sulfonamide could engage with nearby polar residues.

Representative Synthetic Protocol: N-alkylation of 5-fluoro-1H-indole-4-carboxylate

Rationale: This protocol describes a general method for elaborating the fragment at the indole nitrogen, a key vector for exploring SAR.

Materials:

  • Methyl 5-fluoro-1H-indole-4-carboxylate

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Standard workup and purification reagents

Procedure:

  • Dissolve methyl 5-fluoro-1H-indole-4-carboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add NaH portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-benzylated indole.

Conclusion

This compound is a highly valuable fragment for FBDD campaigns. Its inherent "drug-like" indole core, coupled with the strategic placement of a fluorine atom and a carboxylic acid, provides an excellent starting point for the discovery of novel therapeutics. The fluorine atom facilitates rapid and reliable screening by ¹⁹F NMR, while the carboxylic acid serves as both a strong binding anchor and a versatile synthetic handle. By following a systematic workflow of screening, validation, and structure-guided optimization, researchers can effectively leverage the potential of this fragment to develop potent and selective lead compounds.

References

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  • Dalvit, C., Fagerness, P. E., Hadden, D. T., Sarver, R. W., & Stockman, B. J. (2003). Fluorine NMR screening: a new tool for the drug discovery pipeline. Journal of the American Chemical Society, 125(25), 7696-7703. [Link]

  • Charles River. (n.d.). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design? Retrieved from [Link]

  • Otava Chemicals. (n.d.). Fluorine Fragment Library. Retrieved from [Link]

  • Vulpetti, A., & Dalvit, C. (2012). 19F-NMR in fragment-based drug discovery. Drug Discovery Today: Technologies, 9(3), e217-e225. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750930, 5-fluoro-1H-indole-3-carboxylic acid. Retrieved January 18, 2026 from [Link].

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8055. [Link]

  • Singh, G., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(8), 1233-1268. [Link]

  • Mayes, B. A., et al. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(6), 1493-1500. [Link]

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Application Notes and Protocols for Fluorinated Indoles in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Synergy of Fluorine and the Indole Scaffold

The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents that are not only highly effective but also selective and environmentally responsible.[1][2] In the vast landscape of synthetic chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a cornerstone of modern agrochemical design.[2][3][4] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance a molecule's potency, metabolic stability, and ability to traverse biological membranes.[4][5][6]

When this powerful halogen is introduced to the indole scaffold, a privileged structure renowned for its broad spectrum of biological activities, the potential for discovering novel agrochemicals is significantly amplified.[7][8][9][10] Indole derivatives are integral to natural and synthetic compounds with fungicidal, herbicidal, and insecticidal properties.[8][10] This guide provides an in-depth exploration of the application of fluorinated indoles in agrochemical research, moving beyond mere protocols to elucidate the scientific rationale behind their synthesis, evaluation, and optimization.

Pillar 1: The Causality of Fluorination in Agrochemical Design

The decision to introduce fluorine into a potential agrochemical is a deliberate strategy to modulate its molecular behavior for a desired biological outcome. Understanding the causal chain from atomic properties to field efficacy is paramount for rational design.

  • Enhanced Biological Potency: Fluorine's intense electronegativity can alter the electronic profile of the indole ring, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with the target enzyme or receptor site. This enhanced binding affinity often translates directly to higher potency.[3][4]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond (∼485 kJ/mol vs. ∼413 kJ/mol). By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block degradation by cytochrome P450 enzymes in the target pest or in the environment, thereby increasing the compound's bioavailability and duration of action.[6][11]

  • Modulated Lipophilicity and Transport: The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, can substantially increase a molecule's lipophilicity. This property is crucial for its ability to penetrate the waxy cuticle of plants, the cell membranes of fungi, or the exoskeleton of insects to reach its site of action.[3][5]

G cluster_properties Fundamental Fluorine Properties cluster_effects Physicochemical Effects cluster_outcomes Agrochemical Benefits High Electronegativity High Electronegativity Altered Acidity/Basicity (pKa) Altered Acidity/Basicity (pKa) High Electronegativity->Altered Acidity/Basicity (pKa) Enhanced Binding Interactions Enhanced Binding Interactions High Electronegativity->Enhanced Binding Interactions Strong C-F Bond Strong C-F Bond Blocked Metabolic Sites Blocked Metabolic Sites Strong C-F Bond->Blocked Metabolic Sites Small van der Waals Radius Small van der Waals Radius Small van der Waals Radius->Enhanced Binding Interactions Minimal steric hindrance Enhanced Bioavailability & Transport Enhanced Bioavailability & Transport Altered Acidity/Basicity (pKa)->Enhanced Bioavailability & Transport Increased Lipophilicity Increased Lipophilicity Increased Lipophilicity->Enhanced Bioavailability & Transport Greater Metabolic Stability Greater Metabolic Stability Blocked Metabolic Sites->Greater Metabolic Stability Improved Potency Improved Potency Enhanced Binding Interactions->Improved Potency Longer Half-Life Longer Half-Life Greater Metabolic Stability->Longer Half-Life

Causality chain from fluorine's properties to agrochemical benefits.

Pillar 2: Synthesis of Fluorinated Indoles - Strategies and Protocols

The method of introducing fluorine into the indole core is a critical decision that impacts scalability, cost, and the accessible range of chemical diversity. Two primary strategies dominate the field: utilizing fluorinated building blocks and late-stage fluorination.

Synthetic Strategies: An Overview
  • Fluorinated Building Blocks: This is often the most reliable and scalable approach, particularly in industrial settings.[5] The synthesis begins with a commercially available fluorinated precursor, such as a fluoroaniline, which is then elaborated into the final indole structure. This method ensures precise control over the location of the fluorine atom.

  • Late-Stage Fluorination: This strategy involves introducing the fluorine atom directly onto a pre-formed indole scaffold. While potentially more complex, it allows for rapid diversification of a lead compound. Modern electrophilic fluorinating agents like Selectfluor have made direct C-H fluorination more accessible.[12][13]

Experimental Protocol 1: Metal-Free Synthesis of 2-Trifluoromethyl Indoles

This protocol is adapted from a scalable, metal-free method that constructs the fluorinated indole core from simple anilines.[14] The rationale behind this approach is its operational simplicity and avoidance of expensive and potentially toxic heavy metal catalysts.

Objective: To synthesize a 2-trifluoromethyl-3-trifluoroacetyl-NH-indole derivative.

Principle: The reaction proceeds via an oxidative dearomatization-enabled assembly of an N-capped aniline with hexafluoroacetylacetone in the presence of an organic oxidant. The N-capping group is critical for directing the reaction pathway and is subsequently removed.

Materials:

  • N-capped aniline derivative (e.g., N-Boc-aniline)

  • Hexafluoroacetylacetone

  • Organic oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the N-capped aniline (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add hexafluoroacetylacetone (1.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: This step forms the initial adduct with the aniline.

  • Oxidation: Add the oxidant, DDQ (1.2 eq), portion-wise over 10 minutes. The reaction mixture will typically change color. Causality: The oxidant drives the critical cyclization and dearomatization-rearomatization sequence to form the indole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired fluorinated indole product.

  • Deprotection (if required): The N-capping group (e.g., Boc) can be removed under standard conditions (e.g., trifluoroacetic acid in DCM) to yield the free NH-indole.

Workflow for the synthesis of a 2-CF3 indole derivative.

Pillar 3: Applications & Bioactivity Evaluation

The true value of a novel fluorinated indole is determined by its biological activity. This section details the application of these compounds as herbicides, fungicides, and insecticides, complete with efficacy data and standardized evaluation protocols.

Application I: Fluorinated Indoles as Herbicides

Fluorinated indoles can function as potent herbicides by mimicking or antagonizing natural plant hormones, such as auxin (indole-3-acetic acid), thereby disrupting normal growth processes.[15]

Case Study: Indole-3-Carboxylic Acids as Auxin Mimics Researchers have designed and synthesized novel indole-3-carboxylic acid derivatives that act as antagonists for the auxin receptor protein TIR1.[15] Certain fluorinated derivatives demonstrated excellent herbicidal effects on both dicot and monocot weeds. Specifically, compounds 10d (containing a 4-fluorophenoxy moiety) and 10h (containing a 4-fluoro-3-methylphenoxy moiety) showed remarkable inhibition of root growth in rape (Brassica napus).[15]

Data Presentation: Herbicidal Activity

CompoundConcentration (mg/L)Target WeedInhibition of Root Growth (%)[15]
10d 100Rape (B. napus)96
10d 10Rape (B. napus)92
10h 100Rape (B. napus)95
10h 10Rape (B. napus)93
Experimental Protocol 2: Petri Dish Assay for Herbicidal Activity

This protocol provides a standardized method for the initial screening of compounds for pre-emergent herbicidal activity based on the inhibition of seed germination and seedling growth.[15]

Objective: To quantify the inhibitory effect of a fluorinated indole on the root and shoot growth of selected weed species.

Principle: Seeds are germinated on a medium containing a known concentration of the test compound. The resulting root and shoot lengths are measured and compared to an untreated control to calculate the percent inhibition.

Materials:

  • Test compound (fluorinated indole)

  • Solvent (e.g., DMSO or acetone)

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of a dicot weed (e.g., Rape, Brassica napus) and a monocot weed (e.g., Barnyard grass, Echinochloa crus-galli)

  • Distilled water

  • Growth chamber with controlled light and temperature (e.g., 25°C, 12h/12h light/dark cycle)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent at a high concentration (e.g., 10,000 mg/L).

  • Test Solution Preparation: Prepare a series of test concentrations (e.g., 1, 10, 100 mg/L) by diluting the stock solution with distilled water. Ensure the final solvent concentration is non-phytotoxic (typically <0.5%). Prepare a solvent-only control.

  • Assay Setup: Place one sheet of filter paper into each petri dish. Pipette 5 mL of the appropriate test solution or control solution onto the filter paper.

  • Seed Plating: Evenly place 20-30 seeds of the target weed onto the moistened filter paper in each dish.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions.

  • Data Collection: After 5-7 days, measure the root length and shoot length of the seedlings.

  • Analysis: Calculate the average root and shoot length for each treatment. Determine the percent inhibition relative to the solvent control using the formula: Inhibition (%) = [1 - (Treatment Length / Control Length)] x 100

Application II: Fluorinated Indoles as Fungicides

Halogenation of the indole core, including fluorination, has been shown to markedly enhance antifungal potency.[7][8] These compounds can exert their effects through mechanisms such as the disruption of mitochondrial function and the induction of oxidative stress.[7][8]

Case Study: Control of Rice Sheath Blight The introduction of fluorine and chlorine atoms into certain indole scaffolds resulted in compounds with potent activity against Rhizoctonia solani, the causative agent of rice sheath blight. Compound 8a , a fluorinated derivative, was significantly more effective than the commercial fungicide validamycin A.[8]

Data Presentation: Fungicidal Activity

CompoundTarget PathogenEC₅₀ (mg/L)[8]
8a (Fluorinated) Rhizoctonia solani0.62
8b (Chlorinated) Rhizoctonia solani1.25
Validamycin A Rhizoctonia solani183.00
Experimental Protocol 3: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit the growth of a fungal pathogen by 50% (EC₅₀).

Objective: To evaluate the direct antifungal efficacy of a fluorinated indole against a plant pathogenic fungus.

Principle: The test compound is incorporated into a solid growth medium (e.g., Potato Dextrose Agar, PDA) at various concentrations. A plug of fungal mycelium is placed on the medium, and the radial growth is measured after incubation and compared to an untreated control.

Materials:

  • Test compound and solvent (e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing culture of the target fungus (e.g., R. solani)

  • Sterile petri dishes, cork borer (5 mm), and tools

  • Incubator

Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Compound Incorporation: Add the required volume of the test compound's stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Also prepare a solvent control. Mix thoroughly by swirling.

  • Plate Pouring: Pour the amended PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) in the dark until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC₅₀ value.

Application III: Fluorinated Indoles as Insecticides

The indole scaffold is a valuable starting point for insecticide development, and fluorination can significantly improve properties like metabolic stability and penetration of the insect cuticle.[8][11] The mechanism of action often involves targeting the insect's nervous system.[1]

Rationale for Fluorination: The introduction of fluorine or CF₃ groups can enhance lipophilicity, which is critical for penetrating the insect's waxy cuticle. Furthermore, it can block metabolic pathways, overcoming resistance mechanisms that insects may have developed against other classes of insecticides.[11] For instance, indole-based compounds have shown excellent activity against pests like the diamondback moth (Plutella xylostella).[8]

Experimental Protocol 4: Topical Application Bioassay for Insecticidal Activity

This protocol assesses the contact toxicity of a compound when applied directly to an insect.

Objective: To determine the median lethal dose (LD₅₀) of a fluorinated indole against a target insect species.

Principle: A precise dose of the test compound dissolved in a volatile solvent is applied directly to the dorsal thorax of the insect. Mortality is assessed after a set period (e.g., 24 or 48 hours).

Materials:

  • Test compound

  • Volatile solvent (e.g., Acetone)

  • Micro-applicator capable of delivering precise volumes (e.g., 0.5-1.0 µL)

  • Target insects of a uniform age and size (e.g., third-instar larvae of P. xylostella or adult houseflies)

  • Ventilated containers for holding treated insects, with access to food and water

  • CO₂ or chilling plate for anesthetizing insects

Step-by-Step Methodology:

  • Dose Preparation: Prepare a range of concentrations of the test compound in the solvent.

  • Insect Immobilization: Briefly anesthetize the insects using CO₂ or by placing them on a chilling plate.

  • Topical Application: Using the micro-applicator, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect. Treat a control group with solvent only.

  • Recovery and Incubation: Place the treated insects (typically 10-20 per replicate) into holding containers with food and water. Maintain them under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at 24 and 48 hours post-treatment. An insect is considered dead if it is unable to make any coordinated movement when gently prodded.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Use probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

Structure-Activity Relationships (SAR): Guiding Rational Design

Systematic analysis of how structural modifications affect biological activity is crucial for optimizing lead compounds. For fluorinated indoles in agrochemical research, several key trends have been observed:

  • Position of Halogenation: For fungicidal activity, the introduction of halogens, including fluorine, at the 4- or 5-position of the indole ring often significantly enhances potency.[8][16] Conversely, substitution at the 2-position can be detrimental to activity.[8]

  • Dihalogenation: In many cases, dihalogenated indole derivatives exhibit superior biological activity compared to their mono-halogenated counterparts, suggesting that multiple points of interaction or enhanced physicochemical properties are beneficial.[7][16]

SAR cluster_indole cluster_key SAR Observations Indole pos2 2 pos3 3 pos4 4 pos5 5 pos6 6 pos7 7 Key_Green Often enhances fungicidal activity Key_Red Often detrimental to fungicidal activity arrow1 arrow2 arrow3

Key SAR findings for fungicidal activity of halogenated indoles.

Conclusion and Future Outlook

Fluorinated indoles represent a highly promising and versatile class of molecules for the discovery of next-generation agrochemicals. The strategic incorporation of fluorine provides a powerful tool to fine-tune the physicochemical and biological properties of the indole scaffold, leading to compounds with enhanced potency, stability, and efficacy. The protocols and data presented herein serve as a foundational guide for researchers to rationally design, synthesize, and evaluate novel fluorinated indole candidates.

Future research will likely focus on developing more sustainable and atom-economical late-stage fluorination methods, exploring new biological targets and modes of action to overcome resistance, and conducting thorough environmental fate and toxicology studies to ensure the development of safe and effective crop protection solutions.[1][2]

References

  • Bawazir, A. & Abdel-Rahman, R. Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Indian Journal of Chemistry - Section B. [Link]

  • Bawazir, A. & Abdel-Rahman, R. Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. Indian Journal of Chemistry - Section B. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. [Link]

  • Wang, Z., et al. (2024). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-7. [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(10), 4449-4460. [Link]

  • Kumar, R., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Results in Chemistry, 5, 100827. [Link]

  • Rani, M., Utreja, D., & Sharma, S. (2022). Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights. Current Organic Chemistry, 26(7), 651-678. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. MDPI. [Link]

  • Chen, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 952914. [Link]

  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]

  • Selected examples of fluorine-containing indole derivatives. ResearchGate. [Link]

  • O'Hagan, D. (2010). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 131(11), 1071-1081. [Link]

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Chemistry & Biodiversity, 1(5), 571-89. [Link]

  • Theodoridis, G. (2016). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series. [Link]

  • Liu, Y., et al. (2022). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 8(7), 1374-1384. [Link]

  • Rani, M., Utreja, D., & Sharma, S. (2022). Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights. ResearchGate. [Link]

  • Recent developments in fluorine-containing pesticides. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Semantic Scholar. [Link]

  • O'Hagan, D. (2010). Successful fluorine-containing herbicide agrochemicals. ResearchGate. [Link]

  • Puhl, M., et al. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087. [Link]

Sources

Application Notes and Protocols: Developing Fluorescent Probes from Indole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in numerous natural products and pharmaceuticals.[1] Its unique electronic properties and amenability to chemical modification also make it an excellent foundation for the development of fluorescent probes.[1][2][3] Indole-4-carboxylic acid, in particular, offers a versatile starting point for creating novel sensors. The carboxylic acid group provides a convenient handle for synthetic elaboration, allowing for the attachment of various recognition moieties and modulation of the fluorophore's photophysical properties. This application note provides a comprehensive guide to the design, synthesis, and application of fluorescent probes derived from indole-4-carboxylic acid, with a focus on practical, field-proven insights.

Indole-based fluorescent probes have found widespread use in bioimaging, sensing of ions and small molecules, and as tools to study biomolecular interactions.[1][4][5][6][7][8][9] Their utility stems from their tunable fluorescence, sensitivity to the local environment, and relatively small size, which can minimize perturbations to biological systems.[10] By strategically modifying the indole-4-carboxylic acid core, researchers can develop probes with tailored properties for specific applications, such as detecting metal ions, monitoring pH changes, or imaging specific cellular compartments like the mitochondria.[4][6][7][11][12][13]

Principles of Probe Design

The design of a successful fluorescent probe hinges on the careful integration of three key components: a fluorophore, a recognition element (receptor), and a linker. The indole-4-carboxylic acid framework serves as an excellent fluorophore. The recognition element is responsible for selective binding to the target analyte, and the linker connects the fluorophore and receptor, influencing the signaling mechanism.

The fluorescence output of the probe is modulated by the interaction between the recognition element and the analyte. Common signaling mechanisms include:

  • Photoinduced Electron Transfer (PeT): In the "off" state, the recognition element quenches the fluorescence of the indole core through PeT. Upon binding the analyte, this quenching is disrupted, leading to a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the indole fluorophore can be altered upon analyte binding, leading to a shift in the emission wavelength. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, is highly desirable as it allows for self-calibration and is less susceptible to variations in probe concentration and instrumental factors.[2]

  • Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Analyte binding can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby affecting the efficiency of energy transfer and the resulting fluorescence emission.

The choice of recognition element is dictated by the target analyte. For example, crown ethers can be used for detecting metal ions, while moieties with specific pKa values can be employed for pH sensing.[11][12][13][14] The carboxylic acid group of indole-4-carboxylic acid can be readily converted to an ester or amide, providing a versatile anchor point for attaching these recognition elements.

G cluster_0 Probe Design Principles Indole-4-Carboxylic_Acid Indole-4-Carboxylic Acid (Fluorophore Core) Linker Linker (e.g., Amide, Ester) Indole-4-Carboxylic_Acid->Linker Synthetic Modification Fluorescence_Signal Fluorescence Signal (Turn-on, Ratiometric) Indole-4-Carboxylic_Acid->Fluorescence_Signal Emits Recognition_Moiety Recognition Moiety (e.g., Crown Ether, pH-sensitive group) Analyte Target Analyte (e.g., Metal Ion, H+) Recognition_Moiety->Analyte Selective Binding Linker->Recognition_Moiety Analyte->Fluorescence_Signal Modulates

Caption: Core components and interactions in an indole-4-carboxylic acid-based fluorescent probe.

Synthesis and Characterization

The synthesis of fluorescent probes from indole-4-carboxylic acid typically involves standard organic chemistry transformations. The following protocol outlines a general procedure for the synthesis of an amide-linked probe.

Protocol 1: Synthesis of an N-substituted Indole-4-carboxamide Probe

Materials:

  • Indole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Desired amine-containing recognition moiety

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): Dissolve indole-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

    • Method B (Coupling Agents): Dissolve indole-4-carboxylic acid (1 equivalent), the amine-containing recognition moiety (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) and stir the mixture at room temperature overnight.

  • Amide Coupling:

    • Dissolve the activated indole-4-carboxylic acid (from step 1, Method A) in anhydrous DCM.

    • In a separate flask, dissolve the amine-containing recognition moiety (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the solution of the activated acid dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Characterization

Once the probe is synthesized and purified, its photophysical properties must be thoroughly characterized.

Table 1: Key Photophysical Parameters to Characterize

ParameterDescriptionTypical Instrumentation
Absorption Spectrum Wavelengths of light absorbed by the probe. The peak absorption is denoted as λabs.UV-Vis Spectrophotometer
Emission Spectrum Wavelengths of light emitted by the probe upon excitation. The peak emission is denoted as λem.Fluorometer
Quantum Yield (ΦF) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.Fluorometer with an integrating sphere or relative method using a known standard.
Stokes Shift The difference in wavelength between the maximum of absorption and the maximum of emission (λem - λabs).Calculated from absorption and emission spectra.
Molar Extinction Coefficient (ε) A measure of how strongly a substance absorbs light at a given wavelength.UV-Vis Spectrophotometer (determined using the Beer-Lambert law).

Protocol 2: Spectroscopic Analysis

  • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO or ethanol).

  • For absorption and emission measurements, prepare a series of dilutions in the desired buffer or solvent system. The final concentration should be in the micromolar range to avoid inner filter effects.

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Record the emission spectrum using a fluorometer, exciting at the λabs.

  • Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • To evaluate the probe's response to an analyte, titrate the probe solution with increasing concentrations of the analyte and record the fluorescence spectra after each addition.

Application: A Case Study in pH Sensing

Indole derivatives are known to exhibit pH-sensitive fluorescence due to the protonation/deprotonation of the indole nitrogen or other functional groups.[2][11][12][13][14] This property can be harnessed to create ratiometric pH probes.

Mechanism of a Ratiometric Indole-Based pH Probe

A strategically designed indole-4-carboxylic acid derivative can exhibit two distinct fluorescent states depending on the pH. For instance, in an acidic environment, protonation of a specific site on the probe might lead to a change in the intramolecular charge transfer (ICT) character, resulting in a shift in the emission wavelength.

G cluster_0 Ratiometric pH Sensing Workflow Probe_Low_pH Probe in Acidic Medium (Protonated) Emission_1 Emission at λem1 Probe_Low_pH->Emission_1 Probe_High_pH Probe in Basic Medium (Deprotonated) Emission_2 Emission at λem2 Probe_High_pH->Emission_2 Excitation Excitation at λex Excitation->Probe_Low_pH Excitation->Probe_High_pH Ratio Calculate Ratio (I(λem2) / I(λem1)) Emission_1->Ratio Emission_2->Ratio pH_Value Determine pH Ratio->pH_Value

Sources

Application Notes and Protocols for the Investigation of 5-fluoro-1H-indole-4-carboxylic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial in vitro evaluation of 5-fluoro-1H-indole-4-carboxylic acid, a novel synthetic indole derivative, for its potential anti-cancer properties. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preliminary assessment.

Introduction: The Therapeutic Potential of Indole Derivatives in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] In oncology, indole derivatives have emerged as promising therapeutic agents due to their ability to target various key biological pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[2][3] Compounds like vinblastine, vincristine, and sunitinib are well-established indole-based drugs used in cancer chemotherapy, highlighting the therapeutic potential of this chemical class.[1]

The introduction of a fluorine atom to the indole ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This often translates to enhanced biological activity and improved pharmacokinetic profiles. This compound is a synthetic compound that combines the established anti-cancer potential of the indole nucleus with the unique properties of fluorination. While specific data on this particular derivative is limited, its structural features suggest it may act as an inhibitor of critical cellular processes in cancer cells. These notes will therefore guide the researcher in a systematic investigation of its anti-cancer efficacy.

Proposed Investigational Workflow

A logical and stepwise approach is crucial for characterizing the anti-cancer effects of a novel compound. The following workflow is proposed for the in vitro evaluation of this compound:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification A Cell Viability Assay (MTT) B Determine IC50 Values A->B Dose-response curve C Apoptosis Assay (Annexin V/PI) B->C Based on IC50 D Cell Cycle Analysis (Propidium Iodide) B->D Based on IC50 E Western Blot Analysis C->E Confirm apoptosis markers D->E Confirm cell cycle regulators F Identify modulated signaling proteins (e.g., PI3K/AKT, MAPK) E->F

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Protocol 1: MTT Cell Viability Assay[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (specific to each cell line)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIncubation Time (hours)IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4822.5
HCT116Colorectal Carcinoma4810.8

Part 2: Elucidation of the Mechanism of Cell Death

Following the determination of cytotoxicity, the next critical step is to understand how this compound induces cell death. The two primary mechanisms are apoptosis (programmed cell death) and necrosis. Additionally, assessing the compound's effect on cell cycle progression can provide valuable mechanistic insights.[8]

Protocol 2: Apoptosis Assay by Annexin V/PI Staining[10][11]

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with this compound.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[9]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining[15][16]

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[13]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Investigation of Potential Signaling Pathways

Indole derivatives are known to modulate several signaling pathways crucial for cancer cell survival and proliferation.[14][15] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation status of key proteins in these pathways.[16]

Proposed Signaling Pathways for Investigation

Based on the known mechanisms of other indole compounds, the following pathways are proposed for initial investigation:

  • PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and proliferation.[17]

  • MAPK/ERK Pathway: Involved in the regulation of cell proliferation, differentiation, and survival.

  • Apoptosis Pathway (Bcl-2 family and Caspases): Key regulators of programmed cell death.

Caption: Potential signaling pathways modulated by this compound.

Protocol 4: Western Blot Analysis[23][24]

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., & El-Shehry, M. F. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • PubMed. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Retrieved from [Link]

  • NIH. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Ingenta Connect. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Retrieved from [Link]

  • Bentham Science. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • Bentham Science. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Retrieved from [Link]

  • NIH. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • NIH. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. Retrieved from [Link]

  • NIH. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • NIH. (2018). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. Retrieved from [Link]

  • NIH. (2012). 5-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Indole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indole-4-Carboxylic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, N-alkylated indole-4-carboxylic acids are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the carboxylic acid group at the 4-position, combined with the modulation of the indole nitrogen with various alkyl substituents, allows for fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of indole-4-carboxylic acid, offering insights into the underlying chemical principles and practical guidance for achieving successful and reproducible outcomes in a research and development setting.

The Chemical Challenge: Chemoselectivity in the N-Alkylation of Indole-4-Carboxylic Acid

The primary challenge in the N-alkylation of indole-4-carboxylic acid lies in achieving chemoselectivity. The molecule presents two acidic protons: one on the indole nitrogen (pKa ≈ 17 in DMSO) and the other on the carboxylic acid group (pKa ≈ 4-5). Strong bases, such as sodium hydride (NaH), will readily deprotonate both acidic sites, potentially leading to undesired side reactions and complicating the purification process. Therefore, the choice of base and reaction conditions is paramount to selectively deprotonate the indole nitrogen and direct the alkylation to the desired position.

This application note will detail two primary strategies to overcome this challenge:

  • Direct N-Alkylation using a Controlled Base System: This approach focuses on the judicious selection of a base that preferentially deprotonates the indole nitrogen over the carboxylic acid, or where the carboxylate anion is less reactive towards the alkylating agent.

  • Protecting Group Strategy: This classic and often more robust method involves the temporary protection of the carboxylic acid group as an ester, followed by N-alkylation and subsequent deprotection.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary strategies for the N-alkylation of indole-4-carboxylic acid.

G cluster_0 Strategy 1: Direct N-Alkylation cluster_1 Strategy 2: Protecting Group Strategy Indole-4-COOH Indole-4-carboxylic Acid Base Controlled Base (e.g., K2CO3, Cs2CO3) Indole-4-COOH->Base Selective Deprotonation Alkylating_Agent_1 Alkylating Agent (R-X) Base->Alkylating_Agent_1 Alkylation N-Alkyl_Product_1 N-Alkyl-indole-4-carboxylic Acid Alkylating_Agent_1->N-Alkyl_Product_1 Indole-4-COOH_2 Indole-4-carboxylic Acid Protection Protection (Esterification) Indole-4-COOH_2->Protection Protected_Indole Indole-4-carboxylate Ester Protection->Protected_Indole Strong_Base Strong Base (e.g., NaH) Protected_Indole->Strong_Base Deprotonation Alkylating_Agent_2 Alkylating Agent (R-X) Strong_Base->Alkylating_Agent_2 Alkylation N-Alkyl_Protected N-Alkyl-indole-4-carboxylate Ester Alkylating_Agent_2->N-Alkyl_Protected Deprotection Deprotection (Hydrolysis) N-Alkyl_Protected->Deprotection N-Alkyl_Product_2 N-Alkyl-indole-4-carboxylic Acid Deprotection->N-Alkyl_Product_2

Caption: Synthetic strategies for N-alkylation of indole-4-carboxylic acid.

Protocol 1: Direct N-Alkylation using Potassium Carbonate

This protocol is advantageous for its operational simplicity, avoiding the additional steps of protection and deprotection. The use of a moderately weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is key to achieving selectivity.

Rationale for Experimental Choices:
  • Base: Potassium carbonate is a mild inorganic base. While it can deprotonate the carboxylic acid, the resulting carboxylate is generally a poorer nucleophile than the indolate anion formed from the deprotonation of the indole nitrogen. This difference in nucleophilicity allows for the preferential N-alkylation.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the indole substrate and the carbonate base, facilitating the reaction.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, as K₂CO₃ is a weaker base than alternatives like NaH.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-4-carboxylic acid (1.0 eq.).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq.) and N,N-dimethylformamide (DMF, sufficient to make a 0.1-0.5 M solution).

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. This will protonate the carboxylic acid and any unreacted starting material, causing them to precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-alkyl-indole-4-carboxylic acid.

Protocol 2: N-Alkylation via a Protecting Group Strategy

This two-step approach offers a more controlled and often higher-yielding route to the desired product, especially when dealing with sensitive alkylating agents or when direct alkylation proves to be low-yielding.

Visualizing the Workflow:

G Start Indole-4-carboxylic Acid Step1 Esterification (e.g., SOCl2, MeOH) Start->Step1 Intermediate Methyl Indole-4-carboxylate Step1->Intermediate Step2 N-Alkylation (NaH, R-X, DMF) Intermediate->Step2 Protected_Product Methyl N-Alkyl-indole-4-carboxylate Step2->Protected_Product Step3 Hydrolysis (e.g., LiOH, THF/H2O) Protected_Product->Step3 Final_Product N-Alkyl-indole-4-carboxylic Acid Step3->Final_Product

Caption: Workflow for the protecting group strategy.

Step 2a: Esterification of Indole-4-carboxylic Acid

Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent N-alkylation step. Thionyl chloride (SOCl₂) in methanol is a common and effective method for this transformation.

Methodology:

  • Reaction Setup: Suspend indole-4-carboxylic acid (1.0 eq.) in methanol (MeOH).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl indole-4-carboxylate, which can often be used in the next step without further purification.

Step 2b: N-Alkylation of Methyl Indole-4-carboxylate

Rationale: With the carboxylic acid protected, a strong base like sodium hydride (NaH) can be used to cleanly deprotonate the indole nitrogen, forming a highly nucleophilic indolate anion that readily reacts with the alkylating agent.[1]

Methodology:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (60% in mineral oil, 1.2-1.5 eq.) in anhydrous DMF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of methyl indole-4-carboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: Add the alkylating agent (1.1-1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by column chromatography.

Step 2c: Hydrolysis of the Ester

Rationale: The final step is the deprotection of the methyl ester to regenerate the carboxylic acid. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water is a standard and mild method for ester hydrolysis.

Methodology:

  • Reaction Setup: Dissolve the methyl N-alkyl-indole-4-carboxylate (1.0 eq.) in a mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidification and Extraction: Acidify the aqueous solution to pH 2-3 with 1 M HCl and extract with ethyl acetate.

  • Final Steps: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final N-alkyl-indole-4-carboxylic acid.

Data Presentation: Comparison of N-Alkylation Strategies

ParameterProtocol 1: Direct AlkylationProtocol 2: Protecting Group Strategy
Number of Steps 13 (Protection, Alkylation, Deprotection)
Typical Yield Moderate to GoodGood to Excellent
Substrate Scope May be limited by sensitive alkylating agentsBroader scope of compatible alkylating agents
Simplicity HighModerate
Key Reagents K₂CO₃, DMFSOCl₂, MeOH, NaH, DMF, LiOH
Potential Issues Lower yields, potential for O-alkylationLonger overall synthesis time

Troubleshooting Common Issues

  • Low Yield in Direct Alkylation:

    • Cause: Incomplete reaction or side reactions.

    • Solution: Increase the reaction temperature, use a stronger base like cesium carbonate (Cs₂CO₃), or switch to the protecting group strategy.

  • Formation of C3-Alkylated Byproduct:

    • Cause: The C3 position of the indole ring is also nucleophilic.[2]

    • Solution: Ensure complete deprotonation of the nitrogen by using a strong base (in the protected strategy) or optimize the base and solvent system in the direct method. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2]

  • Dialkylation:

    • Cause: Reaction of both the nitrogen and the carboxylate group (in the direct method) or further reaction at another site.

    • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.

  • Incomplete Ester Hydrolysis:

    • Cause: Insufficient base or reaction time.

    • Solution: Increase the amount of LiOH and/or the reaction time. Gentle heating may also be beneficial.

Conclusion

The successful N-alkylation of indole-4-carboxylic acid is a critical transformation for the synthesis of many biologically active molecules. The choice between a direct alkylation protocol and a protecting group strategy will depend on the specific substrate, the desired scale of the reaction, and the available resources. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively synthesize these valuable building blocks for drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

  • Gnanamani, E., Yan, X., & Zare, R. N. (2020). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie International Edition, 59(8), 3069-3072. [Link]

  • Tang, C., Cai, H., Song, C., Wang, X., Jin, Z., & Li, T. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles.
  • Shieh, W.-C., Dell, S., & Repič, O. (2006). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676 B2. Washington, DC: U.S.
  • Stahl, S. S., & Wolfe, J. P. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Buchwald, S. L., & Mauger, C. (2009). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 131(31), 10842–10843.
  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812–7814.
  • Bandini, M., & Umani-Ronchi, A. (2020).
  • Davies, S. G., & Roberts, P. M. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Tetrahedron Letters, 47(36), 6373-6376.
  • Wang, X., & Porco, J. A. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry – An Asian Journal, 15(7), 973-985.
  • DeGraw, J., & Goodman, L. (1964). Alkylating agents derived from indoles. IV. Synthesis of the 5-nitrogen mustard of indole-3-carboxylic acid. Journal of Medicinal Chemistry, 7(2), 213–215.
  • YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]

  • S. A. L. A. Hafiz, M. A. Ali, M. M. H. Bhuiyan, M. S. Islam. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2931-2936.

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Application Notes & Protocols: 5-Fluoro-1H-indole-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Advanced Materials

The indole scaffold is a cornerstone in the development of functional organic materials due to its electron-rich aromatic system, which facilitates crucial π-π stacking interactions for efficient charge transport.[1][2] In the continuous quest for next-generation materials for applications such as organic electronics, strategic functionalization of the indole core is paramount. The incorporation of fluorine atoms and carboxylic acid groups offers a powerful method to precisely tune the electronic, optical, and morphological properties of resulting polymers.[3][4]

5-Fluoro-1H-indole-4-carboxylic acid is an emerging monomer that uniquely combines these key features. While extensive research into this specific isomer is nascent, its structure presents significant potential for creating high-performance polymers with tailored properties.

  • The Role of Fluorine: The high electronegativity of fluorine profoundly influences a molecule's electronic landscape, typically lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] This modification can enhance electron injection, improve resistance to oxidative degradation, and increase thermal stability, thereby extending the operational lifetime of electronic devices.[3][5]

  • The Carboxylic Acid Moiety: This functional group serves as a versatile anchor for polymerization. It enables the synthesis of various polymer classes, including polyesters and polyamides, and can promote intermolecular hydrogen bonding, influencing polymer chain packing and morphology.[6]

  • The 4-Position Substitution: Studies on related indole derivatives have shown that substitution at the 4-position can significantly modulate the molecule's photophysical properties, including absorption and emission spectra. This suggests that polymers derived from this compound could be designed to have specific optical characteristics.[7]

This document provides application notes on the potential uses of this compound as a monomer for advanced polymers and outlines a foundational protocol for its incorporation into a polyester backbone via melt polycondensation.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table includes data for a closely related isomer, 5-fluoro-1H-indole-3-carboxylic acid, to provide an estimate of its general characteristics.

PropertyValue (or estimate for related isomer)Source
Molecular Formula C₉H₆FNO₂[8][9]
Molecular Weight 179.15 g/mol [8][9]
Appearance White to pale yellow or brown powder (predicted)[8]
Boiling Point 422.2 ± 25.0 °C at 760 mmHg (for 3-carboxy isomer)[8]
Density 1.5 ± 0.1 g/cm³ (for 3-carboxy isomer)[8]
Flash Point 209.1 ± 23.2 °C (for 3-carboxy isomer)[8]
Purity ≥ 97.0% (typical for commercial grades)[8]

Application Note I: A Monomer for High-Performance Aromatic Polyesters

Aromatic polyesters are a critical class of polymers valued for their thermal stability and mechanical strength.[10] There is significant interest in developing novel aromatic units, particularly from sustainable or highly functionalized sources, to create polyesters with superior properties like high glass transition temperatures (Tg) and specific optical behavior.[6]

Rationale for Use:

This compound is an excellent candidate for this purpose. Its rigid, aromatic indole core is expected to impart thermal stability and raise the Tg of the resulting polyester. The fluorine atom can further enhance thermal properties and modify solubility, while the inherent photophysical properties of the 4-substituted indole ring could lead to polyesters with unique fluorescence or absorption characteristics.[11][12]

Application Note II: A Precursor for Novel Soluble Polyimides

Polyimides are renowned for their exceptional thermal resistance, chemical inertness, and mechanical strength.[13] However, their rigid backbones often lead to poor solubility, making them difficult to process. A common strategy to enhance solubility is the introduction of flexible linkages or bulky, fluorine-containing groups like -CF₃.[14]

Rationale for Use:

While direct polymerization of this compound into a polyimide is complex, it serves as a valuable precursor for synthesizing novel diamine monomers. By functionalizing the carboxylic acid group, one can create a larger, asymmetric diamine containing the fluoro-indole moiety. The incorporation of this custom diamine into a polyimide backbone via polycondensation with a dianhydride is a promising route to creating soluble, high-performance polyimides with potentially unique optical and electronic properties derived from the indole core.[15][16]

Experimental Protocols & Methodologies

The following section details a proposed, foundational protocol for the synthesis of an aromatic polyester using this compound as a key monomer.

Protocol 1: Synthesis of an Indole-Based Aromatic Polyester via Two-Step Melt Polycondensation

This protocol is adapted from established methods for synthesizing aromatic polyesters and is designed to serve as a starting point for optimization.[17][18][19] It involves an initial transesterification step to form a bis(hydroxyethyl) ester intermediate, followed by a high-temperature, high-vacuum polycondensation.

Materials:

  • Dimethyl 5-fluoro-1H-indole-4-carboxylate (Monomer A - requires esterification of the starting acid)

  • Ethylene Glycol (Monomer B)

  • Zinc Acetate (Transesterification Catalyst)

  • Antimony(III) Oxide (Polycondensation Catalyst)

  • High-boiling point solvent (e.g., m-cresol, for purification)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump with a cold trap.

Workflow Diagram: Polyester Synthesis

G Workflow for Indole-Based Polyester Synthesis cluster_0 Step 1: Transesterification cluster_1 Step 2: Polycondensation cluster_2 Step 3: Isolation & Purification A Charge Reactor: - Dimethyl 5-fluoro-1H-indole-4-carboxylate - Ethylene Glycol (excess) - Zinc Acetate Catalyst B Heat to 180-200°C under N₂ flow A->B C Distill off Methanol (Reaction Byproduct) B->C D Monitor reaction until Methanol evolution ceases C->D E Add Antimony(III) Oxide (Polycondensation Catalyst) D->E Prepolymer Formed F Gradually increase temp to 250-280°C & apply high vacuum (<1 mbar) E->F G Remove excess Ethylene Glycol via vacuum distillation F->G H Increase stirrer torque indicates rising melt viscosity (Mw increase) G->H I Hold until desired viscosity is reached (typically 2-4 hours) H->I J Cool reactor under N₂ and extrude/dissolve polymer I->J Polymer Formed K Dissolve in m-cresol and precipitate in Methanol J->K L Filter and wash polymer K->L M Dry under vacuum at 80-100°C L->M

Caption: A three-step workflow for synthesizing an indole-containing polyester.

Detailed Step-by-Step Methodology:

Part A: Transesterification (Pre-polymer Formation)

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Charging Monomers: Charge the reactor with Dimethyl 5-fluoro-1H-indole-4-carboxylate (1.0 mol equivalent), ethylene glycol (2.2 mol equivalents), and zinc acetate (approx. 0.05-0.1% by weight of the ester).

    • Causality Note: An excess of ethylene glycol is used to drive the equilibrium towards the formation of the bis(hydroxyethyl) ester intermediate and to compensate for glycol loss during the subsequent vacuum stage.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause polymer discoloration at high temperatures. Maintain a gentle nitrogen flow throughout this stage.

  • Heating and Reaction: Begin stirring and heat the mixture to 180-200°C. Methanol will begin to distill off as the reaction proceeds.

  • Monitoring: Continue heating until the evolution of methanol ceases (typically 2-3 hours). The formation of the oligomeric prepolymer is now complete.

Part B: Polycondensation

  • Catalyst Addition: Cool the reaction mixture slightly (to ~180°C) and add the polycondensation catalyst, antimony(III) oxide (approx. 0.05-0.1% by weight).

  • Applying Vacuum: Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 mbar.

    • Causality Note: The combination of high temperature and high vacuum is essential to remove the ethylene glycol byproduct, shifting the reaction equilibrium towards the formation of high molecular weight polymer chains, according to Le Châtelier's principle.

  • Melt Viscosity: As the polymerization progresses and molecular weight increases, a noticeable increase in the melt viscosity will occur. This can be observed by the increased torque on the mechanical stirrer.

  • Reaction Completion: Maintain the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

Part C: Polymer Isolation and Purification

  • Extrusion: Discontinue heating and break the vacuum by introducing nitrogen. While still hot and molten, extrude the polymer from the reactor. Alternatively, for smaller scales, the polymer can be allowed to cool and then dissolved in a suitable solvent like m-cresol.

  • Purification: Dissolve the crude polymer in a minimal amount of m-cresol and precipitate it by slowly pouring the solution into a large volume of vigorously stirred methanol.

    • Causality Note: This step removes residual catalysts and unreacted oligomers, which are soluble in methanol, while the high molecular weight polymer is not.

  • Drying: Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Proposed Characterization

To validate the synthesis and understand the properties of the new polymer, the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR): To confirm the chemical structure of the polymer and verify the incorporation of the fluoro-indole monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mₙ) and weight-average (Mₒ) molecular weights and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tₘ), providing insight into the polymer's thermal behavior and degree of crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining the onset temperature of decomposition.

  • UV-Visible and Fluorescence Spectroscopy: To investigate the photophysical properties of the polymer in solution and as a thin film, determining its absorption and emission maxima.[7]

Logical Diagram: Structure-Property Relationship

G struct This compound Indole Core (Rigid, π-conjugated) Fluorine Atom (Electronegative) Carboxylic Acid (Reactive Handle) props Potential Polymer Properties High Thermal Stability (High Tg, Td) Tunable Optoelectronics (HOMO/LUMO levels) Enhanced Solubility Unique Photophysics (Fluorescence) struct:f1->props:p1 Rigidity struct:f1->props:p2 π-stacking struct:f2->props:p1 C-F bond strength struct:f2->props:p2 Lowers HOMO/LUMO struct:f2->props:p3 Polarity struct:f3->props:p0 Enables Polymerization struct:f1->props:p4 4-position effect

Caption: Relationship between the monomer's functional groups and potential polymer properties.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-fluoro-1H-indole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of targeted therapeutics.[1][2] However, its synthesis presents several distinct challenges stemming from the electronic properties of the fluorine substituent and the steric and electronic influence of the C4-carboxylic acid group.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a successful, reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions grounded in established chemical principles.

Question 1: My overall yield is significantly lower than expected. What are the most common causes and how can I address them?

Answer: Low yields in the synthesis of substituted indoles, particularly those with electron-withdrawing groups, are a frequent challenge.[3] The causes can typically be traced to three main areas: starting material integrity, inefficient cyclization (if using a classical indole synthesis), or issues with C4-carboxylation.

Potential Causes & Solutions:

  • Inefficient Indole Ring Formation (e.g., Fischer Synthesis):

    • Causality: The Fischer indole synthesis involves an acid-catalyzed intramolecular electrophilic attack.[4][5] The presence of a fluorine atom on the phenylhydrazine precursor can deactivate the ring, making the key[6][6]-sigmatropic rearrangement and subsequent cyclization steps sluggish.[7]

    • Solution: A stronger acid catalyst or higher reaction temperatures may be required. Polyphosphoric acid (PPA) or Eaton's reagent are often more effective than standard Brønsted or Lewis acids like H₂SO₄ or ZnCl₂ for deactivated systems.[5] However, excessively harsh conditions can lead to decomposition, so careful optimization is crucial. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion and degradation.

  • Poor Regioselectivity in C4-Functionalization:

    • Causality: If you are building the carboxylate group onto a pre-formed 5-fluoroindole scaffold, achieving C4 selectivity is difficult. Indoles are inherently nucleophilic at the C3 position.[8] Direct Friedel-Crafts type reactions are unlikely to succeed at C4.

    • Solution: A directed metalation strategy is often the most reliable approach. First, protect the indole nitrogen (e.g., with a Boc, Phenylsulfonyl, or SEM group) to prevent N-deprotonation and increase the acidity of the C4 proton. Then, use a strong base like t-BuLi or an LDA/LiCl mixture to selectively deprotonate at the C4 position, followed by quenching with CO₂(g) or dry ice. The choice of protecting group is critical as it influences the regioselectivity of the lithiation.

  • Product Decomposition During Work-up or Purification:

    • Causality: Indole-4-carboxylic acids can be susceptible to decarboxylation, especially under acidic or high-temperature conditions.[9] The final product may also be sensitive to oxidation.

    • Solution: Maintain neutral or slightly basic conditions during aqueous work-up. When performing extractions, use a buffer if necessary. For purification, column chromatography on silica gel can be effective, but it's advisable to neutralize the silica by pre-treating it with a triethylamine/hexane slurry to prevent on-column degradation.

Question 2: I'm observing significant byproduct formation, including a regioisomer. How can I improve the selectivity of my synthesis?

Answer: Regioisomeric byproduct formation is a classic problem in substituted indole synthesis.[10] The source of the issue depends heavily on your chosen synthetic route.

Route-Specific Troubleshooting for Selectivity:

Synthetic RouteCommon Regioisomeric ByproductRoot Cause & Mechanistic InsightRecommended Solution
Fischer Indole Synthesis 7-Fluoro-1H-indole-6-carboxylic acidIf starting from 3-fluoro-4-hydrazinobenzoic acid, cyclization can occur at either ortho position relative to the hydrazine. The electronic directing effects of the fluorine and carboxyl groups are competing.This starting material is not ideal. A better strategy is to introduce the carboxyl group after forming the 5-fluoroindole ring.
Leimgruber-Batcho Synthesis 7-Fluoro-1H-indole-4-carboxylic acidStarting from a 2-methyl-3-nitro-fluorobenzene derivative, the initial enamine formation dictates the final substitution pattern. This route is generally more regioselective.[11]Ensure the purity of your starting nitrotoluene. The Leimgruber-Batcho route is often preferred for its milder conditions and higher regioselectivity for complex indoles.
Directed ortho-Metalation (DoM) C2-carboxylated isomerThe C2 proton of an N-protected indole is also acidic. The choice of base, solvent, and protecting group determines the C2 vs. C4 selectivity.Use a bulky protecting group on the nitrogen (e.g., triisopropylsilyl, TIPS) to sterically hinder the C2 position. Additionally, using a mixed-base system or specific additives can favor C4 lithiation.

Question 3: The final decarboxylation step to install the C4-carboxyl group is not working efficiently, or it's leading to decomposition.

Answer: This question seems to confuse carboxylation (adding a -COOH group) with decarboxylation (removing a -COOH group). Assuming the goal is carboxylation (i.e., quenching an organometallic intermediate with CO₂), inefficiency often points to issues with the quenching step itself.

Troubleshooting the Carboxylation Step:

  • Ineffective Quenching Agent:

    • Causality: Gaseous CO₂ can be difficult to deliver effectively, and residual moisture in the gas or on the surface of dry ice can quench the organometallic intermediate before it reacts with CO₂.

    • Solution: Ensure your entire apparatus is rigorously dry and purged with an inert gas (Argon or Nitrogen). For dry ice, crush it into a fine powder and ensure it is fresh and free of frost. Add the organometallic solution to a vigorously stirred slurry of powdered dry ice in THF (inverse addition) to ensure the CO₂ is in large excess.

  • Low Temperature Requirement:

    • Causality: The lithiated indole intermediate is highly reactive and thermally unstable. If the temperature rises significantly during the CO₂ quench, decomposition or side reactions can occur.

    • Solution: Perform the carboxylation at -78 °C (a dry ice/acetone bath). Add the quenching agent slowly to maintain this temperature and control any exotherm.

  • Intermediate Instability:

    • Causality: The C4-lithiated 5-fluoroindole may not be stable over long periods, even at low temperatures.

    • Solution: Generate the organolithium species and use it immediately in the carboxylation step. Avoid letting it sit for extended periods.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose common issues in the synthesis.

G start Low Yield or Purity Issue check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reaction 2. Analyze Reaction Mixture (TLC, in-situ IR, LC-MS) start->check_reaction check_workup 3. Evaluate Work-up & Purification start->check_workup no_conversion Incomplete Conversion check_reaction->no_conversion  No/Low Product Spot byproducts Byproduct Formation check_reaction->byproducts  Multiple Spots modify_workup Modify Procedure: - Use Buffered Wash - Purify on Neutralized Silica - Avoid High Temperatures check_workup->modify_workup optimize_cond Optimize Conditions: - Increase Temperature - Change Catalyst/Solvent - Extend Reaction Time no_conversion->optimize_cond improve_selectivity Improve Selectivity: - Change Synthetic Route - Modify Protecting Group - Use Additives byproducts->improve_selectivity

Caption: A workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing this compound on a lab scale?

A1: While several classical indole syntheses exist, they are often not ideal for producing this specific isomer due to regioselectivity issues.[3][11] A robust and modern approach involves the functionalization of a pre-existing 5-fluoroindole core. The recommended strategy is a protection -> directed metalation -> carboxylation -> deprotection sequence. This provides excellent control over the position of the carboxylic acid group.

Illustrative Synthetic Pathway

G A 5-Fluoro-1H-indole B N-Protected 5-Fluoroindole A->B 1. Protection (e.g., Boc₂O, DMAP) C C4-Lithiated Intermediate (Not Isolated) B->C 2. Directed Metalation (e.g., t-BuLi, -78 °C) D N-Protected 5-Fluoro-1H- indole-4-carboxylate C->D 3. Carboxylation (e.g., CO₂(s), -78 °C) E 5-Fluoro-1H-indole- 4-carboxylic acid D->E 4. Deprotection (e.g., TFA or HCl)

Caption: A modern synthetic route to the target compound.

Q2: What specific N-protecting group do you recommend for the directed metalation route?

A2: The choice of protecting group is critical. A Boc (tert-butyloxycarbonyl) group is often a good starting point as it is robust, directs lithiation effectively, and is easily removed under acidic conditions (e.g., with TFA or HCl in dioxane). For challenging cases where C2-lithiation competes, a bulkier group like TIPS (triisopropylsilyl) can provide steric hindrance at C2, favoring C4 deprotonation.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Several reagents used in the recommended synthetic pathways require careful handling:

  • Organolithium Reagents (e.g., n-BuLi, t-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.

  • Strong Acids (PPA, TFA): These are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dry Ice: Handle with cryogenic gloves to prevent frostbite. Ensure adequate ventilation when using large quantities, as it sublimes to CO₂ gas, which can displace oxygen.

Experimental Protocol: Synthesis via Directed Metalation

This protocol is a representative example and may require optimization for your specific setup and scale.

Step 1: N-Boc Protection of 5-Fluoro-1H-indole

  • To a solution of 5-fluoro-1H-indole (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction to completion by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-fluoroindole, which can often be used without further purification.

Step 2: Directed Metalation and Carboxylation

  • Dissolve N-Boc-5-fluoroindole (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change to deep yellow or orange is typically observed.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, add a large excess of freshly crushed dry ice to anhydrous THF to create a slurry.

  • Transfer the lithiated indole solution to the dry ice slurry via cannula while stirring vigorously.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate. The product will be in the aqueous layer after basification.

  • Make the aqueous layer basic (pH ~9-10) with 2M NaOH and wash with ethyl acetate to remove unreacted starting material.

  • Re-acidify the aqueous layer to pH ~2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield crude N-Boc-5-fluoro-1H-indole-4-carboxylic acid.

Step 3: N-Boc Deprotection

  • Dissolve the crude product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Purify the resulting solid by recrystallization or careful column chromatography on neutralized silica gel to afford the final product, this compound.

References

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate.
  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. BenchChem.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem.
  • Fischer Indole Synthesis. YouTube.
  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate.
  • 5-fluoroindole reactivity. Reddit.
  • 5-Fluoroindole. Chem-Impex.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermedi

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Technical Support Center: Optimizing Palladium-Catalyzed Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful synthetic methods. Indole synthesis is a cornerstone of medicinal chemistry, and palladium catalysis offers a versatile toolkit for constructing this critical heterocycle.[1][2][3] However, like any sophisticated catalytic system, success lies in the details.

This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and provide logical, field-tested solutions to help you optimize your reactions for yield, purity, and reproducibility.

Part 1: General Troubleshooting for Palladium-Catalyzed Reactions

Before diving into method-specific issues, it's crucial to address universal parameters that govern the success of nearly all palladium-catalyzed cross-coupling reactions. An issue seemingly specific to a Larock or Heck cyclization may, in fact, stem from a fundamental flaw in the general setup.

Q1: My reaction shows no conversion at all. Where do I start?

A1: Zero conversion typically points to a failure in one of three critical areas: the catalyst's activity, the inertness of the reaction environment, or the integrity of your reagents.

  • Catalyst Integrity: The active catalyst in most of these reactions is a Pd(0) species.[4][5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.

    • Cause & Solution: The reduction may have failed. Some reactions require a reducing agent or rely on a phosphine ligand or amine substrate to reduce the Pd(II).[4] Ensure your phosphine ligand is not oxidized (store under inert gas) and that your precatalyst is from a reliable source. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst which forms the active Pd(0) species more reliably upon exposure to base.[5]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands, effectively killing the catalytic cycle.

    • Cause & Solution: Your degassing procedure may be insufficient. Ensure solvents are rigorously degassed (three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Assemble your reaction glassware hot under a vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality: Impurities in solvents, starting materials, or bases can poison the catalyst.

    • Cause & Solution: Use high-purity, anhydrous solvents. Water can interfere with bases and some catalytic intermediates. Ensure your starting materials are pure. For example, aryl halides should be free of trace metals from their preparation. The base is also critical; sodium tert-butoxide (NaOtBu), a common choice, is highly hygroscopic and should be handled in a glovebox.

Troubleshooting Workflow: No Product Formation

G start Reaction Start (No Conversion) cat_check Check Catalyst Activity start->cat_check inert_check Verify Inert Atmosphere start->inert_check reagent_check Assess Reagent Purity start->reagent_check cat_sol Use fresh Pd source or pre-catalyst. Check ligand purity. cat_check->cat_sol inert_sol Improve degassing. Use glovebox for setup. inert_check->inert_sol reagent_sol Use anhydrous solvent. Purify starting materials. Use fresh base. reagent_check->reagent_sol

Caption: Initial checks for zero product conversion.

Part 2: Method-Specific Troubleshooting Guides

Section 2.1: The Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation of an o-haloaniline with a disubstituted alkyne.[6] Common issues often involve regioselectivity and the reactivity of the aryl halide.

A2: This is a classic issue rooted in the first step of the catalytic cycle: oxidative addition.

  • Causality: The C-X bond strength decreases in the order C-Cl > C-Br > C-I. The oxidative addition of the aryl halide to the Pd(0) center is the rate-limiting step for less reactive halides like bromides and especially chlorides.[7] Standard "ligand-less" conditions or simple PPh₃ are often insufficient to promote this slow step efficiently.[7]

  • Solution: You need to accelerate the oxidative addition. This is achieved by using more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, making it a better nucleophile to attack the aryl halide.

    • Recommended Ligands: Switch from PPh₃ to ligands like P(t-Bu)₃, or biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These have proven effective for activating aryl bromides and chlorides.[7]

    • Solvent Choice: Polar aprotic solvents like DMF or NMP can also accelerate the reaction compared to less polar solvents like toluene or dioxane.[6]

A3: Regioselectivity is determined during the migratory insertion of the alkyne into the Aryl-Palladium bond.[8] It is primarily governed by sterics, with the larger alkyne substituent typically ending up at the C3 position of the indole to minimize steric clash in the transition state.

  • Causality: If the two alkyne substituents are sterically similar (e.g., ethyl vs. propyl), you will likely get a mixture of products. Electronic effects can play a role but are often secondary to sterics.

  • Solution:

    • Exaggerate Steric Difference: If possible, modify the alkyne substrate to have one significantly bulkier group (e.g., tert-butyl or trimethylsilyl). The TMS group is particularly useful as it can be easily removed post-cyclization if desired.

    • Ligand Modification: While less predictable, screening different ligands can sometimes influence the steric environment around the metal center enough to favor one isomer. Bulky ligands may enhance the inherent steric preference.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by making the reaction more sensitive to small differences in activation energy between the two possible insertion pathways.

Catalytic Cycle of the Larock Indole Synthesis

G cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition (Often Rate-Limiting) Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Alkyne_Ins Alkyne Insertion (Controls Regioselectivity) PdII_Aryl->Alkyne_Ins Alkyne Vinyl_Pd Vinyl-Pd Intermediate Alkyne_Ins->Vinyl_Pd Cyclization Intramolecular C-N Coupling Vinyl_Pd->Cyclization Base Palladacycle 6-Membered Palladacycle Cyclization->Palladacycle RE Reductive Elimination Palladacycle->RE RE->Pd0 Regenerates Catalyst Product Indole Product RE->Product

Caption: Key stages in the Larock catalytic cycle.

Section 2.2: Intramolecular Heck Reaction for Indole Synthesis

This method involves the cyclization of an alkene onto an aryl-palladium intermediate, typically formed from an o-halo-N-allylaniline or a related substrate.

A4: The formation of a de-halogenated (hydrodehalogenation) side product points to a competition between the desired Heck cyclization and an undesired pathway where the aryl-palladium intermediate is protonated.

  • Causality: The Ar-Pd(II)-X intermediate can be intercepted by a proton source before the alkene insertion can occur. This is more common when the cyclization step is slow (e.g., due to steric hindrance or the formation of a strained ring). The proton source can be trace water or the amine/amide proton itself.

  • Solution:

    • Choice of Base: A non-coordinating, strong base is often crucial. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.[9] Avoid using amine bases like triethylamine if possible, as they can also participate in side reactions. Using a hindered base like proton sponge can also be effective.

    • Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as halide scavengers. This prevents the halide from re-coordinating to the palladium, which can inhibit the reaction, and promotes the formation of a more reactive cationic palladium intermediate, potentially accelerating the desired cyclization over protonolysis.[10]

    • Solvent: Ensure you are using a truly anhydrous, polar aprotic solvent like DMF, DMAc, or acetonitrile.

A5: This indicates that the final β-hydride elimination and subsequent isomerization to the thermodynamically stable aromatic indole is not proceeding efficiently.

  • Causality: After the 5-exo-trig cyclization and a β-hydride elimination, an intermediate with an exocyclic double bond is formed. Aromatization requires this double bond to isomerize into the ring. This process is often base-assisted and can be slow if the conditions are not optimal.

  • Solution:

    • Increase Temperature: Aromatization often has a higher activation barrier. Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can provide the energy needed to drive the reaction to the final aromatic product.

    • Stronger Base/Longer Reaction Time: A stronger base or simply extending the reaction time can allow the slower isomerization step to reach completion.

    • Oxidant Additive: In some cases, especially where a formal oxidation is required to achieve aromaticity, the inclusion of a mild oxidant like Cu(OAc)₂ or even air (if controlled) can facilitate the final aromatization step, though this must be approached carefully to avoid catalyst degradation.

Section 2.3: Buchwald-Hartwig Amination Approaches

While not a direct indole synthesis from acyclic precursors in one step, the Buchwald-Hartwig amination is critical for N-arylation of existing indoles or for the key C-N bond-forming step in multi-step syntheses (e.g., cyclization onto an ortho-functionalized aniline).

A6: Indole anions are relatively weak nucleophiles compared to aliphatic amines, and the N-H bond is less acidic. This requires a carefully chosen catalytic system.

  • Causality: The deprotonation of indole can be incomplete or reversible with weaker bases. Furthermore, the resulting indolide anion can be a poor ligand for the palladium center, leading to a slow C-N reductive elimination step.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), or LHMDS are standard choices.[4] Potassium carbonate (K₂CO₃) is often effective and can be a milder alternative for sensitive substrates.[11]

    • Ligand Choice: This is the most critical parameter. For electron-rich, heteroaromatic amines like indole, ligands that are known to accelerate the C-N reductive elimination are required. Bulky biaryl phosphine ligands are the gold standard.

      • Recommended Ligands: Xantphos, DavePhos, and second-generation Buchwald ligands like SPhos and XPhos are excellent choices for this transformation.[4][11] DavePhos is specifically noted as a good choice for indoles.[4]

    • Solvent: Toluene and dioxane are generally the most effective solvents for these reactions.[4]

Part 3: Data Tables & Protocols

Table 1: Guide to Ligand Selection in Palladium-Catalyzed Indole Synthesis
Ligand NameStructure TypeKey Application / StrengthCommon Indole Synthesis
PPh₃ (Triphenylphosphine)Monodentate PhosphineGeneral purpose, inexpensive. Good for reactive substrates (e.g., o-iodoanilines).Larock (with ArI), Heck
P(t-Bu)₃ (Tri(tert-butyl)phosphine)Bulky, Electron-Rich MonodentateExcellent for activating less reactive aryl bromides and chlorides via fast oxidative addition.Larock (with ArBr/ArCl)
BINAP Chiral Biaryl DiphosphineOriginally used in Buchwald's Fischer synthesis modification; also used in asymmetric variants.[12]Fischer (Buchwald Mod.)
Xantphos Bulky Diphosphine (Large Bite Angle)Excellent for preventing catalyst deactivation and promoting C-N bond formation.[13]Buchwald-Hartwig N-arylation
DavePhos / XPhos / SPhos Bulky Biaryl MonophosphineState-of-the-art for challenging couplings. Excellent for activating aryl chlorides and for coupling weak nucleophiles.Buchwald-Hartwig, Larock (with ArCl)
Table 2: Common Reaction Conditions for Larock Indole Synthesis
ParameterTypical ConditionsRationale & Troubleshooting Tips
Palladium Source Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ is cheaper but requires in situ reduction. If issues arise, switch to a Pd(0) source like Pd₂(dba)₃.
Ligand PPh₃, P(t-Bu)₃, Biarylphosphines (2-4 eq. to Pd)Match ligand to aryl halide reactivity (see Table 1). An excess of ligand can sometimes be detrimental.
Base K₂CO₃, NaOAc, Cs₂CO₃ (2-3 eq.)Carbonates are generally effective. NaOAc is a milder option.[6] Base choice is critical and may require screening.
Solvent DMF, NMP, Toluene, DioxaneDMF and NMP are often superior for less reactive substrates.[6] Ensure solvents are anhydrous.
Additive LiCl, n-Bu₄NCl (1-2 eq.)Chloride additives can be crucial, especially in early protocols, possibly by preventing catalyst aggregation.[6] However, modern ligand systems may not require them.[6]
Temperature 80 - 130 °CHigher temperatures favor faster reaction but can lead to decomposition. Start around 100 °C and adjust as needed.
Experimental Protocol: General Procedure for a Larock Indole Synthesis

Note: This is a representative protocol. Specific amounts and conditions should be optimized for each unique substrate combination.

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the o-haloaniline (1.0 mmol, 1.0 eq.), the alkyne (1.2 mmol, 1.2 eq.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.), and the chloride additive if used (e.g., LiCl, 1.0 mmol, 1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Catalyst Addition: In a separate vial or in a glovebox, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and the phosphine ligand (e.g., PPh₃, 0.06 mmol, 6 mol%).

  • Reaction Setup: Quickly add the catalyst and ligand to the Schlenk flask under a positive flow of argon. Add the degassed, anhydrous solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.

  • Boruah, M.; Modi, A.; Roy, P.; Deka, M. J. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal.

  • Larock indole synthesis. Grokipedia.

  • Liang, Y.; Ghaffari, F.; Dai, M. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron.

  • Fischer indole synthesis. Wikipedia.

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications.

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.

  • Larock indole synthesis. Wikipedia.

  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Sci-Hub.

  • Liang, Y.; Ghaffari, F.; Sepehr, S.; Dai, M. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. NIH.

  • Maimone, T. J.; et al. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH.

  • Martin, S. F.; et al. Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters.

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. ResearchGate.

  • Yang, H.; et al. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate.

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters.

  • Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. American Chemical Society.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Daugulis, O.; et al. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry.

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC - PubMed Central.

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Fairlamb, I. J. S.; et al. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Heck Reaction. Chemistry LibreTexts.

  • Heck Reaction—State of the Art. MDPI.

  • Problems with Fischer indole synthesis. Reddit.

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Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated indoles. The introduction of fluorine atoms into the indole scaffold can significantly alter the electronic properties of the starting materials and intermediates, often leading to unexpected side reactions and challenging purifications. This resource provides in-depth troubleshooting advice and detailed protocols to help you overcome these common hurdles.

The Challenge of Fluorinated Indoles

The Fischer indole synthesis, a venerable and powerful tool for constructing the indole nucleus, proceeds via the acid-catalyzed rearrangement of an arylhydrazone.[1] The reaction is initiated by the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] While broadly applicable, the synthesis can be sensitive to the electronic nature of the substituents on both the arylhydrazine and the carbonyl component.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect. When incorporated into the phenylhydrazine ring, it can significantly impact the key steps of the Fischer synthesis: the tautomerization to the ene-hydrazine and the subsequent[1][1]-sigmatropic rearrangement.[2] This can lead to a range of side reactions that compete with the desired indole formation.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues frequently encountered during the Fischer indole synthesis of fluorinated indoles in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Fluorinated Indole

Q: I am attempting to synthesize a 5-fluoroindole, but I am observing very low conversion of my starting fluorophenylhydrazone. What are the likely causes and how can I improve the yield?

A: Low yields in the Fischer indole synthesis of fluorinated substrates often stem from the electronic effect of the fluorine atom, which can disfavor the key mechanistic steps. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Insufficient Acid Catalysis: The electron-withdrawing fluorine atom reduces the basicity of the nitrogen atoms in the phenylhydrazone, making protonation—the first step of the rearrangement—more difficult.

    • Solution: A stronger acid catalyst may be required to achieve efficient protonation. While traditional catalysts like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and polyphosphoric acid (PPA) are effective, you may need to increase the catalyst loading or switch to a stronger Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Experiment with a range of acid catalysts and concentrations to find the optimal conditions for your specific substrate.

  • Unfavorable Tautomerization: The formation of the crucial ene-hydrazine intermediate from the phenylhydrazone is a critical equilibrium. The electron-withdrawing fluorine can influence this equilibrium, potentially slowing down the formation of the reactive intermediate.

    • Solution: Increasing the reaction temperature can help overcome the activation barrier for tautomerization. Microwave irradiation has also been shown to promote the reaction and can be a valuable tool for difficult cyclizations.[3]

  • Competitive Side Reactions: At elevated temperatures and with strong acids, side reactions can become more prominent. One of the most common issues is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4] This is particularly problematic with substrates that can form stabilized carbocations. The electron-withdrawing nature of the fluorine can, in some cases, exacerbate this issue.

Issue 2: Formation of Isomeric Byproducts

Q: My reaction is producing a mixture of isomeric indoles. How can I control the regioselectivity of the cyclization?

A: The formation of isomeric products is a well-known challenge in the Fischer indole synthesis, especially when using unsymmetrical ketones. The regioselectivity of the cyclization is determined by the direction of the enamine formation.

  • Understanding the Cause: When an unsymmetrical ketone of the type RCH₂COCH₂R' is used, two different ene-hydrazines can be formed, leading to a mixture of two indole products.[2] The position of the fluorine substituent on the phenylhydrazine ring can also influence the regiochemical outcome of the[1][1]-sigmatropic rearrangement.

  • Strategies for Control:

    • Choice of Carbonyl Component: Whenever possible, use a symmetrical ketone or an aldehyde to avoid the formation of isomeric mixtures. If an unsymmetrical ketone is necessary, consider using a ketone with one α-position blocked (e.g., with two methyl groups) to direct the enolization.

    • Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the ratio of the isomeric products. A systematic screen of different catalysts (both Lewis and Brønsted acids) and solvents is recommended.

Issue 3: Observation of "Abnormal" Fischer Indole Products

Q: I have isolated a product that is not the expected indole. The mass spectrum suggests the loss of a different fragment than ammonia. What could be happening?

A: You may be observing what is known as an "abnormal" or "interrupted" Fischer indolization.[5] These are side reactions that occur when the normal reaction pathway is diverted.

  • Mechanism of Abnormal Reactions: In some cases, instead of the expected cyclization and elimination of ammonia, other rearrangements or fragmentations can occur. For instance, with certain substrates, the intermediate di-imine can undergo alternative cyclization pathways or fragment. Computational studies have shown that substituents on the starting carbonyl compound play a pivotal role in the success or failure of the Fischer indole synthesis.[6] Electron-donating substituents on the carbonyl component can stabilize the iminylcarbocation formed by heterolytic N-N bond cleavage, leading to dissociation rather than the desired rearrangement.[4]

  • Troubleshooting:

    • Substrate Modification: If you consistently observe abnormal products, it may be necessary to redesign your synthetic route. Modifying the substituents on the ketone or aldehyde can sometimes disfavor the side reactions.

    • Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can sometimes suppress these alternative pathways.

Experimental Protocols

Here are some starting point protocols that can be adapted for your specific fluorinated indole synthesis.

Protocol 1: General Procedure for Fischer Indole Synthesis with a Strong Brønsted Acid
  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the fluorinated phenylhydrazine (1.0 eq.) and the desired ketone or aldehyde (1.1 eq.) in ethanol or acetic acid.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours until hydrazone formation is complete (monitor by TLC).

    • The hydrazone can be isolated by filtration if it precipitates or used directly in the next step.

  • Indolization:

    • To the crude hydrazone, add the cyclization medium (e.g., polyphosphoric acid, Eaton's reagent, or a high-boiling solvent like toluene with p-TsOH).

    • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis
  • Reaction Setup:

    • In a microwave-safe vial, combine the fluorinated phenylhydrazine (1.0 eq.), the carbonyl compound (1.1 eq.), and the acid catalyst (e.g., ZnCl₂ or p-TsOH, 0.2-1.0 eq.) in a suitable microwave solvent (e.g., ethanol, DMF, or toluene).

    • Seal the vial with a cap.[7]

  • Microwave Irradiation:

    • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-180 °C) for a specified time (e.g., 5-30 minutes).[7]

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 1.[7]

Data Presentation

Issue Potential Cause Proposed Solution Key Parameters to Vary
Low/No YieldInsufficient protonation of fluorinated phenylhydrazoneUse a stronger acid catalyst or increase catalyst loadingAcid type (Brønsted vs. Lewis), Acid concentration
Unfavorable tautomerization to ene-hydrazineIncrease reaction temperature; use microwave irradiationTemperature, Reaction time
N-N bond cleavageUse milder conditions; modify substrate to destabilize carbocation intermediatesTemperature, Acid catalyst
Isomeric ProductsUse of unsymmetrical ketonesUse a symmetrical carbonyl compound or a ketone with a blocked α-positionStructure of the carbonyl starting material
Non-selective enamine formationScreen different acid catalysts and solventsCatalyst, Solvent
"Abnormal" ProductsStabilization of intermediates leading to side reactionsModify substrate; use milder reaction conditionsSubstituents on the carbonyl component, Temperature, Catalyst

Visualizing Reaction Pathways

Standard Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Fluorophenylhydrazine + Ketone/Aldehyde B Fluorophenylhydrazone A->B Condensation C Ene-hydrazine (Tautomerization) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D Heat E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Fluorinated Indole G->H Troubleshooting_Low_Yield Start Low Yield of Fluorinated Indole Q1 Is starting material consumed? Start->Q1 A1_No Increase Temperature or use Microwave Q1->A1_No No Q2 Are side products observed? Q1->Q2 Yes A1_Yes Increase Acid Strength or Loading A1_No->Q2 A2_Yes Characterize Byproducts (e.g., MS, NMR) Q2->A2_Yes Yes A2_No Optimize Reaction Time and Temperature Q2->A2_No No Check_Abnormal Consider 'Abnormal' Reaction Pathways A2_Yes->Check_Abnormal

Caption: A decision tree for troubleshooting low product yield.

References

  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. Fischer indole synthesis. Retrieved from [Link]

  • Rosas-Garcia, V. M., Quintanilla-Licea, R., & Longoria, F. E. The Fischer Indole Synthesis: A Semiempirical Study. Retrieved from [Link]

  • YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • YouTube. (2022). Fischer Indole Synthesis - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4786–4797. Retrieved from [Link]

  • Smith, J. M., Moreno, J., Boal, B. W., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4786-4797. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. Retrieved from [Link]

  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. Retrieved from [Link]

  • PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Indole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Indole-4-carboxylic acid is a crucial precursor for various bioactive molecules, including pharmaceuticals and agrochemicals[1]. However, its synthesis is not without pitfalls, often involving multi-step sequences sensitive to reaction conditions.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide & FAQs

Question 1: My overall yield for indole-4-carboxylic acid is consistently low. What are the most likely causes?

Low yield is a frequent issue stemming from several critical steps in the synthesis. The optimal troubleshooting strategy depends on the synthetic route employed. The most common routes to 4-substituted indoles start from appropriately substituted o-nitrotoluenes, such as the Reissert or Leimgruber-Batcho syntheses.

Route 1: The Reissert Indole Synthesis

The Reissert synthesis is a classic and effective method, but its multi-step nature presents several opportunities for yield loss.[2][3] It involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization and subsequent decarboxylation if necessary.[2][4]

Potential Causes for Low Yield:

  • Inefficient Initial Condensation: The initial Claisen condensation between 2-methyl-3-nitrobenzoate (or a related nitrotoluene) and diethyl oxalate requires a strong, anhydrous base.

    • Causality: The reaction involves the deprotonation of the methyl group, which is only weakly acidic. Moisture will quench the base and inhibit the reaction. Potassium ethoxide has been shown to give better results than sodium ethoxide due to its greater strength and solubility.[2][3]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., dry ether or THF), and use a sufficiently strong base like potassium ethoxide.[3]

  • Suboptimal Reductive Cyclization: The conversion of the intermediate ethyl (nitrophenyl)pyruvate to the indole-2-carboxylic acid is the core of the synthesis. The choice of reducing agent is critical.

    • Causality: The reaction requires the reduction of the nitro group to an amine, which then spontaneously cyclizes with the adjacent pyruvate moiety.[4] Harsh reducing agents can lead to over-reduction or side reactions, while incomplete reduction will leave starting material behind.

    • Solution: Zinc dust in acetic acid is a standard and effective choice.[2][5] Other options include iron in acetic acid or catalytic hydrogenation (e.g., Pd/C), though the latter may require careful optimization to avoid reducing the indole ring.[3][6] Ferrous sulfate with ammonia is another classic method, but workup can be complicated by iron sludge.[4][6]

  • Poor Decarboxylation Efficiency: If your route yields indole-2,4-dicarboxylic acid, the final decarboxylation at the 2-position can be problematic.

    • Causality: Decarboxylation of indole-2-carboxylic acids requires breaking a stable C-C bond and typically necessitates high temperatures.[7][8] The reaction proceeds via protonation and loss of CO2, and inefficient heat transfer or inappropriate solvents can lead to incomplete conversion.[9]

    • Solution: The classic method involves heating the acid above its melting point, often in a high-boiling solvent like quinoline, sometimes with a copper catalyst to facilitate the reaction at a lower temperature.[7][10]

Route 2: The Leimgruber-Batcho Indole Synthesis

This route involves the condensation of a nitrotoluene with a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized.[11][12]

  • Incomplete Enamine Formation: The initial condensation requires heat. Insufficient temperature or reaction time will result in low conversion.

    • Solution: The reaction is typically run in DMF at elevated temperatures. Monitor the reaction by TLC to ensure complete consumption of the nitrotoluene starting material.[12]

  • Inefficient Reductive Cyclization: As with the Reissert synthesis, the reduction step is crucial.

    • Solution: Catalytic hydrogenation using Pd/C is highly effective for this step.[12] Alternative reducing agents like Fe in acetic acid or sodium dithionite can also be used but may result in lower yields.[12]

Question 2: My reaction produces significant impurities. How can I identify and minimize them?

Impurity generation is often linked to the issues causing low yields. Understanding the potential side reactions is key to mitigating them.

  • Side Reaction: Polymerization/Decomposition

    • Identification: Appearance of intractable tars or a complex mixture of spots on a TLC plate.

    • Cause: Many indole syntheses, particularly the Fischer method, use strong acids and high temperatures, which can cause decomposition or polymerization of the electron-rich indole product.[13][14]

    • Solution: Carefully control the reaction temperature and use the minimum necessary concentration of acid. Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄).[13][14]

  • Side Reaction: Incomplete Cyclization

    • Identification: Isolation of the intermediate amino-phenylpyruvate (from the Reissert route) or the enamine (from Leimgruber-Batcho).

    • Cause: Insufficiently strong reducing conditions, incorrect pH for cyclization, or premature termination of the reaction.

    • Solution: Ensure the complete reduction of the nitro group. The subsequent cyclization is often spontaneous but can be facilitated by adjusting the pH or gentle heating. Monitor the reaction by TLC until the intermediate is fully consumed.

  • Side Reaction: Formation of Regioisomers

    • Cause: This is less common for the synthesis of a specific isomer like indole-4-carboxylic acid, as the substitution pattern is defined by the starting material (e.g., 2-methyl-3-nitrobenzoic acid). However, if using a Fischer indole synthesis approach, an unsymmetrical ketone can lead to two different regioisomers.

    • Solution: This must be addressed at the planning stage by selecting starting materials that can only cyclize in the desired direction.

Below is a troubleshooting workflow to help diagnose and solve common synthesis problems.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Reaction Start check_yield Low Yield or Purity? start->check_yield check_reagents Check Starting Material Purity check_yield->check_reagents Yes success Successful Synthesis check_yield->success No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_stoich Verify Stoichiometry & Base/Catalyst check_conditions->check_stoich side_reactions Identify Side Products (TLC, NMR) check_stoich->side_reactions tars Tarry Mixture? side_reactions->tars optimize_purification Optimize Purification (Recrystallization, Chromatography) optimize_purification->success tars->optimize_purification No reduce_temp Reduce Temperature/ Acid Concentration tars->reduce_temp Yes reduce_temp->start Re-run Reaction

Caption: General troubleshooting workflow for indole synthesis.

Question 3: I'm struggling with the final purification of indole-4-carboxylic acid. What are the best practices?

Indole-4-carboxylic acid is a crystalline solid with both acidic (carboxylic acid) and weakly basic (indole nitrogen) properties, which can complicate purification.

  • Column Chromatography:

    • Challenge: Carboxylic acids can streak badly on silica gel, leading to poor separation and low recovery.[15]

    • Solution: Add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid protonated and reduces its interaction with the stationary phase, resulting in sharper bands.

  • Recrystallization:

    • Challenge: Finding a suitable single-solvent system can be difficult.

    • Solution: A mixed solvent system is often effective. Ethanol/water or ethyl acetate/hexanes are good starting points. Dissolve the crude product in the minimum amount of the hot, more soluble solvent, and then slowly add the less soluble solvent until turbidity persists. Allow to cool slowly to form pure crystals.

  • Acid-Base Extraction:

    • Benefit: This is a highly effective method for purifying carboxylic acids.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a dilute aqueous base (e.g., 1 M NaHCO₃). The indole-4-carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

      • Separate the layers.

      • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) until the product precipitates out.

      • Collect the pure solid product by filtration.

Key Reaction Parameters

The success of your synthesis is highly dependent on the choice of reagents and conditions. The following tables summarize common choices for the Reissert synthesis, a reliable route to this target.

Table 1: Reagents for the Reissert Condensation Step

Reagent TypeCommon ExamplesRationale & Key Considerations
Base Potassium Ethoxide (KOEt), Sodium Ethoxide (NaOEt)KOEt is generally more effective than NaOEt.[2] Must be used under strictly anhydrous conditions.
Solvent Diethyl Ether, Tetrahydrofuran (THF), EthanolAnhydrous ether or THF is preferred to maximize base strength. Ethanol can be used but may lead to lower yields.
Reactants 2-Methyl-3-nitrobenzoate, Diethyl OxalatePurity of starting materials is crucial to avoid side reactions.[13]

Table 2: Conditions for the Reductive Cyclization Step

Reducing AgentSolventTemperatureAdvantages & Disadvantages
Zn / Acetic Acid Acetic AcidRefluxStandard, reliable method. Workup involves filtering off zinc salts.[2][5]
Fe / Acetic Acid Acetic Acid / EthanolRefluxInexpensive and effective. Can form iron complexes that complicate workup.[3]
Catalytic H₂ (Pd/C) Ethanol, Ethyl AcetateRoom TempClean reaction with high yield, but requires specialized hydrogenation equipment.[6]
Sodium Dithionite Water / MethanolRefluxMild conditions, but may be less efficient for some substrates.[3]

Visualizing the Reissert Synthesis Pathway

Understanding the reaction mechanism helps in identifying which steps are most sensitive. The diagram below outlines the key transformations in the Reissert synthesis.

G cluster_start Starting Materials cluster_steps Reaction Sequence nitrotoluene o-Nitrotoluene Derivative condensation Step 1: Condensation (KOEt, Anhydrous Ether) nitrotoluene->condensation oxalate Diethyl Oxalate oxalate->condensation pyruvate Intermediate: (Nitrophenyl)pyruvate condensation->pyruvate Critical: Anhydrous Conditions reduction Step 2: Reductive Cyclization (Zn, Acetic Acid) pyruvate->reduction Critical: Choice of Reducing Agent indole_acid Indole-2,4- dicarboxylic Acid (or derivative) reduction->indole_acid decarboxylation Step 3: Decarboxylation (Heat, Quinoline) indole_acid->decarboxylation product Final Product: Indole-4-carboxylic Acid decarboxylation->product Critical: High Temp.

Caption: Key stages of the Reissert synthesis pathway.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: Synthesis of Ethyl 2-(2-methoxycarbonyl-6-nitrophenyl)-2-oxoacetate (Reissert Intermediate)

This protocol is adapted from established Reissert procedures.[2][4]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add potassium ethoxide (1.1 eq) to anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Reactant Addition: To the stirred suspension, add a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux for 3-4 hours. The reaction progress should be monitored by TLC.

  • Workup: Cool the reaction to 0°C and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel.

Protocol 2: Reductive Cyclization and Saponification
  • Setup: In a round-bottom flask, dissolve the crude pyruvate intermediate from Protocol 1 in a mixture of acetic acid and ethanol (e.g., 3:1 v/v).

  • Reduction: Add zinc dust (4-5 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours until TLC analysis indicates the disappearance of the starting material.

  • Filtration: Cool the mixture and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with ethanol.

  • Saponification: To the filtrate, add a solution of sodium hydroxide (3-4 eq) in water and reflux for 1 hour to saponify the esters.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute with water and wash with diethyl ether to remove non-polar impurities.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the indole-2,4-dicarboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • RSC Publishing. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail?. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Reissert Indole Synthesis.
  • Reddit. Problems with Fischer indole synthesis. [Link]

  • ResearchGate. (PDF) Reissert Indole Synthesis. [Link]

  • ResearchGate. Synthesis of Indoles through Domino Reactions of 2‐Fluorotoluenes and Nitriles. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]

  • Synthesis. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. [Link]

  • Smith Kline & French Laboratories.
  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Canadian Science Publishing. An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]

  • ACS Publications. SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. [Link]

  • ResearchGate. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. [Link]

  • ResearchGate. Reissert-Indole-Synthesis.pdf. [Link]

  • PubMed. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. [Link]

  • Chemistry – An Asian Journal. Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. [Link]

  • Wikipedia. Bartoli indole synthesis. [Link]

  • PubMed. Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • ResearchGate. Strategies for Indole carboxylate synthesis. [Link]

  • National Institutes of Health (NIH). Indole synthesis: a review and proposed classification. [Link]

  • Google Patents.
  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

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Technical Support Center: Synthesis of 5-fluoro-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-fluoro-1H-indole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important indole derivative. Drawing from established synthetic methodologies and troubleshooting principles, this document provides in-depth, practical solutions to frequently encountered issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing the Fischer indole synthesis, a common route for this class of compounds.

Problem 1: Low or No Yield of the Desired Product

Symptom: After performing the reaction and work-up, you observe a very low yield of this compound, or in the worst case, none at all.

Possible Causes and Solutions:

  • Inadequate Acid Catalysis: The Fischer indole synthesis is an acid-catalyzed reaction.[1] The choice and concentration of the acid are critical for promoting the key[2][2]-sigmatropic rearrangement.[1][3]

    • Troubleshooting Steps:

      • Verify Acid Strength: If you are using a weak acid like acetic acid and observing poor conversion, consider switching to a stronger Brønsted acid such as sulfuric acid or polyphosphoric acid (PPA). Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective.[1][4]

      • Optimize Catalyst Loading: Ensure the appropriate molar equivalent of the acid catalyst is used. Insufficient acid will result in an incomplete reaction.

      • Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone intermediate and deactivate the acid catalyst.[5] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The rearrangement step in the Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier.[6]

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition.

      • Monitor for Decomposition: Conversely, excessively high temperatures can lead to the degradation of the starting materials, intermediates, or the final product. If you observe charring or the formation of numerous byproducts on your TLC plate, a lower temperature with a stronger acid catalyst might be a better approach.

  • N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate.[6][7] This is particularly problematic with electron-rich phenylhydrazines. While the fluorine atom at the 5-position is electron-withdrawing, other factors can still promote this undesired pathway.

    • Troubleshooting Steps:

      • Milder Conditions: If you suspect N-N bond cleavage is the primary issue, try using a milder acid catalyst and a lower reaction temperature.

      • In Situ Formation of Hydrazone: Some phenylhydrazones are unstable.[6] Consider forming the hydrazone in situ by adding the (4-fluoro-3-carboxyphenyl)hydrazine and the corresponding aldehyde or ketone directly to the acidic reaction medium.

Problem 2: Formation of Impurities and Co-products

Symptom: Your crude product shows multiple spots on TLC or in your LC-MS, indicating the presence of significant impurities that complicate purification.

Possible Causes and Solutions:

  • Formation of Regioisomers: If using an unsymmetrical ketone in the Fischer indole synthesis, the formation of two different indole regioisomers is possible.[6]

    • Troubleshooting Steps:

      • Choice of Starting Materials: The most straightforward way to avoid regioisomers is to use a symmetrical ketone or an aldehyde. For the synthesis of this compound, a common precursor would be the hydrazone formed from (4-fluoro-3-carboxyphenyl)hydrazine and pyruvic acid, which upon decarboxylation would lead to the desired product.

      • Chromatographic Separation: If the formation of regioisomers is unavoidable, careful column chromatography will be necessary to separate the desired isomer.[8]

  • Incomplete Cyclization or Hydrolysis: The reaction may stall at the hydrazone intermediate stage, or the intermediate could be hydrolyzed back to the starting materials.[6]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC to track the consumption of the starting hydrazone. If the reaction stalls, consider adding more acid catalyst or increasing the temperature.

      • Anhydrous Conditions: Reiterate the importance of maintaining anhydrous conditions to prevent hydrolysis.

  • Side Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can potentially undergo side reactions under harsh acidic conditions, such as esterification if an alcohol is present as a solvent or impurity.

    • Troubleshooting Steps:

      • Protecting Groups: If side reactions involving the carboxylic acid are suspected, consider protecting it as an ester (e.g., methyl or ethyl ester) before the Fischer indole synthesis. The ester can then be hydrolyzed in a subsequent step.

      • Choice of Solvent: Avoid using alcohol-based solvents if the free carboxylic acid is present.

Problem 3: Difficulties in Product Isolation and Purification

Symptom: You have successfully formed the product, but you are struggling to isolate it in a pure form from the reaction mixture.

Possible Causes and Solutions:

  • Product Solubility: The product may have limited solubility in the extraction solvent, leading to poor recovery.

    • Troubleshooting Steps:

      • Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent system for extraction.

      • pH Adjustment: The carboxylic acid group's solubility is highly dependent on pH. Ensure the aqueous phase is acidified to a low pH (typically < 2) to protonate the carboxylate and drive the product into the organic layer during extraction.

  • Emulsion Formation during Workup: The presence of acidic and basic components can lead to the formation of stable emulsions during aqueous workup.

    • Troubleshooting Steps:

      • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration: Filtering the mixture through a pad of Celite® can also help to break emulsions.

  • Crystallization Issues: The crude product may be an oil or an amorphous solid that is difficult to crystallize.

    • Troubleshooting Steps:

      • Solvent System for Recrystallization: Experiment with different solvent systems to find one that allows for slow crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Trituration: If recrystallization is challenging, try triturating the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.

Experimental Workflow & Visualization

Generalized Fischer Indole Synthesis Workflow

The following diagram outlines a typical workflow for the synthesis of an indole derivative via the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Workup & Purification A Arylhydrazine (e.g., (4-fluoro-3-carboxyphenyl)hydrazine) C Hydrazone Intermediate A->C B Aldehyde or Ketone (e.g., Pyruvic acid) B->C F Crude Indole Product C->F D Acid Catalyst (e.g., PPA, H₂SO₄) D->F E Heat E->F G Quenching (e.g., with water/ice) F->G H Extraction (e.g., with Ethyl Acetate) G->H I Purification (e.g., Recrystallization or Chromatography) H->I J Pure this compound I->J

Caption: Generalized workflow for Fischer indole synthesis.

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing low yield issues.

Troubleshooting_Yield Start Low Yield of This compound Check_Starting_Materials Are starting materials pure? Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions: - Acid Catalyst - Temperature - Anhydrous? Check_Starting_Materials->Check_Reaction_Conditions Yes Purify_SM Purify starting materials Check_Starting_Materials->Purify_SM No Check_Side_Reactions Analyze crude by LC-MS/TLC for: - Unreacted Starting Material - N-N Cleavage Products - Regioisomers Check_Reaction_Conditions->Check_Side_Reactions Optimal Optimize_Conditions Optimize Conditions: - Stronger/milder acid - Adjust temperature - Use anhydrous solvents Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Workup Review Workup Procedure: - Correct pH for extraction? - Emulsion issues? Check_Side_Reactions->Check_Workup No Evidence Address_Side_Reactions Address Side Reactions: - Use milder conditions - In situ hydrazone formation Check_Side_Reactions->Address_Side_Reactions Evidence Found Optimize_Workup Optimize Workup: - Adjust pH - Use brine/Celite for emulsions Check_Workup->Optimize_Workup Issues Found Success Improved Yield Check_Workup->Success No Issues Purify_SM->Check_Reaction_Conditions Optimize_Conditions->Success Address_Side_Reactions->Success Optimize_Workup->Success

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the Fischer indole synthesis of this compound?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrate and reaction conditions. However, a good starting point is polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent.[1] Lewis acids like ZnCl₂ are also commonly used and can sometimes offer milder reaction conditions.[3][6] It is recommended to perform small-scale screening experiments to determine the most effective catalyst for your system.

Q2: Can I perform this synthesis on a large scale?

A2: Yes, the Fischer indole synthesis can be scaled up. However, there are important considerations. The reaction can be exothermic, especially during the addition of the acid catalyst and at the onset of cyclization. Ensure you have adequate cooling and temperature control. For large-scale reactions, avoiding chromatographic purifications is often desirable. Developing a robust crystallization procedure for the final product is crucial.[8][9]

Q3: My starting (4-fluoro-3-carboxyphenyl)hydrazine is unstable. What can I do?

A3: Arylhydrazines can be sensitive to air and light. It is best to store them under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If the hydrazine is degrading, consider preparing it fresh before use or forming the hydrazone in situ without isolating the hydrazine intermediate.[6]

Q4: Are there alternative synthetic routes to this compound?

A4: While the Fischer indole synthesis is a classic approach, other methods exist for constructing the indole core. These can include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a key C-N bond.[4] Another strategy could involve the reductive cyclization of a suitably substituted nitrophenyl derivative.[2] These alternative routes may offer advantages in terms of avoiding harsh acidic conditions or improving regioselectivity.

Q5: How does the fluorine substituent affect the reaction?

A5: The fluorine atom at the 5-position is an electron-withdrawing group. This can influence the reactivity of the aromatic ring. In the context of the Fischer indole synthesis, an electron-withdrawing group generally disfavors the undesired N-N bond cleavage, which can be beneficial for the overall yield.[6] However, it may also slow down the desired[2][2]-sigmatropic rearrangement, potentially requiring more forcing reaction conditions (higher temperature or stronger acid) compared to an unsubstituted analogue.

References

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development - ACS Publications. [Link]

  • An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Request PDF. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. ACS Publications. [Link]

  • Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Preventing Unwanted Side Products in Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, chemists, and drug development professionals who work with this privileged heterocyclic scaffold. The unique electronic properties of the indole ring make it a versatile building block, but also present significant challenges in controlling reactivity and preventing the formation of unwanted side products.

This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the "why," you can more effectively troubleshoot unexpected results and rationally design your synthetic strategies. We will address common issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Part 1: Troubleshooting Regioselectivity - The Battle for Positional Control

The indole nucleus has several potential sites for reaction, and controlling the regioselectivity is the most common challenge. The high electron density of the pyrrole ring typically favors electrophilic attack at the C3 position, but reactions at N1, C2, and even the benzene ring positions are often desired.[1][2][3]

Q1: My alkylation reaction is yielding a mixture of N1- and C3-alkylated products. How can I selectively favor N-alkylation?

A1: This is a classic problem governed by the principles of hard and soft acid-base (HSAB) theory and reaction kinetics vs. thermodynamics.

  • The Root Cause: When an indole is deprotonated with a base, it forms an indolide anion. This anion is an ambident nucleophile with two reactive sites: the nitrogen (N1) and the C3 carbon. The nitrogen is a "hard" nucleophilic center, while the C3 position is a "soft" nucleophilic center.[4] The outcome of the reaction depends on the electrophile and the reaction conditions.

    • N-Alkylation (Kinetic Product): Reaction at the nitrogen is typically faster and favored under kinetically controlled conditions. This pathway is promoted by "hard" electrophiles and conditions that maintain a more ionic character of the indolide salt.

    • C3-Alkylation (Thermodynamic Product): The C3-alkylated product is often more thermodynamically stable. This pathway is favored by "soft" electrophiles.

  • Troubleshooting & Solutions: To favor N-alkylation, you must create conditions that promote the kinetic pathway.

    • Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF or THF.[5] These conditions generate a dissociated indolide salt, making the hard nitrogen atom more accessible.

    • Counter-ion Effect: The counter-ion (Na+, K+) plays a crucial role. These hard cations associate less tightly with the hard nitrogen anion, leaving it free to react.

    • Electrophile Choice: Use "hard" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) or primary alkyl halides.

    • Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the faster, kinetically controlled N-alkylation.

Table 1: General Conditions for Selective Indole Alkylation

ParameterFavors N1-Alkylation (Kinetic)Favors C3-Alkylation (Thermodynamic)
Base Strong, non-nucleophilic (e.g., NaH, KH)Weaker bases or metal catalysts
Solvent Polar aprotic (DMF, THF)Less polar solvents can sometimes favor C3
Electrophile Hard (e.g., Me₂SO₄, primary R-X)Soft (e.g., Michael acceptors, allylic halides)
Temperature Low (0 °C to RT)Often higher temperatures
Control Kinetic ControlThermodynamic or Catalyst Control
Q2: I need to functionalize the C2 position, but my reaction exclusively yields the C3 product. What strategies can I employ to reverse this selectivity?

A2: Overcoming the intrinsic C3 preference requires a strategic intervention to direct the reaction to the less reactive C2 position. The C3 position is electronically favored for electrophilic substitution, making direct C2 functionalization challenging.[6][7]

  • The Root Cause: The highest occupied molecular orbital (HOMO) of indole has the largest coefficient at the C3 position, making it the most nucleophilic and electronically favored site for attack by electrophiles.[2]

  • Troubleshooting & Solutions:

    • Blocking the C3 Position: The most straightforward approach is to install a temporary blocking group at the C3 position. A common choice is a silyl group (e.g., -SiMe₃) or a halogen. After C2 functionalization is complete, the blocking group can be selectively removed.

    • Directed Metalation: If the N1 position is protected with a suitable directing group, you can use a strong base (like n-BuLi or LDA) to selectively deprotonate the C2 position, creating a nucleophile that can react with various electrophiles.

    • Transition Metal-Catalyzed C-H Activation: This is the most powerful and modern approach. By installing a directing group (DG) on the indole nitrogen, a transition metal catalyst (commonly palladium or rhodium) can be chelated, bringing it into close proximity to the C2-H bond and facilitating its activation.[3] Pyridyl, pyrimidyl, and amide groups are effective directing groups for this purpose. Mechanistic studies suggest that in some palladium-catalyzed arylations, the reaction may proceed through an initial C3-palladation followed by a C3→C2 migration of the palladium species.[6]

Workflow: C2-Functionalization via a Directing Group Strategy

C2_Functionalization cluster_0 Step 1: Install Directing Group cluster_1 Step 2: C-H Activation & Functionalization cluster_2 Step 3: Remove Directing Group Indole Indole N_DG_Indole N-DG-Indole Indole->N_DG_Indole Add Directing Group (e.g., 2-bromopyridine) Product C2-Functionalized Indole N_DG_Indole->Product C-H Activation at C2 Catalyst Pd(OAc)₂ Catalyst->Product Reagent Reagent (R-X) Reagent->Product Final_Product Final C2-Product Product->Final_Product Cleavage Conditions

Caption: Workflow for directing group-assisted C2-H functionalization.

Part 2: Troubleshooting Degradation and Over-Reaction

Beyond regioselectivity, the stability of the indole ring itself can be a major hurdle, leading to low yields and complex product mixtures.

Q3: My reaction mixture is turning dark, and I'm isolating polymeric material, especially when using acid catalysis. What's happening?

A3: The electron-rich indole ring is highly susceptible to acid-catalyzed polymerization.

  • The Root Cause: In the presence of strong protic acids, the indole C3 position can be protonated to form a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a molecule of neutral indole, initiating a chain reaction that leads to dimers, trimers, and ultimately, intractable polymers.[8] This is a common failure mode in reactions like the Fischer indole synthesis if conditions are not optimized.[9][10]

  • Troubleshooting & Solutions:

    • Use Lewis Acids: Replace strong protic acids (like H₂SO₄, TFA) with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃). Lewis acids can activate the electrophile without excessively protonating the indole ring.

    • Protect the Nitrogen: Installing an electron-withdrawing protecting group (like tosyl, -SO₂Ph, or Boc) on the indole nitrogen significantly reduces the nucleophilicity of the ring, making it more resistant to acid-catalyzed degradation.[11]

    • Control Stoichiometry and Temperature: Add the acid catalyst slowly and at a low temperature to control the concentration of reactive intermediates.

    • Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q4: My reaction is producing oxidative byproducts like oxindole, isatin, or other ring-opened species. How can I prevent this?

A4: The pyrrole ring of indole is prone to oxidation, a side reaction that can be initiated by oxidants, air, or even certain catalysts under harsh conditions.

  • The Root Cause: The C2-C3 double bond is electron-rich and can be easily oxidized. This can lead to the formation of 2,3-dihydroxyindole, which can then rearrange or be further oxidized to various byproducts, including oxindole, isatin, and ultimately anthranilic acid derivatives through ring cleavage.[1][12][13][14]

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Always run reactions involving sensitive indoles under an inert atmosphere of nitrogen or argon. This is critical for preventing air oxidation, especially at elevated temperatures.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

    • Judicious Choice of Reagents: If your reaction requires an oxidant (e.g., in oxidative C-H functionalization), screen for the mildest possible option. For example, in a palladium-catalyzed acyloxylation, PhIO was found to be a milder oxidant than PhI(OAc)₂, suppressing the formation of oxidative byproducts.[1]

    • Avoid Peroxides: Ensure solvents like THF or diethyl ether are free of peroxides, which can initiate radical oxidation pathways.

Part 3: FAQs on Prophylactic Strategies - The Role of Protecting Groups

A well-chosen protecting group is not just a solution to a problem but a strategic tool to guide the reactivity of the indole core.

Q5: When should I use an N-protecting group, and how do I choose the right one?

A5: An N-protecting group should be used whenever the N-H proton could interfere with the reaction or when you need to modulate the electronic properties or steric environment of the indole.

  • Key Functions of N-Protecting Groups:

    • Prevent N-Functionalization: To block reactions at the nitrogen site (e.g., to ensure C3-alkylation).[4]

    • Increase Acidity of C2-H: Electron-withdrawing groups (e.g., sulfonyl) acidify the C2-proton, facilitating directed metalation.

    • Improve Stability: Reduce the ring's nucleophilicity to prevent acid-catalyzed polymerization or oxidation.[11]

    • Act as a Directing Group: As discussed, certain groups can direct C-H activation to the C2 or C7 positions.[1][15]

  • Choosing the Right Group: The choice depends on the downstream reaction conditions and the required removal strategy.

Table 2: Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationInstallation ConditionsRemoval ConditionsKey Advantages/Considerations
tert-ButoxycarbonylBocBoc₂O, DMAP, baseStrong acid (TFA, HCl)Acid-labile. Good for protecting against bases and nucleophiles.[8]
Tosyl (p-Toluenesulfonyl)TsTsCl, base (e.g., NaH)Strong base (NaOH, Na/NH₃), reductive cleavageVery stable. Strongly electron-withdrawing, good for C2-lithiation.[16]
PhenylsulfonylPhSO₂PhSO₂Cl, baseHarsh basic conditionsSimilar to Tosyl, very robust.[17]
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, base (e.g., NaH)Fluoride source (TBAF), Lewis/protic acidsCleaved under mild conditions, orthogonal to many other groups.[8]
PivaloylPivPivaloyl chloride, baseStrong base (e.g., LiOH, t-BuOK)Sterically bulky, can direct functionalization to C4 by blocking C2.[15][16]

Logical Flow: Selecting an Indole Protection Strategy

Protection_Strategy Start Is the N-H proton problematic or is reactivity control needed? Use_PG Use a Protecting Group Start->Use_PG Yes No_PG No Protecting Group Needed Start->No_PG No Goal What is the primary goal? Use_PG->Goal Block_N Block N-reactivity Goal->Block_N Prevent N-alkylation Direct_C2 Direct C2-lithiation Goal->Direct_C2 Enable C2-metallation Stabilize Stabilize ring to acid Goal->Stabilize Prevent degradation Boc_SEM Use Boc or SEM (acid/fluoride labile) Block_N->Boc_SEM Sulfonyl Use Tosyl or PhSO₂ (strongly withdrawing) Direct_C2->Sulfonyl Stabilize->Boc_SEM Stabilize->Sulfonyl

Sources

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Guide to 5-Fluoro-1H-indole-4-carboxylic Acid and 5-Fluoro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity. A powerful strategy in modern drug design is the incorporation of fluorine, which can profoundly modulate a molecule's physicochemical properties, including metabolic stability, receptor binding affinity, and lipophilicity.

This guide provides an in-depth, objective comparison of two positional isomers: 5-fluoro-1H-indole-4-carboxylic acid and 5-fluoro-1H-indole-2-carboxylic acid. The placement of the carboxylic acid group—either at the C2 or C4 position of the indole ring—dramatically alters the molecule's three-dimensional shape, electronic distribution, and potential for biological interactions. While one isomer has been extensively utilized as a versatile building block in drug discovery, the other remains largely unexplored, representing a potential untapped resource for novel therapeutic development.

Physicochemical Characteristics: A Tale of Two Isomers

At first glance, the two molecules share the same molecular formula and weight. However, the spatial arrangement of the carboxylic acid group relative to the indole's bicyclic system and the electron-withdrawing fluorine atom creates two distinct chemical entities. This fundamental difference dictates their physical properties and subsequent biological profiles.

PropertyThis compound5-fluoro-1H-indole-2-carboxylic acid
Chemical Structure
CAS Number 908600-70-4399-76-8
Molecular Formula C₉H₆FNO₂C₉H₆FNO₂
Molecular Weight 179.15 g/mol 179.15 g/mol
Appearance White to cream or yellow-brown powderWhite to cream or yellow-brown powder[1]
Purity (Typical) ≥98%≥98% (HPLC)[1]

Chemical Synthesis: Strategic Pathways to Positional Control

The synthesis of substituted indoles is a well-established field, with several named reactions offering pathways to specific isomers. The choice of synthesis route is critical for ensuring regiochemical purity.

Synthesis of 5-fluoro-1H-indole-2-carboxylic acid via Reissert Synthesis

The Reissert indole synthesis is a robust and classical method for preparing indole-2-carboxylic acids.[2][3][4] The strategy begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization. This method is highly effective because the starting materials are often commercially available and the reaction sequence reliably yields the C2-carboxylated product.

Causality of Experimental Choices:

  • Starting Material: 4-Fluoro-2-nitrotoluene is selected to ensure the fluorine is correctly positioned at the final C5 position of the indole.

  • Condensation: The use of a strong base like potassium ethoxide is crucial for deprotonating the methyl group of the nitrotoluene, initiating the condensation with diethyl oxalate.[3]

  • Reductive Cyclization: A reducing agent such as zinc in acetic acid or iron powder is used to reduce the nitro group to an amine, which spontaneously cyclizes onto the adjacent pyruvate side chain to form the indole ring.[4][5]

Reissert Synthesis start 4-Fluoro-2-nitrotoluene intermediate1 Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate start->intermediate1 1. KOC2H5 2. Diethyl oxalate intermediate2 Ethyl 5-fluoro-1H-indole-2-carboxylate intermediate1->intermediate2 Zn, Acetic Acid (Reductive Cyclization) product 5-fluoro-1H-indole-2-carboxylic acid intermediate2->product NaOH, H2O (Hydrolysis)

Caption: Reissert synthesis pathway for 5-fluoro-1H-indole-2-carboxylic acid.

Proposed Synthesis of this compound

Direct, documented syntheses for this compound are scarce in peer-reviewed literature. However, a plausible route can be designed based on modern indole synthesis methodologies, such as the Larock indole synthesis, starting from a suitably substituted aniline.

Causality of Experimental Choices:

  • Starting Material: 2-Amino-5-fluorobenzoic acid is a logical starting point, containing the necessary fluorine and a carboxylic acid precursor at the correct positions.

  • Protection & Iodination: The amine is first protected (e.g., as a tosylamide) to direct subsequent reactions. Ortho-iodination is a key step to install a halogen at the position that will participate in the cyclization.

  • Palladium-Catalyzed Cyclization: A palladium-catalyzed reaction with an alkyne (e.g., trimethylsilylacetylene) is a powerful method for constructing the indole ring. The TMS group can be easily removed to yield the C2-unsubstituted indole.

  • Deprotection: The final step involves the removal of the protecting group from the indole nitrogen to yield the target compound.

Proposed Synthesis start 2-Amino-5-fluorobenzoic acid intermediate1 Protected & Iodinated Aniline start->intermediate1 1. TsCl, Pyridine 2. I2, HIO3 intermediate2 Cyclized Indole Intermediate intermediate1->intermediate2 Pd(OAc)2, PPh3 Trimethylsilylacetylene product This compound intermediate2->product 1. TBAF 2. NaOH (Deprotection)

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Applications: Established Utility vs. Untapped Potential

The difference in the carboxylic acid position profoundly impacts the known biological applications of these two isomers.

5-fluoro-1H-indole-2-carboxylic acid: The Versatile Workhorse

This isomer is a well-documented and highly versatile building block in medicinal chemistry. The C2-carboxylic acid group serves as a critical handle for derivatization and as a key pharmacophoric element, often acting as a metal-chelating group or a hydrogen bond acceptor/donor.

Its documented applications include its use as a core intermediate for the synthesis of:

  • Enzyme Inhibitors: It is a foundational scaffold for developing inhibitors of various enzymes, including Factor Xa (anticoagulants), COX-2 (anti-inflammatory), and Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[6][7]

  • Antiviral Agents: Derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8][9][10]

  • Antitumor and Fungicidal Agents: The scaffold has been elaborated to produce compounds with direct antitumor and fungicidal properties.[6]

  • NMDA Receptor Antagonists: The parent molecule itself acts as an antagonist at the glycine binding site of the NMDA receptor complex, suggesting applications in neurological disorders.[6]

This compound: An Uncharted Territory

In stark contrast, there is a notable lack of published data on the specific biological activities of this compound. This represents a significant knowledge gap but also an opportunity for new avenues of research.

Based on the known activities of related indole-4-carboxylate structures, we can hypothesize potential applications:

  • Kinase Inhibitors: The indole carboxamide scaffold is utilized in the design of kinase inhibitors, such as Bruton's tyrosine kinase (Btk) inhibitors for autoimmune diseases and cancers.[11] The C4-carboxamide linkage provides a different vector for substituents to probe kinase active sites compared to the C2 position.

  • Fluorescent Probes: Indole-4-carboxylate derivatives have been investigated as potential fluorescent probes for studying protein structure and dynamics, suggesting a role in developing analytical tools.[12]

  • Antimicrobial and Anticancer Agents: Related core structures have demonstrated significant antimicrobial and anticancer properties, warranting investigation of this specific isomer.[12]

The placement of the carboxylic acid at C4, adjacent to the fused benzene ring, may present steric challenges but also offers a unique geometric arrangement for targeting different biological macromolecules than its C2 counterpart.

Experimental Protocol: In Vitro IDO1 Inhibition Assay

To provide a practical context for evaluating these compounds, here is a detailed, self-validating protocol for an in vitro enzyme inhibition assay. This example focuses on IDO1, a relevant target for indole-2-carboxylic acid derivatives.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a derivative of 5-fluoro-1H-indole-2-carboxylic acid) against recombinant human IDO1 enzyme.

Principle: The assay measures the enzymatic conversion of L-Tryptophan to N-formylkynurenine. The reaction is terminated, and the product is converted to kynurenine, which can be quantified by its absorbance at 321 nm.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Reaction Setup (96-well UV-transparent plate):

    • To each well, add:

      • 50 µL of Assay Buffer

      • 20 µL of L-Tryptophan solution (final concentration ~200 µM)

      • 10 µL of Methylene Blue solution (final concentration ~25 µM)

      • 10 µL of Ascorbic Acid solution (final concentration ~20 mM)

      • 10 µL of test compound dilution (or DMSO for control wells).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Initiation:

    • Initiate the reaction by adding 10 µL of recombinant human IDO1 enzyme solution (final concentration ~50 nM).

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Development:

    • Stop the reaction by adding 50 µL of 30 mg/mL Catalase solution.

    • Incubate at 37°C for 5 minutes.

    • Add 50 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate protein.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Data Acquisition and Analysis:

    • Carefully transfer 100 µL of the supernatant to a new 96-well UV-transparent plate.

    • Read the absorbance at 321 nm using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Controls (Self-Validation):

  • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat) to validate assay performance.

  • Negative Control (0% Inhibition): DMSO vehicle instead of test compound.

  • No Enzyme Control (100% Inhibition): Assay buffer instead of IDO1 enzyme.

IDO1 Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_develop Termination & Development cluster_analysis Data Analysis p1 Prepare Compound Serial Dilutions r1 Add Reagent Mix & Compound to 96-well plate p1->r1 p2 Prepare Reagent Mix (Buffer, Trp, MB, Ascorbate) p2->r1 r2 Pre-incubate at 37°C r1->r2 r3 Initiate with IDO1 Enzyme r2->r3 r4 Incubate at 37°C for 30 min r3->r4 d1 Stop with Catalase r4->d1 d2 Add TCA & Heat to 60°C (Hydrolysis) d1->d2 d3 Centrifuge Plate d2->d3 a1 Transfer Supernatant d3->a1 a2 Read Absorbance @ 321 nm a1->a2 a3 Calculate IC50 Value a2->a3

Caption: Experimental workflow for an in vitro IDO1 enzyme inhibition assay.

Conclusion and Future Directions

The comparison between this compound and 5-fluoro-1H-indole-2-carboxylic acid is a clear demonstration of the principle that subtle structural changes can lead to vast differences in chemical utility and biological relevance.

  • 5-fluoro-1H-indole-2-carboxylic acid is a validated, high-value scaffold in drug discovery. Its C2-carboxylic acid is ideally positioned for functionalization and for critical interactions within the active sites of numerous enzymes and receptors. Its role as a precursor to a wide range of bioactive molecules is well-established.

  • This compound remains an enigmatic molecule. The lack of research into its properties and applications presents a compelling opportunity. Its unique geometry may allow it to target proteins inaccessible to C2-substituted indoles. Future research should focus on developing efficient and scalable syntheses for this isomer and screening it against diverse biological targets, such as kinases and metabolic enzymes, to unlock its therapeutic potential.

For researchers and drug development professionals, understanding these isomeric differences is key. While the C2 isomer offers a reliable path for established targets, the C4 isomer provides a gateway to novel chemical space and the potential for first-in-class discoveries.

References

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  • Google Patents. (n.d.). US20160115126A1 - Indole carboxamide compounds.
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A Comparative Guide to the Biological Activity of Indole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast landscape of indole derivatives, indole carboxylic acids represent a particularly intriguing class of molecules. The simple variation in the position of the carboxylic acid group on the indole ring can lead to profound differences in their biological profiles. This guide provides a comparative analysis of the biological activities of indole carboxylic acid isomers, focusing on their anticancer, antimicrobial, and plant growth-regulating properties. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action.

The Structural Landscape of Indole Carboxylic Acid Isomers

Indole is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The numbering of the indole ring system allows for seven possible constitutional isomers of indole carboxylic acid, where the carboxylic acid group is attached to one of the carbon atoms of the benzene or pyrrole ring. The most studied of these are indole-2-carboxylic acid and indole-3-carboxylic acid, with indole-3-acetic acid (a derivative of indole-3-carboxylic acid) being a well-known plant hormone.[2] The other isomers, indole-4-, 5-, 6-, and 7-carboxylic acid, are less explored but hold potential for unique biological activities.

Comparative Anticancer Activity

Several indole carboxylic acid isomers and their derivatives have demonstrated promising anticancer activities. The position of the carboxylic acid group significantly influences their potency and selectivity against various cancer cell lines.

Indole-2-Carboxylic Acid Derivatives

Derivatives of indole-2-carboxylic acid have been investigated as potent anticancer agents. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed and synthesized for the treatment of liver cancer.[3] One compound, C11, showed significant inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells, and was found to induce G1-S phase cell cycle arrest.[3] Another study identified indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis in breast cancer cells, with some derivatives showing activity at nanomolar concentrations.[4] The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization.[4]

Indole-3-Carboxylic Acid and Its Derivatives

Indole-3-carboxylic acid (I3C) and its derivatives have also been extensively studied for their anticancer properties. I3C itself has been shown to enhance the anticancer potency of doxorubicin in colorectal cancer cells by inducing cellular senescence.[5] Furthermore, ester derivatives of indole-3-carboxylic acid have been found to be potent anticancer agents against both hematological and solid tumor cells.[6][7] For example, an indole-3-carboxylic acid conjugate of melampomagnolide B exhibited remarkable growth inhibition against a panel of human cancer cell lines, with GI50 values in the sub-micromolar range.[6][7]

Other Isomers

Data on the anticancer activity of other indole carboxylic acid isomers is more limited. However, some studies have explored derivatives of these isomers. For example, primaquine–indole carboxamide conjugates, including those derived from indole-4-butyric acid, have been investigated for their antiproliferative effects.[8]

Table 1: Comparative Anticancer Activity of Selected Indole Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell Line(s)Reported Activity (e.g., IC50, GI50)Reference(s)
Indole-2-carboxylic acid derivative (C11)Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3BNot specified, but potent[3]
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)T47D (breast cancer)GI50 = 0.9 µM[4]
Indole-3-carboxylic acid conjugate (7k)Leukemia and solid tumor cell linesGI50 = 0.04–0.61 µM[6][7]
Primaquine-indole-3-carboxamide (2)LNCaP (prostate cancer)More potent than primaquine[8]

Comparative Antimicrobial Activity

Indole and its derivatives are known to possess antimicrobial properties. The position of the carboxylic acid group can influence the spectrum and potency of this activity.

Indole-2-Carboxylic Acid Derivatives

Derivatives of indole-2-carboxylic acid have shown significant antibacterial and antifungal activities. A study on new ester and amide derivatives of indole-2-carboxylic acid revealed that one compound was particularly active against Enterococcus faecalis and Candida albicans.[9] Another study reported that newly synthesized indole-2-carboxylic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Indole-3-Carboxylic Acid Derivatives

Indole-3-carboxamide derivatives have been shown to target bacterial membranes and act as antibiotic potentiators.[11][12] These compounds have demonstrated intrinsic antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can enhance the activity of conventional antibiotics against Gram-negative bacteria.[11][12]

Other Isomers

Limited information is available on the antimicrobial activities of indole-4-, 5-, 6-, and 7-carboxylic acids. However, a study on 6-isoprenylindole-3-carboxylic acid, a compound with a similar core structure, demonstrated antibacterial activity against Gram-positive bacteria.[13] Additionally, 7-hydroxyindole, a related indole derivative, has shown potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii.[13][14]

Table 2: Comparative Antimicrobial Activity of Selected Indole Carboxylic Acid Derivatives

Compound/DerivativeTarget Microorganism(s)Reported Activity (e.g., MIC)Reference(s)
Indole-2-carboxylic acid derivativeEnterococcus faecalis, Candida albicansMIC = 8 µg/mL for C. albicans[9]
Indole-2-carboxylic acid derivativesS. aureus, S. pyogenus, E. coli, P. aeruginosaSignificant antibacterial activity[10]
Indole-3-carboxamide-polyamine conjugatesS. aureus, MRSA, P. aeruginosaPotent intrinsic and potentiating activity[11][12]
7-hydroxyindoleExtensively drug-resistant A. baumanniiPotent antimicrobial and antibiofilm activity[13][14]

Comparative Auxin Activity

Indole-3-acetic acid (IAA) is the most well-known natural auxin, a class of plant hormones that regulate various aspects of plant growth and development.[2] The structural similarity of other indole carboxylic acid isomers to IAA suggests they may also possess auxin-like or anti-auxin activity.

Indole-3-Acetic Acid (a derivative of Indole-3-Carboxylic Acid)

IAA is involved in cell elongation, cell division, root formation, and fruit development.[2] Its mechanism of action involves binding to the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[9]

Other Isomers

While IAA is the primary natural auxin, other indole derivatives also exhibit auxin-like activity. For example, indole-3-butyric acid (IBA) is a synthetic auxin commonly used to promote root formation in plant cuttings. The auxin activity of other indole carboxylic acid isomers is not as well-characterized. Some studies suggest that indole-3-carboxylic acid itself has no auxin-like activity. There is a lack of comprehensive studies comparing the auxin or anti-auxin activities of all seven indole carboxylic acid isomers.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of indole carboxylic acid isomers stem from their ability to interact with various cellular targets and modulate different signaling pathways.

Anticancer Mechanisms

The anticancer effects of indole carboxylic acid derivatives are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways. For example, some indole-2-carboxylic acid derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] Others target specific proteins like 14-3-3η, which is involved in cell proliferation and survival.[3] Indole-3-carboxylic acid has been shown to enhance the effects of chemotherapy by inducing cellular senescence, a state of irreversible cell cycle arrest.[5]

anticancer_mechanisms cluster_indole2 Indole-2-Carboxylic Acid Derivatives cluster_indole3 Indole-3-Carboxylic Acid I2CA Indole-2-Carboxylic Acid Derivatives Tubulin Tubulin Polymerization I2CA->Tubulin inhibit Protein1433 14-3-3η Protein I2CA->Protein1433 target G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Apoptosis2 Apoptosis G2M_Arrest->Apoptosis2 CellCycleInhibition Cell Cycle Inhibition Protein1433->CellCycleInhibition I3CA Indole-3-Carboxylic Acid Senescence Cellular Senescence I3CA->Senescence induce Chemotherapy Chemotherapy (e.g., Doxorubicin) Chemotherapy->Senescence induce TumorGrowth Tumor Growth Senescence->TumorGrowth inhibit

Figure 1: Simplified overview of some anticancer mechanisms of indole-2- and indole-3-carboxylic acid derivatives.

Antimicrobial Mechanisms

The antimicrobial action of certain indole carboxylic acid derivatives involves the disruption of bacterial cell membranes.[11][12] This can lead to increased membrane permeability and potentiation of the effects of other antibiotics. Some indole derivatives may also interfere with bacterial signaling pathways, such as quorum sensing, which is crucial for biofilm formation.[14]

antimicrobial_mechanisms ICA_Derivative Indole Carboxylic Acid Derivative Membrane Bacterial Cell Membrane ICA_Derivative->Membrane disrupts Quorum_Sensing Quorum Sensing ICA_Derivative->Quorum_Sensing inhibits Permeability Increased Permeability Membrane->Permeability Antibiotic_Uptake Enhanced Antibiotic Uptake Permeability->Antibiotic_Uptake Biofilm Biofilm Formation Quorum_Sensing->Biofilm regulates

Figure 2: Proposed antimicrobial mechanisms of action for some indole carboxylic acid derivatives.

Auxin Signaling Pathway

The auxin signaling pathway is a well-established mechanism for indole-3-acetic acid. It involves a cascade of events that ultimately leads to changes in gene expression and subsequent physiological responses in plants.

auxin_signaling IAA Indole-3-Acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Growth Plant Growth & Development Auxin_Genes->Growth

Figure 3: Simplified representation of the auxin signaling pathway mediated by indole-3-acetic acid.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key in vitro assays used to evaluate the biological activities of indole carboxylic acid isomers.

Protocol for MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole carboxylic acid isomers (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indole carboxylic acid isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Indole carboxylic acid isomers

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the indole carboxylic acid isomers in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol for Avena Coleoptile Bioassay (Auxin Activity)

This classic bioassay measures the elongation of oat coleoptile segments in response to auxin-like compounds.

Materials:

  • Oat seeds (Avena sativa)

  • Indole carboxylic acid isomers

  • Buffer solution (e.g., phosphate buffer with sucrose)

  • Petri dishes

  • Ruler or digital imaging system

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days.

  • Coleoptile Excision: Excise segments of a specific length (e.g., 10 mm) from the sub-apical region of the etiolated coleoptiles.

  • Incubation: Float the coleoptile segments in Petri dishes containing the buffer solution with different concentrations of the indole carboxylic acid isomers. Include a control with buffer only.

  • Measurement: After an incubation period in the dark (e.g., 24 hours), measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage of elongation compared to the initial length and plot a dose-response curve to determine the optimal concentration for growth promotion or inhibition.

Conclusion and Future Directions

The positional isomerism of the carboxylic acid group on the indole ring gives rise to a fascinating diversity of biological activities. While indole-2- and indole-3-carboxylic acid derivatives have been the primary focus of research, demonstrating significant potential as anticancer and antimicrobial agents, the other isomers remain largely unexplored. The well-established role of indole-3-acetic acid as a plant hormone highlights the potential for other isomers to modulate plant growth.

Future research should focus on a systematic and comparative evaluation of all seven indole carboxylic acid isomers across a broad range of biological assays. This will not only uncover novel therapeutic leads but also provide a deeper understanding of the structure-activity relationships governing their diverse biological functions. Elucidating the specific molecular targets and signaling pathways for each isomer will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols provided in this guide offer a starting point for researchers to embark on this exciting area of investigation.

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The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its versatile structure has been a fertile ground for the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and neurology. In the relentless pursuit of enhanced pharmacological properties, the strategic incorporation of fluorine into the indole nucleus has emerged as a powerful and widely adopted strategy.[2] This technical guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated indole derivatives, offering objective experimental data and insights for researchers, scientists, and drug development professionals.

Fluorine's unique and potent electronic properties, stemming from its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3] These modifications can profoundly influence metabolic stability, receptor binding affinity, lipophilicity, and basicity (pKa), ultimately shaping a drug candidate's efficacy and safety.[4][5] This guide will dissect these effects through a comparative lens, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to provide a comprehensive understanding of the "fluorine advantage" in the context of indole-based drug discovery.

The Impact of Fluorination: A Comparative Analysis of Biological Activity

The introduction of fluorine at various positions on the indole ring can lead to dramatic changes in biological activity. The following tables provide a comparative summary of the cytotoxic and antiviral effects of fluorinated indole derivatives against their non-fluorinated counterparts, highlighting the significant improvements in potency that can be achieved through this strategic modification.

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives

CompoundRCancer Cell LineIC50 (µM)Fold ImprovementReference
Lepidiline A Analogue HHeLa>100-[6]
Fluorinated Lepidiline A Analogue FHeLa<1>100[6]
Pimodivir Analogue HMDCK (Influenza A)2.5-[7]
5,7-difluoroindole derivative 11a FMDCK (Influenza A)0.0550[7]
2-Oxindole Derivative HPC-3 (Prostate)>50-[8]
Fluorinated 2-Oxindole Derivative 8c FPC-3 (Prostate)~20>2.5[8]

Table 2: Comparative Antiviral Activity of Fluorinated vs. Non-Fluorinated Indole Derivatives

CompoundVirus StrainAssayIC50 (µM)Selectivity Index (SI)Reference
Indole-2-carboxylate Derivative Influenza ACPE Inhibition>25<4[9]
Fluorinated Indole-2-carboxylate (14f) Influenza ACPE Inhibition7.5312.1[9]
7-azaindole scaffold of Pimodivir Influenza AViral Replication~1.0-[7]
5,7-difluoroindole derivative 11a Influenza AViral Replication0.04>2500[7]

Deciphering the Mechanism: Modulation of Key Signaling Pathways

Fluorinated indole derivatives often exert their potent anticancer effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR cascade, which is often dysregulated in various cancers.[10][11][12][13]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention by fluorinated indole derivatives. These compounds can inhibit the activity of key kinases such as PI3K and Akt, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.[10]

PI3K_Akt_mTOR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation S6K->Proliferation eIF4E->Proliferation Fluorinated_Indole Fluorinated Indole Derivatives Fluorinated_Indole->PI3K Inhibition Fluorinated_Indole->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by fluorinated indole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of fluorinated indole derivatives necessitates the use of well-defined and validated experimental protocols. This section provides detailed, step-by-step methodologies for key in vitro assays used to assess the anticancer and antiviral activities of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial metabolic activity.[14][15][16]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, PC-3)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and a common target for anticancer drugs. The assay measures the relaxation of supercoiled plasmid DNA.[17][18]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II assay buffer

  • ATP solution

  • STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10x assay buffer, ATP, and supercoiled pBR322 DNA. Add the test compound (fluorinated indole derivative) at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).

  • Enzyme Addition: Add the human Topoisomerase II enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under UV illumination. The supercoiled (unrelaxed) DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control.

Antiviral Plaque Reduction Assay (Influenza Virus)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus, such as the influenza virus, by measuring the reduction in the number of viral plaques formed in a cell monolayer.[19][20]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • 6-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Trypsin-TPCK

  • Agarose

  • Crystal violet solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.

  • Virus Adsorption: Wash the cell monolayers with PBS. Inoculate the cells with a dilution of influenza virus calculated to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing various concentrations of the fluorinated indole derivative and trypsin-TPCK.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC50 value can be determined from a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the indole scaffold represents a highly effective approach to enhance the therapeutic potential of this privileged structure. As demonstrated by the comparative data presented, fluorination can lead to substantial improvements in anticancer and antiviral potency. The underlying mechanisms often involve the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR cascade. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel fluorinated indole derivatives, enabling researchers to systematically investigate their structure-activity relationships and advance the development of next-generation therapeutics. The continued exploration of fluorination strategies in indole-based drug discovery holds immense promise for addressing unmet medical needs in oncology, virology, and beyond.

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quantifying Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Indole Derivative Quantification

Indole derivatives represent a vast and vital class of heterocyclic compounds, central to numerous biological processes and pharmaceutical applications. From the essential amino acid tryptophan to neurotransmitters like serotonin and vital plant hormones like indole-3-acetic acid, their accurate quantification is paramount. In drug development, these moieties form the backbone of many active pharmaceutical ingredients (APIs), while in clinical research, their levels can serve as crucial biomarkers for disease states. Given their significance, the development of robust, reliable, and validated analytical methods for their quantification is not merely a procedural step but a cornerstone of scientific integrity.

This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of indole derivatives. We will explore the causality behind experimental choices, present a self-validating protocol grounded in authoritative standards, and objectively compare the performance of this method against common alternatives.

The Analytical Challenge

Quantifying indole derivatives is not without its challenges. Their structural diversity leads to a wide range of polarities, and their presence in complex biological matrices (e.g., serum, urine, cell lysates) necessitates highly selective methods to avoid interference. Furthermore, some derivatives are light-sensitive or prone to oxidation, demanding careful sample handling and analysis. A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring the accuracy and precision of the results.

A Deep Dive into a Validated HPLC-UV Protocol

The following protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]

Principle of the Method

This method employs reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Indole derivatives, being relatively hydrophobic, are retained on the column and then eluted by a polar mobile phase. Detection is achieved using a UV detector, as the indole ring system possesses a strong chromophore that absorbs light in the UV spectrum.

Experimental Protocol: Step-by-Step

1. Reagents and Standard Preparation:

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid), typically in an 85:15 v/v ratio.[4]

    • Scientist's Note: Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution for any ionizable indole derivatives.

  • Standard Stock Solution: Accurately weigh and dissolve the indole derivative reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across the desired concentration range.

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 3.5 µm particle size) is a common choice due to the hydrophobic nature of indole derivatives.[4]

  • Flow Rate: 0.80 mL/min.[4]

  • Injection Volume: 50 µL.[4]

  • Column Temperature: 25°C.[4]

  • UV Detection Wavelength: 348 nm (this should be optimized based on the specific absorbance maximum of the indole derivative being analyzed).[4]

3. System Suitability Testing (SST):

  • Before sample analysis, perform SST to ensure the chromatographic system is performing adequately.[5][6]

  • Inject a standard solution multiple times (e.g., n=5) and evaluate parameters like peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.[7]

Method Validation: A Self-Validating System

The following validation parameters, when systematically evaluated, provide a high degree of assurance in the method's performance.

Specificity/Selectivity This assesses the ability of the method to unequivocally measure the analyte in the presence of other components.[3]

  • Procedure: Analyze blank samples, placebo (if applicable), and samples spiked with the analyte and potential impurities or degradation products.

  • Acceptance Criteria: The analyte peak should be well-resolved from other peaks, and the blank should show no interfering peaks at the analyte's retention time.[4]

Linearity and Range Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[8][9]

  • Procedure: Analyze a minimum of five concentrations across the expected working range (e.g., 50-150% of the target concentration).[9] Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required.[7]

Parameter Result Acceptance Criteria
Linearity Range0.5 - 20 µg/mLAs required
Correlation (R²)0.9995≥ 0.999
Regression Equationy = 12345x + 678-

Accuracy Accuracy reflects the closeness of the test results to the true value.[10]

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., low, medium, and high concentrations). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.[7]

Spiked Level Mean Recovery (%) Acceptance Criteria
Low (1 µg/mL)99.5%98.0 - 102.0%
Medium (10 µg/mL)100.2%98.0 - 102.0%
High (20 µg/mL)99.8%98.0 - 102.0%

Precision Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.[4]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different instruments.[4]

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2%.[7]

Precision Level RSD (%) Acceptance Criteria
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%

Limit of Detection (LOD) & Limit of Quantification (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the response, where an S/N of 3:1 is typical for LOD and 10:1 for LOQ.[10]

  • Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) at this concentration.[11]

Parameter Value Method
LOD0.1 µg/mLS/N ≈ 3:1
LOQ0.5 µg/mLS/N ≈ 10:1

Robustness Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][13]

  • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[8]

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

Performance Comparison: HPLC-UV vs. Alternative Methods

While HPLC-UV is a workhorse in many labs, other techniques offer different advantages and disadvantages.

Method Principle Sensitivity Selectivity Cost Throughput Best For
HPLC-UV Chromatographic separation followed by UV absorbance detection.ModerateGoodLowHighRoutine QC, high-concentration assays.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection.[14][15]Very HighExcellentHighModerateTrace-level quantification, complex matrices, metabolite identification.[16][17]
Spectrofluorimetry Measures the fluorescence of the indole ring.[18][19]HighModerateLowHighHigh-sensitivity screening, but susceptible to quenching.[20][21]
Colorimetric Assays Chemical reaction produces a colored product that is measured spectrophotometrically.[22]LowLowVery LowVery HighRapid, simple screening; lacks specificity.[22][23]

Expert Commentary: The choice of method is highly dependent on the application. For routine quality control of a pharmaceutical product where the analyte concentration is high and the matrix is simple, the validated HPLC-UV method is cost-effective, robust, and provides the necessary performance. However, for identifying and quantifying trace-level metabolites in a complex biological sample like plasma, the superior sensitivity and selectivity of LC-MS/MS would be indispensable.[14][15]

Visualizing the Workflow and Method Comparison

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use Dev Develop & Optimize Chromatographic Conditions SST System Suitability Testing (SST) Dev->SST Proceed if optimized Specificity Specificity SST->Specificity Passes SST Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Validated Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_Fluoro Spectrofluorimetry center Analytical Goal h_cost Low Cost center->h_cost Routine QC l_sens High Sensitivity center->l_sens Trace Analysis f_sens High Sensitivity center->f_sens Screening h_sens Moderate Sensitivity h_sel Good Selectivity l_cost High Cost l_sel Excellent Selectivity f_cost Low Cost f_sel Moderate Selectivity

Caption: Comparison of analytical methods.

Conclusion and Recommendations

The validated HPLC-UV method presented here offers a robust, reliable, and cost-effective solution for the quantification of indole derivatives in well-defined matrices, making it ideal for quality control and routine assay environments. The systematic validation against ICH guidelines ensures that the data generated is accurate, precise, and fit for purpose.

However, when faced with the challenges of ultra-low concentrations or highly complex biological matrices, researchers should consider more sensitive and selective techniques like LC-MS/MS. The ultimate choice of analytical method should always be guided by a thorough understanding of the analytical problem, including the required sensitivity, selectivity, and the economic and practical constraints of the laboratory.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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A Comparative Guide to the Cross-Reactivity of Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine into these indole-based molecules has emerged as a powerful tool to modulate their physicochemical and pharmacokinetic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[1] However, this chemical modification can also alter the cross-reactivity profile of the parent compound, leading to unforeseen off-target interactions that can impact both efficacy and safety.

This guide provides an in-depth, objective comparison of the cross-reactivity of fluorinated indole analogs with other alternatives, supported by experimental data. As senior application scientists, we will not only present the data but also delve into the causality behind the experimental choices, offering a trustworthy and authoritative resource for researchers in the field.

The Double-Edged Sword of Fluorination: Enhancing Potency while Navigating Off-Target Effects

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's interaction with biological targets.[1] This strategic placement of fluorine can lead to:

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket, leading to increased potency.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can prolong the drug's half-life.

  • Altered Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity (LogP) and acidity (pKa), which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

However, these same modifications can also lead to unintended binding to other receptors, ion channels, and enzymes, a phenomenon known as off-target activity or cross-reactivity. Understanding and characterizing this cross-reactivity is paramount in drug development to mitigate the risk of adverse effects and to ensure the therapeutic agent is acting on its intended target.[3][4]

Comparative Cross-Reactivity Profiles: A Data-Driven Analysis

The following tables summarize quantitative data on the binding affinities and cross-reactivity of various fluorinated indole analogs compared to their non-fluorinated counterparts and other relevant compounds. This data is essential for making informed decisions during lead optimization.

Table 1: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Indole Analogs for Primary Targets

CompoundFluorine PositionPrimary TargetBinding Affinity (Ki, nM)Reference
Indole Analog AN/A5-HT1D Receptor15.2[5]
Fluoro-Indole Analog A 4-Fluoro 5-HT1D Receptor 2.1 [5]
Indole Analog BN/AGPR44222[6]
Fluoro-Indole Analog B 5-Fluoro GPR44 5.7 [7]
Indole Analog CN/A5-HT2a Receptor25.1[8]
Fluoro-Indole Analog C ortho-Fluoro 5-HT2a Receptor 1.28 (ΔpKi) [8]

Table 2: Off-Target Cross-Reactivity Profile of a Fluorinated Indole Analog (AMB-FUBINACA)

Off-Target ReceptorAgonist/Antagonist ActivityIC50 (µM)
CB1 Receptor (Primary)Agonist-
H1 Histamine ReceptorAntagonist≥1
α2B Adrenergic ReceptorAntagonist≥1
Chemokine ReceptorsAntagonist>30
Oxytocin ReceptorAntagonist>30

Data for AMB-FUBINACA, a fluorinated indole analog, demonstrates that while potent at its primary target, off-target activity is observed at higher concentrations.[9][10]

Experimental Workflows for Assessing Cross-Reactivity

A thorough evaluation of cross-reactivity requires a multi-faceted approach, employing a battery of in vitro assays to build a comprehensive off-target profile. The following are detailed protocols for key experiments in this workflow.

Experimental Workflow for Cross-Reactivity Screening

CrossReactivityWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Broad Panel Off-Target Screening cluster_2 Phase 3: Functional Validation cluster_3 Phase 4: Confirmatory Analysis A Compound Synthesis (Fluorinated Indole Analogs) B Primary Target Binding Assay (e.g., Radioligand Binding) A->B C Initial Potency (Ki/IC50) Determination B->C D High-Throughput Screening (e.g., Eurofins SafetyScreen) C->D E Identify Potential Off-Target 'Hits' D->E F Functional Assays (e.g., β-Arrestin Recruitment) E->F G Determine Functional Activity (Agonist/Antagonist) F->G H Dose-Response Curves G->H I LC-MS/MS Analysis H->I J Metabolite Identification & Quantification I->J

Caption: A streamlined workflow for assessing the cross-reactivity of fluorinated indole analogs.

Detailed Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor.[11]

Objective: To determine the inhibitory constant (Ki) of a fluorinated indole analog for a specific off-target receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the Ki can be calculated.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Unlabeled test compounds (fluorinated indole analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]

Detailed Protocol 2: β-Arrestin Recruitment Assay for GPCR Off-Target Screening

This functional assay is particularly useful for identifying whether a compound acts as an agonist or antagonist at a G protein-coupled receptor (GPCR) off-target.[13][14]

Objective: To determine if a fluorinated indole analog induces or inhibits β-arrestin recruitment to a specific GPCR.

Principle: Many GPCRs, upon activation, recruit β-arrestin proteins, which is a key step in receptor desensitization and signaling. This assay utilizes engineered cells that co-express a GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Ligand-induced recruitment of β-arrestin-EA to the GPCR-PK results in enzyme fragment complementation, generating a chemiluminescent signal.[13]

Materials:

  • PathHunter® β-arrestin cell line expressing the GPCR of interest

  • Cell culture medium and supplements

  • Test compounds (fluorinated indole analogs)

  • Reference agonist for the GPCR

  • PathHunter® Detection Reagents

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Cell Culture: Culture the PathHunter® cells according to the manufacturer's instructions.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition (Antagonist Mode): To test for antagonist activity, add the test compounds to the cells and incubate for a specified period. Then, add the reference agonist at its EC80 concentration and incubate further.

  • Compound Addition (Agonist Mode): To test for agonist activity, add the test compounds directly to the cells and incubate.

  • Detection: Add the PathHunter® Detection Reagents to each well and incubate at room temperature to allow for signal development.

  • Luminescence Reading: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: For agonist mode, plot the luminescence signal against the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50.

Detailed Protocol 3: LC-MS/MS for Metabolite Identification and Cross-Reactivity Assessment

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for identifying and quantifying parent compounds and their metabolites in biological matrices.[9][15] This is crucial as metabolites may have their own off-target activities.

Objective: To identify and quantify fluorinated indole analogs and their metabolites in a biological sample (e.g., human liver microsomes) to assess metabolic stability and potential for metabolite-mediated cross-reactivity.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compounds (fluorinated indole analogs)

  • Internal standard

Procedure:

  • Incubation: Incubate the test compound with HLMs and the NADPH regenerating system at 37°C.

  • Sample Quenching: At various time points, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Protein Precipitation: Centrifuge the samples to precipitate the proteins.

  • Sample Preparation: Transfer the supernatant to a new plate or vial and dilute with an appropriate solvent. Add the internal standard.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system.

    • Liquid Chromatography: Separate the parent compound and its metabolites using a gradient elution program.

    • Mass Spectrometry: Detect the analytes using multiple reaction monitoring (MRM) for targeted quantification or full scan and product ion scans for metabolite identification.

  • Data Analysis:

    • Metabolite Identification: Analyze the mass spectra to identify potential metabolites based on their mass shifts from the parent compound (e.g., +16 for hydroxylation, -14 for N-dealkylation).

    • Quantification: Calculate the concentration of the parent compound and its major metabolites over time to determine the metabolic stability and the rate of metabolite formation.

Signaling Pathway Perturbation by Off-Target Binding

The cross-reactivity of fluorinated indole analogs can lead to the modulation of unintended signaling pathways, which can result in adverse effects. For example, a fluorinated indole analog designed as a potent and selective agonist for a specific serotonin receptor subtype might also exhibit antagonist activity at a histamine receptor, potentially leading to sedation or other CNS side effects.

SignalingPathway cluster_0 Intended Signaling Pathway cluster_1 Off-Target Signaling Pathway A Fluorinated Indole Analog B Primary Target (e.g., 5-HT1D Receptor) A->B F Off-Target (e.g., H1 Histamine Receptor) A->F C G-Protein Activation B->C D Downstream Signaling (e.g., cAMP inhibition) C->D E Therapeutic Effect D->E G Inhibition of Histamine Binding F->G H Downstream Signaling (e.g., Reduced PLC activity) G->H I Adverse Effect (e.g., Sedation) H->I

Caption: Hypothetical signaling pathways illustrating on-target and off-target effects of a fluorinated indole analog.

Conclusion: A Call for Rigorous Cross-Reactivity Profiling

The strategic fluorination of indole analogs is an undeniably powerful approach in modern drug design. However, as this guide has illustrated, a comprehensive understanding of the potential for altered cross-reactivity is not just beneficial, but essential for the development of safe and effective therapeutics. The data and protocols presented herein provide a robust framework for researchers to systematically evaluate the off-target profiles of their fluorinated indole analogs. By embracing a rigorous and multi-faceted approach to cross-reactivity screening, the scientific community can better navigate the complexities of drug-target interactions and ultimately deliver safer and more effective medicines to patients.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole-4-Carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth spectroscopic comparison of indole-4-carboxylic acid and its isomers. The objective is to equip researchers with the necessary data and methodologies to unequivocally differentiate between these structurally similar compounds, a critical step in pharmaceutical research and development where isomeric purity can significantly impact biological activity and safety.

Introduction: The Critical Need for Isomer Differentiation

Indole carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific placement of the carboxylic acid group on the indole ring gives rise to seven positional isomers, each with distinct physicochemical and pharmacological properties. Consequently, the ability to definitively identify and distinguish between these isomers is paramount. This guide focuses on a comparative analysis of indole-4-carboxylic acid and its common isomers (indole-2-carboxylic acid, indole-3-carboxylic acid, indole-5-carboxylic acid, and indole-6-carboxylic acid) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H and ¹³C NMR): The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The Causality Behind NMR Chemical Shifts in Indole Carboxylic Acids

The electronic environment of each proton and carbon in the indole ring is uniquely influenced by the position of the electron-withdrawing carboxylic acid group. This effect, combined with the inherent electronic nature of the bicyclic aromatic system, results in characteristic chemical shifts and coupling patterns for each isomer.

¹H NMR: A Fingerprint of Proton Environments

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The substitution pattern dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the indole carboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic and N-H protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution of the aromatic signals.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Comparative ¹H NMR Data (in DMSO-d₆)

IsomerH2H3H4H5H6H7NHCOOH
Indole-2-carboxylic acid [1]-7.26 (d)7.67 (d)7.14 (t)7.08 (t)7.48 (d)11.8 (s)13.0 (s)
Indole-3-carboxylic acid [2][3]7.96 (s)-8.08 (d)7.18 (t)7.20 (t)7.44 (d)11.08 (s)-
Indole-4-carboxylic acid [4]7.2-7.3 (m)6.6-6.7 (m)-7.1-7.2 (m)7.5-7.6 (m)7.7-7.8 (m)11.5 (s)12.7 (s)
Indole-6-carboxylic acid [5]7.4-7.5 (m)6.4-6.5 (m)7.9-8.0 (s)7.6-7.7 (d)-7.5-7.6 (d)11.3 (s)12.6 (s)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shift of each carbon atom being highly sensitive to its electronic environment. The carbonyl carbon of the carboxylic acid group typically resonates in the downfield region (160-180 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that of ¹H NMR, with the acquisition of a proton-decoupled ¹³C spectrum.

Comparative ¹³C NMR Data (in DMSO-d₆)

IsomerC2C3C3aC4C5C6C7C7aCOOH
Indole-2-carboxylic acid [6]136.9108.3127.8121.3122.4120.1112.5137.4163.5
Indole-3-carboxylic acid [2]133.4127.7125.0120.2122.1122.4112.9138.8169.2
Indole (for reference) [7]124.2102.1128.2120.3121.4119.3111.3135.7-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Key Vibrational Modes in Indole Carboxylic Acids

The IR spectra of these isomers are dominated by characteristic absorptions corresponding to the O-H and C=O stretching of the carboxylic acid group, and the N-H stretching of the indole ring. While the exact positions of these bands can be influenced by hydrogen bonding and the position of the carboxyl group, they provide valuable confirmatory data.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Comparative IR Data (cm⁻¹)

IsomerN-H StretchO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)
Indole-2-carboxylic acid [9][10]~33502500-3300 (broad)~1714
Indole-3-acetic acid (related) [11]33892730-3127 (broad)1701
Indole-6-carboxylic acid [12]~3300-34002500-3300 (broad)~1680

Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the substitution pattern on the aromatic ring.

The Influence of Carboxyl Group Position on λ_max

The position of the carboxylic acid group affects the electronic distribution and the energy of the π → π* transitions in the indole ring, leading to subtle but measurable differences in their UV-Vis spectra. Condensed phase studies have shown that for the 4- and 5-carboxylic acid isomers, fluorescence can be observed from both the ¹Lₐ and ¹Lₑ states, which are closely spaced.[13]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the indole carboxylic acid isomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Comparative UV-Vis Data

Isomerλ_max (nm) in Methanol
Indole-2-carboxylic acid [14][15]~220, ~290
Indole-3-carboxylic acid ~220, ~280
Indole-4-carboxylic acid [13]Two closely spaced origin bands observed in gas phase

Note: The UV-Vis spectra of indole derivatives can be complex, with multiple absorption bands.[14][16]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Fragmentation Patterns of Indole Carboxylic Acids

Under electron ionization (EI), indole carboxylic acids typically show a prominent molecular ion peak (M⁺). A characteristic fragmentation is the loss of a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO), or the direct loss of the carboxyl group (•COOH).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a high-energy electron beam.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Comparative Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragments (m/z)
Indole-2-carboxylic acid [17]161144 ([M-OH]⁺), 116 ([M-COOH]⁺)
Indole-3-carboxylic acid [18]161144 ([M-OH]⁺), 116 ([M-COOH]⁺)
Indole-6-carboxylic acid 161144 ([M-OH]⁺), 116 ([M-COOH]⁺)

Note: While the molecular ion peak confirms the molecular formula, the fragmentation patterns of the isomers can be very similar, making differentiation by MS alone challenging.

Workflow and Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of indole carboxylic acid isomers.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Comparative Analysis cluster_Conclusion Conclusion NMR NMR (¹H & ¹³C) Structure Definitive Structure & Connectivity NMR->Structure IR IR Functional_Groups Functional Groups & Bonding IR->Functional_Groups UV_Vis UV-Vis Electronic_Transitions Conjugation & Electronic Structure UV_Vis->Electronic_Transitions MS MS Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Comparison Comparison of Spectra Structure->Comparison Functional_Groups->Comparison Electronic_Transitions->Comparison Molecular_Weight->Comparison Identification Isomer Identification Comparison->Identification

Caption: A workflow for the spectroscopic identification of indole carboxylic acid isomers.

Conclusion

The definitive identification of indole-4-carboxylic acid and its isomers requires a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular weight, ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation due to the unique chemical shifts and coupling patterns exhibited by each isomer. IR and UV-Vis spectroscopy provide valuable complementary data for confirming functional groups and probing the electronic structure, respectively. By systematically applying these techniques and comparing the resulting data, researchers can confidently differentiate between these closely related but distinct chemical entities, ensuring the integrity and reliability of their scientific investigations.

References

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A Comparative Guide to the Bioactivity of 4- and 6-Substituted Fluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous pharmaceuticals. The strategic introduction of a fluorine atom to this scaffold can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth, objective comparison of the bioactivity of two key positional isomers: 4-fluoroindole and 6-fluoroindole. By synthesizing experimental data and structure-activity relationship (SAR) principles, this document aims to equip researchers with the insights needed to make informed decisions in drug discovery and development projects centered on these versatile building blocks.

The Decisive Influence of Fluorine Placement: A Structural Overview

The position of the fluorine atom on the indole ring is not a trivial detail; it fundamentally dictates the electronic and steric profile of the molecule, which in turn governs its interactions with biological targets. In 4-fluoroindole, the fluorine atom is positioned on the benzene ring adjacent to the pyrrole fusion, a region of significant electronic modulation. In contrast, the fluorine atom in 6-fluoroindole is located further from the pyrrole ring, influencing the molecule's properties in a different manner. These subtle yet critical structural differences manifest as distinct bioactivity profiles, a central theme of this guide.

Comparative Bioactivity Analysis: A Data-Driven Examination

While direct head-to-head comparative studies for all biological activities are not always available for the parent compounds, a clear trend emerges from existing data on the parent indoles and their derivatives. This section consolidates available quantitative data to draw meaningful comparisons.

Table 1: Comparative Bioactivity of 4-Fluoroindole and 6-Fluoroindole and Their Derivatives
Biological ActivityCompound/DerivativeTarget/Organism/Cell LineAssayKey Metric (Unit)ResultReference(s)
Antimicrobial 4-FluoroindoleMycobacterium tuberculosis H37RvBroth MicrodilutionMIC (µM)18.5[1]
6-FluoroindoleMycobacterium tuberculosis H37RvBroth MicrodilutionMIC (µM)74.0[1]
Antifungal 4-FluoroindoleBotrytis cinereaNot SpecifiedMIC (mg/L)2-5[2]
Cytotoxicity 6-Fluoroindole DerivativeHeLa (Cervical Cancer)MTT AssayIC50 (µM)22.34[2]
6-Fluoroindole DerivativePC-3 (Prostate Cancer)MTT AssayIC50 (µM)24.05[2]
6-Fluoroindole DerivativeMDA-MB-231 (Breast Cancer)MTT AssayIC50 (µM)21.13[2]
Antimicrobial Activity: A Clear Distinction

The most definitive comparative data for the parent compounds lies in their activity against Mycobacterium tuberculosis. 4-Fluoroindole demonstrates significantly greater potency, with a Minimum Inhibitory Concentration (MIC) of 18.5 µM, approximately four times lower than that of 6-fluoroindole (74.0 µM)[1]. This suggests that the electronic and steric properties conferred by the fluorine at the 4-position are more favorable for inhibiting the growth of this bacterium.

Causality Behind the Difference: The greater electronegativity of the fluorine atom at the 4-position can influence the hydrogen-bonding capacity and overall electronic distribution of the indole N-H group, which is often crucial for interactions with enzymatic targets. This positional influence can lead to a more favorable binding orientation or stronger interaction with the target protein in M. tuberculosis compared to the 6-fluoro isomer.

Antifungal and Cytotoxic Potential: An Emerging Picture

Direct comparative data for the parent compounds in antifungal and cytotoxicity assays is limited. However, available information on the individual isomers and their derivatives provides valuable insights. 4-Fluoroindole has shown notable antifungal activity against the plant pathogen Botrytis cinerea[2]. In the realm of anticancer research, derivatives of 6-fluoroindole have exhibited moderate cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range[2].

While a direct comparison is not possible from this data, it highlights that both scaffolds are promising starting points for the development of antifungal and cytotoxic agents. The choice between a 4- or 6-substituted scaffold would depend on the specific target and the desired structure-activity relationship for a given series of derivatives.

Kinase Inhibition and Neuroprotection: A Frontier for Exploration

The indole scaffold is a well-established core for kinase inhibitors and neuroprotective agents. While specific comparative data for 4- and 6-fluoroindole in these areas is sparse, the principles of SAR suggest that the position of the fluorine atom would be critical.

  • Kinase Inhibition: The 4- and 6-positions of the indole ring are often key vectors for substitution to achieve potent and selective kinase inhibition. The electronic influence of the fluorine atom can modulate the pKa of the indole nitrogen and the molecule's ability to form crucial hydrogen bonds within the ATP-binding pocket of a kinase.

  • Neuroprotection: Fluoroindoles are being investigated for their potential in treating neurodegenerative diseases[3]. The ability of fluorine to enhance metabolic stability and modulate lipophilicity can improve a compound's brain penetration and overall pharmacokinetic profile, key attributes for a successful neuroprotective agent.

Experimental Methodologies: A Guide to Reproducible Research

To facilitate further comparative studies, this section provides detailed, step-by-step protocols for key bioactivity assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain[4][5][6][7][8].

Objective: To determine the lowest concentration of 4- and 6-fluoroindole that inhibits the visible growth of a target bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain for testing

  • Stock solutions of 4- and 6-fluoroindole (in DMSO)

  • Positive control (e.g., a known antibiotic)

  • Negative control (medium with DMSO, no compound)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the fluoroindole stock solutions in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: From a fresh bacterial culture, prepare an inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.

antimicrobial_mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of fluoroindoles C Inoculate 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually assess growth or use viability indicator D->E F Determine MIC E->F cytotoxicity_mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare compound dilutions B->C D Incubate for 48-72h C->D E Add MTT and incubate 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for Cytotoxicity MTT Assay.
Protocol 3: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of compounds against a neurotoxin-induced injury in a neuronal cell line like SH-SY5Y.[9][10][11][12]

Objective: To evaluate the ability of 4- and 6-fluoroindole to protect neuronal cells from damage induced by a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)

  • Stock solutions of 4- and 6-fluoroindole (in DMSO)

  • Reagents for viability/cytotoxicity assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Treat the cells with various concentrations of the fluoroindoles for a specified period (e.g., 2 hours).

  • Neurotoxin Exposure: Co-incubate the cells with the fluoroindoles and the chosen neurotoxin for a duration known to induce significant cell death (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (as described in Protocol 2) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the fluoroindoles to determine the extent of neuroprotection.

Signaling Pathways and Mechanistic Considerations

While the precise signaling pathways differentially modulated by 4- and 6-fluoroindoles are not fully elucidated, their bioactivities are likely mediated through the modulation of key cellular signaling cascades. For instance, as kinase inhibitors, they could interfere with pathways like the MAPK/ERK or PI3K/Akt pathways, which are often dysregulated in cancer. As neuroprotective agents, they might influence pathways related to oxidative stress, apoptosis, and neuroinflammation.

general_kinase_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Fluoroindole (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Generalized MAPK/ERK Signaling Pathway and Potential Inhibition by Fluoroindoles.

Conclusion and Future Directions

The comparative analysis of 4- and 6-substituted fluoroindoles reveals the profound impact of fluorine's positional chemistry on biological activity. The available data strongly indicates that 4-fluoroindole is a more potent antimicrobial agent against Mycobacterium tuberculosis than its 6-fluoro counterpart. While direct comparative data in other therapeutic areas is still emerging, the distinct electronic and steric properties of these isomers suggest that they will exhibit different potencies and selectivities as kinase inhibitors, cytotoxic agents, and neuroprotective compounds.

This guide provides a foundational framework and detailed protocols to empower researchers to conduct further direct comparative studies. Such investigations are crucial to fully unlock the therapeutic potential of these versatile fluorinated indole scaffolds and to rationally design the next generation of indole-based therapeutics.

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A Senior Application Scientist's Guide to Analytical Method Validation for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorine in Modern Drug Discovery and the Imperative of Rigorous Validation

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is evidenced by the significant number of fluorinated heterocyclic compounds among newly FDA-approved drugs.[1][2] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This often translates into improved pharmacokinetic profiles and enhanced therapeutic efficacy.

However, the very properties that make these compounds medicinally valuable can also present unique analytical challenges. Ensuring the identity, strength, quality, purity, and potency of these drug substances and products requires robust and reliable analytical methods.[4] This is where analytical method validation becomes paramount. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose, providing a foundation of trust in the data generated throughout the drug development lifecycle.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques used for fluorinated heterocyclic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and present a detailed, field-proven experimental protocol for the validation of a stability-indicating HPLC method.[7][8][9][10] Our focus will be on the "why" behind the "how," grounding every recommendation in scientific rationale and regulatory expectations.

Pillar 1: The Architecture of Method Validation: A Framework for Trust

The objective of analytical method validation is to establish, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[5][11] The ICH Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for this process, which can be visualized as a logical workflow.[7][9][10][12]

Analytical_Method_Validation_Workflow Overall Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Target Profile (ATP) B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Define Validation Parameters & Acceptance Criteria C->D Method is 'fit for purpose' E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Compile Validation Report J->K All parameters meet acceptance criteria L Implement for Routine Use K->L

Caption: Overall Analytical Method Validation Workflow.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][13] For stability-indicating methods, this is crucial to ensure that the measured analyte is the intact drug and not a degradation product.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined using recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or on different equipment.[6]

    • Reproducibility: Precision between laboratories (inter-laboratory studies).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[6]

Pillar 2: Comparative Guide to Analytical Techniques

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the fluorinated heterocyclic compound , primarily its volatility and thermal stability.[14]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the predominant technique for the analysis of pharmaceutical compounds, including fluorinated heterocycles. Its versatility stems from its ability to analyze a wide range of compounds that are non-volatile or thermally labile.[15]

  • Causality of Choice: Most fluorinated heterocyclic drugs are complex, polar molecules with high molecular weights, making them non-volatile and often susceptible to degradation at high temperatures. HPLC, being a room-temperature technique, is ideally suited for these compounds.[14]

  • Detection Systems:

    • UV-Vis/Photodiode Array (PDA): The most common detectors. They are robust and reliable, provided the analyte has a suitable chromophore. Specificity is demonstrated by chromatographic separation and, with PDA, by peak purity analysis.[5]

    • Mass Spectrometry (MS): HPLC-MS, particularly with tandem MS (MS/MS), offers superior selectivity and sensitivity. It is invaluable for identifying unknown impurities and for analyzing samples in complex biological matrices.[14] However, it is susceptible to matrix effects.[7][10]

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is a powerful technique with high separation efficiency, but its application is limited to compounds that are volatile and thermally stable.[14]

  • Causality of Choice: For smaller, more volatile fluorinated heterocyclic compounds or impurities (e.g., residual solvents or starting materials), GC-MS is the gold standard.

  • Challenges and Considerations:

    • Derivatization: Many fluorinated heterocyclic drugs are not sufficiently volatile for GC analysis and require a chemical derivatization step to increase their volatility. This adds complexity and a potential source of error to the analytical procedure.

    • Thermal Stability: The high temperatures of the GC inlet and column can cause degradation of thermally labile compounds, leading to inaccurate results.

    • Reactivity: Highly reactive fluorine-containing compounds, such as those containing HF or POF3 moieties, can degrade the GC column's stationary phase, compromising performance and longevity.[16]

Head-to-Head Comparison
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Properties Non-volatile, thermally labile, polar to non-polar compounds.[15]Volatile and thermally stable compounds.[14]
Sample Preparation Generally simpler; dissolution in a suitable solvent.Can be more complex; may require derivatization.
Separation Efficiency Good to excellent.Excellent; higher number of theoretical plates.[14]
Detection UV-Vis, PDA, Fluorescence, MS.[15]Primarily MS, also FID (for organic compounds).[14]
Key Advantage Broad applicability for a wide range of pharmaceutical compounds.[14]High separation efficiency and definitive identification by MS for volatile compounds.
Key Limitation Lower separation efficiency than GC for some compounds.Limited to thermally stable and volatile analytes; potential for analyte degradation.[14]
Application for F-Heterocycles Primary choice for most APIs and drug products.Suitable for volatile impurities, starting materials, or smaller, stable F-heterocycles.

Pillar 3: A Self-Validating System: Experimental Protocol for a Stability-Indicating HPLC Method

The following protocol outlines the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for a hypothetical fluorinated triazole antifungal drug. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's reliability.

HPLC_Validation_Decision_Process Decision Process in HPLC Method Validation node_A Is the method for quantitation? node_B Are peaks for analyte and degradants well-resolved? node_A->node_B Yes fail Method Fails - Re-develop/Optimize node_A->fail No (e.g., Identification only) node_C Is r^2 > 0.995? node_B->node_C Yes (Specificity) node_B->fail No node_D Is recovery within 98-102%? node_C->node_D Yes (Linearity) node_C->fail No node_E Is RSD < 2%? node_D->node_E Yes (Accuracy) node_D->fail No node_F Are results consistent with minor parameter changes? node_E->node_F Yes (Precision) node_E->fail No pass Method Validated node_F->pass Yes (Robustness) node_F->fail No start Start Validation start->node_A

Caption: Decision Process in HPLC Method Validation.

Step 1: Specificity (Forced Degradation)
  • Causality: To demonstrate that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products, thus ensuring the method is "stability-indicating."[12][17]

  • Protocol:

    • Prepare solutions of the fluorinated triazole API in a suitable solvent.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose a solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B.

    • Analyze the unstressed and stressed samples by HPLC.

  • Acceptance Criteria: The method is specific if the peak for the intact drug is well-resolved from any degradation product peaks (resolution > 2) and if the peak purity analysis (using a PDA detector) confirms the homogeneity of the API peak.

Step 2: Linearity and Range
  • Causality: To confirm the direct proportionality between the detector response and the analyte concentration over the intended working range of the method.[5]

  • Protocol:

    • Prepare a stock solution of the API reference standard.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected range (e.g., 50% to 150% of the target assay concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.[4] The y-intercept should be close to zero.

Step 3: Accuracy (Recovery)
  • Causality: To demonstrate the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo (matrix without the API).

    • Spike the placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Analyze the samples and calculate the percentage recovery of the API.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[18]

Step 4: Precision
  • Causality: To demonstrate the consistency and reproducibility of the results.

  • Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of the same homogeneous batch at 100% of the target concentration. Alternatively, analyze nine determinations across the specified range (three concentrations, three replicates each).[6]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Step 5: LOQ and LOD
  • Causality: To determine the lower limits of reliable measurement.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

Step 6: Robustness
  • Causality: To ensure the method's reliability during routine use when minor variations in operating parameters are expected.[6]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

      • Organic composition of the mobile phase (e.g., ± 2%).

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations, and the results should not be significantly affected.

Addressing Specific Challenges: Matrix Effects and Chirality

Overcoming Matrix Effects in LC-MS

When analyzing fluorinated heterocyclic compounds in biological matrices (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of the analyte in the MS source.[7][9] This "matrix effect" can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the method.[7][10]

  • Strategies for Mitigation:

    • Effective Sample Preparation: Use advanced sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard. An SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.

    • Chromatographic Separation: Optimize the HPLC method to separate the analyte from the bulk of the matrix components.

Chiral Separations

Many fluorinated heterocyclic drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies often require the quantification of the individual enantiomers.

  • Methodology: Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. The validation of a chiral method follows the same principles outlined above, with a focus on demonstrating the method's ability to accurately quantify the undesired enantiomer at low levels in the presence of a large excess of the desired enantiomer.

Conclusion: A Commitment to Data Integrity

The validation of analytical methods for fluorinated heterocyclic compounds is a rigorous but essential process that underpins the entire drug development program. A thorough understanding of the principles laid out by regulatory bodies like the ICH, combined with a scientifically sound, risk-based approach to experimental design, is critical.

While HPLC remains the primary analytical tool for the majority of these compounds due to its versatility, GC-MS plays a vital role in specific applications. The choice of technique must be justified based on the analyte's properties. The ultimate goal of method validation is to build a self-validating system that provides irrefutable evidence of a method's fitness for purpose. This commitment to scientific integrity and meticulous documentation ensures the quality, safety, and efficacy of the life-changing medicines we strive to develop.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluoro-Indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, but its inherent metabolic liabilities can hinder development. The strategic introduction of fluorine is a widely adopted technique to enhance metabolic stability.[3] However, the positional isomerism of fluorine on the indole ring can lead to significantly different metabolic outcomes.

This guide provides an in-depth comparison of the predicted metabolic stability of various fluoro-indole isomers. We will delve into the mechanistic rationale behind these predictions, supported by established principles of drug metabolism. Furthermore, we will provide a detailed, field-proven experimental protocol for assessing metabolic stability using a liver microsomal assay, enabling researchers to generate their own comparative data.

The Influence of Fluorine on Metabolic Stability: A Double-Edged Sword

The introduction of a fluorine atom into a molecule can profoundly alter its metabolic profile through several mechanisms:

  • Metabolic Blocking: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[3] Placing a fluorine atom at a known site of metabolic oxidation—a "metabolic soft spot"—can effectively block this pathway, thereby increasing the compound's half-life.[3]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the indole ring.[3] This can deactivate the ring towards oxidative metabolism. The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the sites of metabolism.

  • Altered Binding Affinity: Fluorine substitution can also influence how the molecule binds to the active site of metabolizing enzymes, which may either increase or decrease the rate of metabolism.[3]

Metabolic Pathways of the Indole Ring: Identifying the "Soft Spots"

The indole ring is susceptible to metabolism by CYP450 enzymes through several pathways.[4][5] The primary routes of metabolism for the parent indole molecule include:

  • Hydroxylation: The most common metabolic transformation is hydroxylation at various positions on the indole ring, with the 3-position being particularly susceptible, leading to the formation of indoxyl (3-hydroxyindole).[5][6] Other positions, such as the 4-, 5-, 6-, and 7-positions, can also be hydroxylated.

  • Dehydrogenation: The indole ring can undergo dehydrogenation, which can lead to the formation of reactive intermediates.[7][8]

  • N-Oxidation: The indole nitrogen can also be a site of oxidation.

The pyrrole ring of the indole nucleus is generally more electron-rich and thus more susceptible to electrophilic attack by CYP450 enzymes.

Generalized Metabolic Pathway for Indole Derivatives

Indole Indole Derivative PhaseI Phase I Metabolism (CYP450, FMO) Indole->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated Oxidation Dehydrogenated Dehydrogenated Metabolites PhaseI->Dehydrogenated Dehydrogenation NOxide N-Oxide Metabolites PhaseI->NOxide N-Oxidation PhaseII Phase II Metabolism (UGT, SULT) Hydroxylated->PhaseII Dehydrogenated->PhaseII NOxide->PhaseII Conjugated Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Conjugated Excretion Excretion Conjugated->Excretion cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Processing cluster_analysis Analysis A Prepare stock solutions of fluoro-indole isomers and controls D Pre-incubate microsomes and test compounds at 37°C A->D B Thaw and prepare liver microsome suspension in phosphate buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 min) E->F G Terminate reaction in aliquots by adding ice-cold acetonitrile with internal standard F->G H Centrifuge to precipitate proteins G->H I Transfer supernatant for analysis H->I J Analyze samples by LC-MS/MS I->J K Quantify remaining parent compound at each time point J->K L Plot ln(% remaining) vs. time K->L M Calculate t½ and CLint L->M

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Prepare 10 mM stock solutions of each fluoro-indole isomer and positive control compounds in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compounds and positive controls to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. [9]

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k . [1]5. Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) . [1]

Conclusion and Future Perspectives

The strategic placement of a fluorine atom on the indole scaffold is a powerful tool for enhancing metabolic stability. Based on established principles of drug metabolism, it is predicted that fluorination at the 3-position will confer the greatest metabolic stability, followed by the 5-, 6-, and 4-positions, with the 7-fluoro isomer likely being the least stable among the fluorinated analogs.

The provided experimental protocol offers a robust framework for empirically testing these predictions and generating valuable comparative data. Such data is essential for making informed decisions in the lead optimization phase of drug discovery. Future work should focus on generating comprehensive experimental data for all fluoro-indole isomers to validate these predictions and further refine our understanding of the structure-metabolism relationships of this important class of compounds. This will ultimately enable the more rational design of indole-based therapeutics with improved pharmacokinetic properties.

References

  • Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metab Dispos. 2008;36(8):1599-607.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic Clin Pharmacol Toxicol. 2008;103(4):298-305.
  • In Vitro Metabolic Stability. Creative Bioarray. Available from: [Link]

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  • Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-1H-indole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-fluoro-1H-indole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step. By integrating principles of chemical hazard management with regulatory compliance, this guide ensures that laboratory operations are conducted with the highest standards of safety and environmental stewardship.

Section 1: Hazard Identification and Chemical Profile

This compound (CAS No. 908600-70-4) is a halogenated indole derivative.[1] While comprehensive toxicological data for this specific compound is not widely available, its structural analogues, such as 5-fluoroindole and other indole carboxylic acids, provide a basis for a conservative hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4][5]

The presence of the fluorine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for determining its disposal pathway, as mixing halogenated and non-halogenated waste streams is inefficient, costly, and often prohibited by waste management facilities.[6][7][8] Halogenated wastes typically require high-temperature incineration to ensure the complete destruction of the organic material and to manage the resulting acidic gases (like hydrogen fluoride).

Table 1: Hazard Profile Based on Analog Data

Hazard ClassificationDescriptionSupporting Sources
Skin Corrosion/IrritationCauses skin irritation. Prolonged contact should be avoided.[2][3][4]
Serious Eye Damage/IrritationCauses serious eye irritation. Direct contact can lead to damage.[2][3][4]
Specific Target Organ ToxicityMay cause respiratory irritation upon inhalation of dust.[2][3][4][5]
Hazardous Decomposition ProductsThermal decomposition can release hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[4][9][4][9]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound in any capacity—from weighing to disposal—it is imperative to use appropriate Personal Protective Equipment (PPE). The rationale is to create a complete barrier between the researcher and the chemical, mitigating risks of exposure through contact, inhalation, or ingestion.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU) or OSHA 29 CFR 1910.133.[2][9] Standard safety glasses do not provide a sufficient seal against fine powders or splashes.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[10] Gloves should be inspected for integrity before use and disposed of properly after handling the material.

  • Respiratory Protection: For operations that may generate dust, such as weighing or spill cleanup, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator should be used.[10][11] All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood.[2][4]

  • Protective Clothing: A laboratory coat is mandatory to prevent skin contact.[10] Ensure it is fully buttoned.

Section 3: Accidental Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to prevent exposure and environmental contamination.

Step 1: Secure the Area

  • Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Ensure the area is well-ventilated; if working in a fume hood, keep the sash at the lowest practical height.

Step 2: Assemble Cleanup Materials

  • Don the appropriate PPE as described in Section 2.

  • Gather inert absorbent materials (e.g., vermiculite, sand, or a universal binder), a scoop or dustpan, and a designated hazardous waste container.

Step 3: Contain and Clean the Spill

  • For Solid Spills: Carefully sweep or shovel the material to avoid generating dust.[3][12] Place the collected material into a clearly labeled, sealable container for hazardous waste.[12]

  • For Solutions: Cover the spill with an inert, non-combustible absorbent material.[10] Once absorbed, scoop the material into the designated hazardous waste container.

Step 4: Decontaminate

  • Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Place all contaminated items, including gloves, absorbent pads, and wipes, into the hazardous waste container.

Step 5: Final Disposal

  • Seal and label the waste container as "Halogenated Organic Waste" and include the chemical name.

  • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.

Section 4: Core Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste contractor.[2][3] Landfilling of untreated halogenated waste is prohibited by the EPA's Land Disposal Restrictions (LDR) program.[13] The required method is typically high-temperature incineration.

Step-by-Step Disposal Workflow

1. Waste Characterization & Segregation:

  • Action: Classify all waste containing this compound (including pure compound, contaminated materials, and solutions) as "Halogenated Organic Waste." [6][14]

  • Causality: This is the most critical step. Segregating halogenated waste from non-halogenated streams is crucial because they require different disposal methods.[7][8] Co-mingling them increases disposal costs significantly and can violate facility permits.[6]

2. Containerization:

  • Action: Use only approved, compatible hazardous waste containers. These should be in good condition with a tightly sealing, threaded cap.[6][15] The container must be chemically resistant to the waste.

  • Causality: A properly sealed container prevents the release of vapors and protects against spills, ensuring safety during storage and transport.[15]

3. Labeling:

  • Action: Label the waste container before adding the first drop of waste.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The hazard characteristics (e.g., "Irritant," "Toxic")

    • The date accumulation started.

  • Causality: Proper labeling is a regulatory requirement (EPA RCRA) and ensures that all handlers are aware of the container's contents and associated dangers.[6][13]

4. Accumulation and Storage:

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The container should be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[8]

  • Causality: Storing waste in a designated, controlled area minimizes the risk of accidental spills or exposure. Secondary containment is a standard safety measure to prevent the spread of hazardous materials in case of a primary container failure.

5. Arrange for Final Disposal:

  • Action: Once the container is full (no more than 90% capacity) or has been stored for the maximum time allowed by your institution (often 3-12 months), contact your EHS office to arrange for pickup.[8][13]

  • Causality: Do not dispose of this chemical down the drain or in regular trash.[9] It must be managed by a licensed hazardous waste disposal facility to ensure it is destroyed in an environmentally sound manner, compliant with all federal, state, and local regulations.[3][10]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 A Generation of Waste (this compound) B Characterize Waste Stream A->B C Classify as: 'Halogenated Organic Acid Waste' B->C D Segregate from Non-Halogenated Waste C->D E Use Compatible, Sealed Container D->E F Attach 'Hazardous Waste' Label (Include Chemical Name & Date) E->F G Store in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Decision workflow for the disposal of this compound.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. (2021, October). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]

  • 5-Fluoroindole-2-carboxylic acid SAFETY DATA SHEET. Alfa Aesar. (2025-09-16). Retrieved from [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). (2024-11-11). Retrieved from [Link]

  • Organic solvent waste. Kemicentrum, Lund University. (2025-01-13). Retrieved from [Link]

  • 5-Fluoroindole PubChem CID 67861. National Center for Biotechnology Information. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-10-09). Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

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Navigating the Safe Handling of 5-fluoro-1H-indole-4-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives, such as 5-fluoro-1H-indole-4-carboxylic acid, are of significant interest in the development of novel therapeutics. As with any chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the appropriate selection and use of personal protective equipment (PPE), safe operational procedures, and proper disposal methods.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to adhere to the hierarchy of controls, a fundamental principle of occupational safety.[7] This approach prioritizes the most effective control measures to minimize hazards.

  • Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous alternative could be used.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. The primary engineering control for handling powdered chemicals is a certified chemical fume hood.[8] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[9]

  • Administrative Controls: These are changes in work practices and procedures. Examples include developing standard operating procedures (SOPs), providing thorough training on the hazards of the chemical, and implementing proper labeling and storage practices.[7][10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.[11]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4][11] A face shield should be worn over goggles when there is a significant risk of splashing.[12][13]To protect the eyes from dust particles and splashes of solutions containing the compound, which is presumed to be a serious eye irritant.[5][6]
Hand Protection Chemical-resistant gloves, such as nitrile, inspected before each use.[8][11] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker gloves.[11]To prevent skin contact, as the compound is presumed to be a skin irritant.[5][6] Proper glove removal technique is crucial to avoid cross-contamination.
Body Protection A laboratory coat should be worn at all times.[1][11] For procedures with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.[14]To protect skin and personal clothing from contamination with the chemical.
Respiratory Protection For handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary. For procedures that may generate significant dust or aerosols, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is recommended.[1][15]To prevent inhalation of the compound, which may cause respiratory irritation.[5][6] The need for respiratory protection should be determined by a risk assessment of the specific procedure.[12]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.[1]

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface before and after use.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvents.

Weighing and Handling the Solid
  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[11]

  • Perform in a Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of dust.[8]

  • Handle with Care: Avoid generating dust when transferring the solid. Use a spatula to carefully transfer the desired amount to a tared weigh boat or paper.

  • Close Container Promptly: Tightly seal the container of this compound immediately after use to prevent contamination and exposure.[10]

Dissolving the Compound
  • Add Solid to Solvent: Slowly add the weighed solid to the solvent to avoid splashing.

  • Use Appropriate Solvents: Based on information for similar indole compounds, solubility may be limited in aqueous solutions. Organic solvents such as DMSO and dimethylformamide are often used.[1]

  • Ensure Proper Mixing: Use a vortex mixer or stir plate to ensure the compound is fully dissolved.

Storage
  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.[10]

  • Container Integrity: Store in a tightly sealed container to prevent leakage or contamination.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[16] Keep the container in a designated and secure location.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task_assessment Assess Task: - Scale (mg vs. g) - Potential for dust/aerosol generation - Duration of handling start->task_assessment base_ppe Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->base_ppe All tasks respirator Add Respiratory Protection (e.g., N95 Respirator) task_assessment->respirator Large scale handling of solid OR Potential for dust/aerosol generation face_shield Add Face Shield task_assessment->face_shield High risk of splash proceed Proceed with Experiment base_ppe->proceed respirator->proceed face_shield->proceed caption PPE Selection Workflow

Caption: Workflow for selecting appropriate PPE when handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Collection: Collect all waste, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[15]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[8]

  • Consult Institutional Guidelines: Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[15]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[15] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a strong culture of safety in the laboratory.

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. Available at: [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? - APEC. Available at: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - EHS.com. Available at: [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • About National Personal Protective Technology Laboratory | NIOSH | CDC. Available at: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - American Society of Health-System Pharmacists. Available at: [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030 - CDC. Available at: [Link]

  • 5-Fluoroindole | C8H6FN | CID 67861 - PubChem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.